molecular formula C8H10N2O B146101 2-Phenylacetohydrazide CAS No. 937-39-3

2-Phenylacetohydrazide

Cat. No.: B146101
CAS No.: 937-39-3
M. Wt: 150.18 g/mol
InChI Key: FPTCVTJCJMVIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylacetohydrazide is a versatile chemical intermediate of significant interest in medicinal and biochemical research. Its primary application lies in its role as a key precursor for the synthesis of a diverse range of hydrazone derivatives. This is achieved through a condensation reaction with various aldehydes, facilitating the creation of novel compounds for scientific investigation . Researchers utilize this compound to develop derivatives such as N'-benzylidene-2-phenylacetohydrazide (BPAH) and N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide (HBPAH). These synthesized hydrazone derivatives have been the subject of binding studies with Bovine Serum Albumin (BSA), a model protein, to explore their pharmacological potential and interaction mechanisms with biomacromolecules . Thermodynamic studies of these interactions reveal that forces like hydrogen bonding and van der Waals interactions play a major role in the binding process, which is crucial for understanding the compound's behavior in biological systems . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with care, as it is classified with the signal word 'Danger' due to its acute toxicity if swallowed (H301) . For optimal stability and longevity, it is recommended to store this compound in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-phenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTCVTJCJMVIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061327
Record name 2-Phenylacetic hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-39-3
Record name (2-Phenylacetyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacetic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, hydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenylacetic hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylacetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenylacetohydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Y5SE9D4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 2-Phenylacetohydrazide: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-phenylacetohydrazide, a versatile chemical intermediate. It details the compound's core properties, provides established experimental protocols for its synthesis and derivatization, and explores its applications as a key building block in the development of novel therapeutic agents.

Core Properties and Identification

This compound, also known as phenylacetylhydrazine, is a hydrazide derivative of phenylacetic acid. It is a crucial precursor in the synthesis of various heterocyclic compounds with significant biological activities. It is important to distinguish it from its isomer, 1-acetyl-2-phenylhydrazine (CAS 114-83-0), where the phenyl group is attached directly to the hydrazine moiety.

Physicochemical and Identification Data

A summary of the key quantitative and identifying properties of this compound is presented below for easy reference.

PropertyValueReference
CAS Number 937-39-3[1][2][3]
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1][2]
Melting Point 115-117 °C[1][3]
Appearance White crystalline powder[4]
Solubility Soluble in hot water and alcohol; slightly soluble in ether.[4]
IUPAC Name This compound[2]
Synonyms Phenylacetylhydrazine, Phenylacetic hydrazide, Benzeneacetic acid, hydrazide[1][2]
InChI Key FPTCVTJCJMVIDV-UHFFFAOYSA-N[1][2]
SMILES C1=CC=C(C=C1)CC(=O)NN[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion into biologically active derivatives are provided below. These protocols are based on established chemical literature and can be adapted for specific research needs.

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from phenylacetic acid. The first step is an esterification to create a more reactive intermediate, followed by hydrazinolysis.

Step 1: Esterification of Phenylacetic Acid to Ethyl Phenylacetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetic acid (1 equivalent) in absolute ethanol (5-10 volumes).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Transfer the mixture to a separating funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 portions).

  • Purification: Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield ethyl phenylacetate.

Step 2: Hydrazinolysis of Ethyl Phenylacetate

  • Reaction Setup: Dissolve the ethyl phenylacetate (1 equivalent) obtained from the previous step in absolute ethanol (5-10 volumes) in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (80-100% solution, 2 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction for the consumption of the ester by TLC.

  • Product Isolation: Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Crystallization: Cool the concentrated solution in an ice bath to precipitate the this compound.

  • Purification: Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol or n-hexane, and dry under vacuum.[5] The product can be further purified by recrystallization from ethanol.

Synthesis_Workflow PAA Phenylacetic Acid (in Ethanol) Reflux1 Reflux (4-6h) PAA->Reflux1 H2SO4 H₂SO₄ (cat.) H2SO4->Reflux1 Workup1 Aqueous Work-up & Extraction Reflux1->Workup1 EPA Ethyl Phenylacetate Workup1->EPA Reflux2 Reflux (8-12h) EPA->Reflux2 Hydrazine Hydrazine Hydrate (in Ethanol) Hydrazine->Reflux2 Crystallization Cooling & Crystallization Reflux2->Crystallization Product This compound (C₈H₁₀N₂O) Crystallization->Product

Workflow for the synthesis of this compound.
Protocol 2: Synthesis of this compound Derivatives (Schiff Bases)

Hydrazones, a class of Schiff bases, are readily synthesized from this compound and are known to possess diverse biological activities.[5][6]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Aldehyde/Ketone Addition: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution. A few drops of glacial acetic acid can be added as a catalyst.[7]

  • Reaction: Stir the mixture at room temperature or under gentle reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[5][7] Monitor the reaction by TLC.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the product can be isolated by pouring the reaction mixture into crushed ice.[7]

  • Purification: Collect the solid product by filtration, wash with cold n-hexane or ethanol, and dry.[5] Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Schiff_Base_Synthesis Hydrazide This compound Reaction Stir / Reflux Hydrazide->Reaction Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Reaction Solvent Solvent (e.g., Ethanol) + Acid Catalyst Solvent->Reaction Isolation Precipitation & Filtration Reaction->Isolation SchiffBase Hydrazone Derivative (Schiff Base) Isolation->SchiffBase

General workflow for synthesizing hydrazone derivatives.

Role in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry. The hydrazide moiety (-CONHNH₂) is a versatile functional group that serves as a key pharmacophore and a reactive handle for synthesizing a wide range of heterocyclic compounds.[8]

As a Precursor to Bioactive Molecules

Hydrazones derived from this compound have demonstrated a broad spectrum of pharmacological activities. These include:

  • Antimicrobial and Antifungal Activity: Many phenylhydrazide derivatives have shown potential as agents against various strains of bacteria and fungi, including fluconazole-resistant Candida albicans.[5][9]

  • Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is a known pharmacophore in compounds that inhibit enzymes like lipoxygenase (LOX), which is involved in inflammatory pathways.[10][11]

  • Anticonvulsant Activity: Certain hydrazide-hydrazone structures have been investigated for their potential to manage seizures.[5][6]

  • Anticancer and Enzyme Inhibition: Derivatives have been studied for their ability to inhibit enzymes such as α-glucosidase, relevant in diabetes management, and for their cytotoxic effects on cancer cell lines.[6][11]

The synthesis of these derivatives allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties (ADME/Tox). The interaction of these compounds with serum albumins, like BSA, is often studied using techniques such as fluorescence spectroscopy to predict their distribution and bioavailability in vivo.[5]

Drug_Discovery_Logic PAH This compound (Core Scaffold) Derivatization Chemical Derivatization (e.g., with Aldehydes) PAH->Derivatization Precursor Hydrazones Library of Hydrazone Derivatives Derivatization->Hydrazones Generates AntiInflammatory Anti-inflammatory Hydrazones->AntiInflammatory Exhibits Potential Antimicrobial Antimicrobial Hydrazones->Antimicrobial Exhibits Potential Anticonvulsant Anticonvulsant Hydrazones->Anticonvulsant Exhibits Potential Anticancer Anticancer Hydrazones->Anticancer Exhibits Potential EnzymeInhibition Enzyme Inhibition Hydrazones->EnzymeInhibition Exhibits Potential

Role of this compound in drug discovery.

References

physical and chemical properties of 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Phenylacetohydrazide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, data-driven insights. This document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols, and visualizations to illustrate key processes and relationships.

Chemical Identity and Physical Properties

This compound, with the CAS number 937-39-3, is a hydrazide derivative of phenylacetic acid. It is important to distinguish it from its structural isomer, 1-acetyl-2-phenylhydrazine (CAS 114-83-0). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and derivatives with potential pharmacological activities.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance White to beige crystalline solid/needles
Melting Point 115-117 °C[2]
Boiling Point 364.9 °C at 760 mmHg (Predicted)
Solubility Limited solubility in water. Soluble in organic solvents like ethanol.[3]
pKa 13.07 ± 0.18 (Predicted)
LogP 1.31020 (Predicted)
CAS Number 937-39-3[1]
InChI InChI=1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)[1]
SMILES C1=CC=C(C=C1)CC(=O)NN[1]

Synthesis of this compound

This compound can be synthesized through the hydrazinolysis of an ester of phenylacetic acid, such as ethyl phenylacetate, with hydrazine hydrate.

Experimental Protocol: Synthesis from Ethyl Phenylacetate

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Ethyl phenylacetate

  • Hydrazine hydrate (85-100%)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl phenylacetate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 to 2 equivalents) dropwise at room temperature. The reaction is typically exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield white to beige needles.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Ethyl Phenylacetate Ethyl Phenylacetate Mixing and Reflux Mixing and Reflux Ethyl Phenylacetate->Mixing and Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Mixing and Reflux Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Mixing and Reflux Cooling and Precipitation Cooling and Precipitation Mixing and Reflux->Cooling and Precipitation Filtration Filtration Cooling and Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthesis Workflow of this compound.

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.40m5HAromatic protons (C₆H₅)
~4.10br s2H-NH₂
~3.45s2H-CH₂-
~8.90br s1H-NH-

Note: The chemical shifts of the -NH and -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~171C=O (carbonyl)
~135C (quaternary aromatic)
~129CH (aromatic)
~128CH (aromatic)
~127CH (aromatic)
~41-CH₂-

Note: The assignments are based on typical chemical shifts for similar structures and may require 2D NMR for definitive confirmation.

FT-IR Spectral Data
Wavenumber (cm⁻¹)Assignment
3300 - 3100N-H stretching (amide and amine)
3100 - 3000C-H stretching (aromatic)
3000 - 2850C-H stretching (aliphatic)
~1650C=O stretching (amide I)
~1600N-H bending (amide II)
~1500, ~1450C=C stretching (aromatic)
Mass Spectrometry Data
m/zInterpretation
150[M]⁺ (Molecular ion)
91[C₇H₇]⁺ (Tropylium ion, from cleavage of the C-C bond adjacent to the phenyl group)
77[C₆H₅]⁺ (Phenyl cation)

Chemical Reactivity and Biological Activity

Chemical Reactivity

This compound exhibits reactivity characteristic of hydrazides. The presence of the nucleophilic -NH₂ group and the carbonyl group allows for a variety of chemical transformations.

  • Condensation Reactions: It readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reactivity is fundamental to its use in the synthesis of more complex molecules.[4]

  • Oxidation: this compound can be oxidized. For instance, oxidation with hexachloroiridate(IV) leads to the formation of phenylacetic acid.

  • Cyclization Reactions: It is a key precursor for the synthesis of various five- and six-membered heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which often exhibit interesting biological properties.

Biological Activity

While there is limited information on the specific biological mechanism of action of this compound itself, its derivatives have been the subject of considerable research in drug discovery.

  • Antimicrobial and Antifungal Activity: A wide range of hydrazone derivatives of this compound have demonstrated significant in vitro activity against various bacterial and fungal strains.[5]

  • Anticancer Activity: Some derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects on cancer cell lines.[3]

  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as β-glucuronidase.[3]

The biological activities of these derivatives are often attributed to the formation of stable chelates with metal ions essential for microbial growth or the ability to interfere with key enzymatic pathways.

Logical Relationships of this compound

The following diagram illustrates the central role of this compound in relation to its properties, synthesis, and applications.

G Key Aspects of this compound cluster_properties Properties cluster_synthesis Synthesis & Reactivity cluster_applications Applications & Derivatives This compound This compound Physical Properties Physical Properties This compound->Physical Properties Chemical Properties Chemical Properties This compound->Chemical Properties Spectral Data Spectral Data This compound->Spectral Data Reactivity (Condensation, Oxidation, Cyclization) Reactivity (Condensation, Oxidation, Cyclization) This compound->Reactivity (Condensation, Oxidation, Cyclization) Synthesis from Ethyl Phenylacetate Synthesis from Ethyl Phenylacetate Synthesis from Ethyl Phenylacetate->this compound Synthetic Intermediate Synthetic Intermediate Reactivity (Condensation, Oxidation, Cyclization)->Synthetic Intermediate Biologically Active Derivatives Biologically Active Derivatives Synthetic Intermediate->Biologically Active Derivatives

Caption: Key Aspects of this compound.

References

Elucidation of the Molecular Structure of 2-Phenylacetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-phenylacetohydrazide, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest for its potential biological activities. This document outlines the spectroscopic data, experimental protocols, and relevant biological pathways associated with this molecule.

Physicochemical Properties and Synthesis

This compound (C₈H₁₀N₂O) is a white crystalline solid with a molecular weight of 150.18 g/mol .[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O[1]
Molecular Weight150.18 g/mol [1]
Melting Point127-131 °C[2]
AppearanceWhite crystalline powder[2]
CAS Number937-39-3[3]
Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of an ester, such as ethyl phenylacetate, with hydrazine hydrate.[4][5]

Experimental Protocol: Synthesis from Ethyl Phenylacetate and Hydrazine Hydrate [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl phenylacetate in a suitable solvent like ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution of ethyl phenylacetate, add an excess of hydrazine hydrate. The reaction is typically carried out at an elevated temperature.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with a cold solvent, such as ethanol or diethyl ether, to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield white, needle-like crystals.

The logical workflow for this synthesis is depicted below.

G start Start: Ethyl Phenylacetate and Hydrazine Hydrate step1 Dissolve Ethyl Phenylacetate in Ethanol start->step1 step2 Add Hydrazine Hydrate step1->step2 step3 Reflux the Mixture step2->step3 step4 Cool to Room Temperature step3->step4 step5 Filter and Wash the Precipitate step4->step5 end End: Purified This compound step5->end

Synthesis Workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.1Singlet (broad)1H-NH-
~7.2-7.3Multiplet5HAromatic protons (C₆H₅)
~4.1Singlet (broad)2H-NH₂
~3.3Singlet2H-CH₂-

Table 3: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170C=O (carbonyl)
~136C (quaternary, aromatic)
~129CH (aromatic)
~128CH (aromatic)
~126CH (aromatic)
~40-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy (Solid State)

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBR pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 4: Characteristic IR Absorption Peaks for this compound [6][7][8]

Wavenumber (cm⁻¹)IntensityAssignment
3300-3200Strong, BroadN-H stretching (hydrazide NH and NH₂)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic CH₂)
~1650StrongC=O stretching (amide I band)
~1600MediumN-H bending (amide II band) and C=C stretching (aromatic)
~1495, 1450MediumC=C stretching (aromatic)
~700, ~750StrongC-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Table 5: Mass Spectrometry Data for this compound [9]

m/zRelative Intensity (%)Assignment
150~40Molecular ion [M]⁺
91100[C₇H₇]⁺ (Tropylium ion)
65~20[C₅H₅]⁺
51~10[C₄H₃]⁺

The fragmentation pattern is consistent with the structure of this compound, with the base peak at m/z 91 corresponding to the stable tropylium ion formed by the cleavage of the bond between the carbonyl carbon and the methylene group.[6][10][11]

Biological Context: Inhibition of Monoamine Oxidase

Phenylhydrazine and its derivatives are known to act as inhibitors of monoamine oxidase (MAO), a family of enzymes that catalyze the oxidation of monoamines.[12][13][14] This inhibition is of significant interest in drug development, particularly for antidepressants and neuroprotective agents.[13]

The proposed mechanism of irreversible inhibition of MAO by arylalkylhydrazines involves the enzymatic conversion of the hydrazine to a diazene intermediate, which then reacts with molecular oxygen to form an alkyl radical. This radical subsequently forms a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[15]

G cluster_0 MAO Active Site MAO Monoamine Oxidase (MAO) with FAD cofactor Complex Enzyme-Substrate Complex MAO->Complex Hydrazine This compound Hydrazine->Complex Diazene Diazene Intermediate (Bound to Enzyme) Complex->Diazene Enzymatic Oxidation Radical Arylalkyl Radical (Bound to Enzyme) Diazene->Radical Inactive_MAO Inactive MAO (Covalently Modified FAD) Radical->Inactive_MAO Covalent Adduct Formation N2 Nitrogen (N₂) Radical->N2 Release Superoxide Superoxide Anion (O₂⁻) Radical->Superoxide Release O2 Molecular Oxygen (O₂) O2->Radical

Proposed Mechanism of Monoamine Oxidase Inhibition.

This guide provides a comprehensive overview of the structural elucidation of this compound, integrating key spectroscopic data with experimental protocols and a relevant biological mechanism. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Synthesis of 2-Phenylacetohydrazide from Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-phenylacetohydrazide, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The synthesis commences from phenylacetic acid and predominantly proceeds through two strategic pathways: the formation of a phenylacetyl chloride intermediate or the esterification of the starting carboxylic acid followed by hydrazinolysis. This document details the experimental protocols, presents comparative quantitative data, and visualizes the workflows for these synthetic strategies.

Core Synthetic Pathways

The conversion of phenylacetic acid to this compound is most commonly achieved via a two-step process. The initial step involves the activation of the carboxylic acid group of phenylacetic acid, either by converting it into a more reactive acid chloride or by transforming it into an ester. The subsequent step involves the reaction of this activated intermediate with hydrazine hydrate to yield the desired this compound.

Synthesis_Overview PAA Phenylacetic Acid Intermediate Intermediate PAA->Intermediate Activation PAC Phenylacetyl Chloride Intermediate->PAC Chlorination PAE Phenylacetate Ester Intermediate->PAE Esterification PAH This compound PAC->PAH Hydrazinolysis PAE->PAH Hydrazinolysis Phenylacetyl_Chloride_Workflow cluster_prep Phenylacetyl Chloride Preparation A Mix Phenylacetic Acid and Oxalyl Chloride B Reflux for 2 hours A->B C Distill to remove excess Oxalyl Chloride B->C D Vacuum distill to isolate product C->D Ester_Hydrazinolysis_Workflow cluster_ester Esterification cluster_hydrazinolysis Hydrazinolysis A Dissolve Phenylacetic Acid in Methanol with Acid Catalyst B Reflux A->B C Work-up and Purification B->C D Dissolve Ester in Methanol/Ethanol E Add excess Hydrazine Hydrate and Reflux D->E F Isolate and Purify This compound E->F

An In-depth Technical Guide to 2-Phenylacetohydrazide Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetohydrazide is a versatile scaffold in medicinal chemistry, serving as a precursor for a wide array of derivatives with significant therapeutic potential. These derivatives, often synthesized through the condensation with various aldehydes and ketones, have demonstrated a broad spectrum of biological activities. Their applications span across various fields, including the development of novel anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental evaluation of this compound derivatives, tailored for researchers and professionals in drug discovery and development.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound derivatives involves the condensation reaction between this compound and a variety of aldehydes or ketones. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of glacial acetic acid. The general scheme for this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions This compound This compound Solvent Solvent (e.g., Ethanol) Aldehyde_Ketone Aldehyde/Ketone (R-CHO/R-CO-R') Catalyst Catalyst (e.g., Acetic Acid) Solvent->Catalyst Reflux Reflux Catalyst->Reflux Product This compound Derivative Reflux->Product Purification Purification (Recrystallization) Product->Purification Enzyme_Inhibition_Pathway Derivative This compound Derivative Enzyme Target Enzyme (e.g., α-Glucosidase, LOX) Derivative->Enzyme Inhibits Product Product (e.g., Glucose, Pro-inflammatory mediators) Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Biological_Effect Biological Effect (e.g., Reduced blood sugar, Reduced inflammation) Product->Biological_Effect Leads to Experimental_Workflow Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Inhibition Assays) Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

The Multifaceted Biological Activities of 2-Phenylacetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetohydrazide, a versatile scaffold in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. Hydrazide derivatives, including this compound, are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound is a straightforward process, typically involving the reaction of a phenylacetic acid ester with hydrazine hydrate. For instance, phenylglyoxylic acid ethyl ester 2-acetylhydrazone can be dissolved in ethanol, followed by the slow addition of hydrazine hydrate to yield 2-acetylhydrazono-2-phenylacetohydrazide.[2] Derivatives can be further synthesized by reacting 2-phenylacetyl chloride with this compound in the presence of a base like sodium carbonate in an aqueous medium.[3]

A general workflow for the synthesis of hydrazide-hydrazone derivatives is depicted below:

Synthesis_Workflow Phenylacetic_Acid_Ester Phenylacetic Acid Ester Reaction1 Reaction Phenylacetic_Acid_Ester->Reaction1 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction1 2_Phenylacetohydrazide This compound Reaction1->2_Phenylacetohydrazide Reaction2 Condensation 2_Phenylacetohydrazide->Reaction2 Aldehyde_or_Ketone Aldehyde or Ketone Aldehyde_or_Ketone->Reaction2 Hydrazone_Derivative Hydrazone Derivative Reaction2->Hydrazone_Derivative

Caption: General workflow for the synthesis of this compound and its hydrazone derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial properties against a range of bacteria and fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Quantitative Antimicrobial Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Phenylacetamide & Benzohydrazide DerivativesEscherichia coli0.64 - 5.65[4]
Phenylacetamide & Benzohydrazide DerivativesMethicillin-resistant Staphylococcus aureus (MRSA)0.64 - 5.65[4]
Hydrazide-hydrazones of Phenylacetic Acid (Compound 13)Staphylococcus aureus ATCC 65381.95[5]
Hydrazide-hydrazones of Phenylacetic Acid (Compound 16)Staphylococcus aureus ATCC 65387.81[5]
Hydrazide-hydrazones of Phenylacetic Acid (Compound 11)Staphylococcus aureus ATCC 653815.62[5]
Lactic acid hydrazide-hydrazone 1 & 2S. aureus, S. pneumoniae, E. coli, P. aeruginosa64-128[6]
Ethylparaben hydrazide-hydrazoneS. aureus2[6]
Ethylparaben hydrazide-hydrazone 3bC. albicans64[6]
Pyrrolidine-2,5-dione derivatives (Compound 8)Bacteria16-64[7]
Pyrrolidine-2,5-dione derivatives (Compound 8)Yeasts64-256[7]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents.[8]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test compound stock solution

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Standard antibiotic (positive control)

  • Solvent control

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth medium to each well of a 96-well plate.[8]

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well.[8]

  • Control Wells: Prepare a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum + solvent).[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8][9]

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control.[8]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 25-30°C for 3-5 days for fungi.[8]

  • Result Interpretation: The MIC is the lowest concentration of the compound with no visible growth (turbidity).[8]

MIC_Workflow Start Start Plate_Prep Prepare 96-well plate with broth Start->Plate_Prep Serial_Dilution Perform serial dilution of test compound Plate_Prep->Serial_Dilution Add_Controls Add positive, negative, and growth controls Serial_Dilution->Add_Controls Prepare_Inoculum Prepare standardized microbial inoculum Add_Controls->Prepare_Inoculum Inoculate_Plate Inoculate plate with microbial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate Inoculate_Plate->Incubate Read_Results Visually determine MIC (no turbidity) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis.

Quantitative Anticancer Data (IC50 Values)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamide (2b)PC3 (prostate carcinoma)52[10][11]
2-(4-Fluorophenyl)-N-phenylacetamide (2c)PC3 (prostate carcinoma)80[10][11]
2-(4-Fluorophenyl)-N-phenylacetamide (2c)MCF-7 (breast cancer)100[10][11]
Benzo[a]phenazine derivative (6)HepG2 (liver carcinoma)0.21[12]
Benzo[a]phenazine derivative (6)A549 (lung carcinoma)1.7[12]
Benzo[a]phenazine derivative (6)MCF-7 (breast cancer)11.7[12]
Thiazole derivative (2e)HCT116 (colorectal carcinoma)6.43[13]
Thiazole derivative (2e)A549 (lung carcinoma)9.62[13]
Thiazole derivative (2e)A375 (melanoma)8.07[13]
Hydrazide derivative (17)HCT116 (colorectal carcinoma)0.329 (µg/ml)[14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • 96-well plates

  • Cells and test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 72 hours).[16]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[16]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 492 nm) using a microplate reader.[16]

Signaling Pathway: Induction of Apoptosis

Hydrazide derivatives can induce apoptosis in cancer cells. One proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of caspases.[17]

Apoptosis_Pathway cluster_cell Cancer Cell Hydrazide This compound Derivative Tubulin Tubulin Hydrazide->Tubulin Inhibits polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Anti-inflammatory Activity

Certain derivatives of this compound have shown promising anti-inflammatory effects, often evaluated using the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1][18][19]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound

  • Standard anti-inflammatory drug (e.g., indomethacin, phenylbutazone)

  • Plethysmometer or digital caliper

Procedure:

  • Animal Grouping: Divide the animals into control, standard, and test groups.

  • Compound Administration: Administer the test compound or standard drug to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[18][20]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal.[18][20]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]

  • Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[21]

The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory mediators like TNF-α, IL-1β, nitric oxide (NO), and prostaglandin E2 (PGE2), as well as the enzymes iNOS and COX-2.[18]

Enzyme Inhibition

Hydrazide-containing compounds have a history as enzyme inhibitors, notably as monoamine oxidase (MAO) inhibitors.[22] Derivatives of this compound have also been investigated for their inhibitory activity against other enzymes like α-glucosidase.

Quantitative Enzyme Inhibition Data (IC50 Values)
Compound/DerivativeEnzymeIC50Reference
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (7b)α-Glucosidase14.48 nmol[10]
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (7d)α-Glucosidase18.88 nmol[10]
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (6g)α-Glucosidase28.51 nmol[10]
Ethanol extract of S. lanigeraα-Glucosidase27.07 µg/mL[23]
Experimental Protocol: General Enzyme Inhibition Assay

Materials:

  • Purified enzyme or enzyme extract

  • Substrate for the enzyme

  • Inhibitor compound (test compound)

  • Buffer solution at the optimal pH for the enzyme

  • Cofactors (if required)

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.[24]

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period.[24]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate.[24]

  • Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.[24]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against different inhibitor concentrations.[25]

Enzyme_Inhibition_Workflow Start Start Prepare_Solutions Prepare enzyme, substrate, and inhibitor solutions Start->Prepare_Solutions Pre_incubation Pre-incubate enzyme with inhibitor Prepare_Solutions->Pre_incubation Initiate_Reaction Add substrate to initiate reaction Pre_incubation->Initiate_Reaction Monitor_Reaction Monitor reaction progress (e.g., absorbance) Initiate_Reaction->Monitor_Reaction Analyze_Data Calculate % inhibition and IC50 Monitor_Reaction->Analyze_Data End End Analyze_Data->End

References

2-Phenylacetohydrazide: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Phenylacetohydrazide, a derivative of hydrazine and phenylacetic acid, has emerged as a cornerstone building block in the field of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydrazide moiety and a modifiable phenyl ring, renders it an exceptionally versatile precursor for the construction of a wide array of complex organic molecules. This is particularly true in the synthesis of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals and biologically active agents. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound, with a focus on its role in generating key heterocyclic systems, detailed experimental protocols, and the biological significance of its derivatives.

Physicochemical Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1][2]
Melting Point 115-117 °C or 128-131 °C[1][3]
Appearance White powder[2][4]
Assay ≥98.0% (HPLC)[2][4]
CAS Number 114-83-0[2]

The most common method for synthesizing this compound involves the reaction of a phenylacetic acid ester, such as ethyl phenylacetate, with hydrazine hydrate. The ester is typically refluxed with an excess of hydrazine hydrate in an alcoholic solvent like ethanol.

G A Ethyl Phenylacetate C Reflux in Ethanol A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D This compound C->D Condensation E Ethanol (byproduct) C->E

Caption: Synthesis of this compound.

Core Applications in Heterocyclic Synthesis

The true synthetic utility of this compound is demonstrated in its role as a precursor to a multitude of heterocyclic scaffolds. The hydrazide functional group provides the necessary nitrogen atoms and reactivity for cyclization reactions.

Synthesis of Pyrazole and Pyrazolone Derivatives

Pyrazoles and their derivatives are a prominent class of five-membered heterocycles known for a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[5] The synthesis often involves the condensation of this compound with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, leading to the formation of pyrazolone rings.[6]

G sub1 This compound intermediate Hydrazone Intermediate sub1->intermediate sub2 Ethyl Acetoacetate (1,3-Dicarbonyl) sub2->intermediate reagent Acid or Base Catalyst (e.g., Acetic Acid) reagent->intermediate product 3-Methyl-1-phenyl-5-pyrazolone intermediate->product Intramolecular Cyclization

Caption: Synthesis of Pyrazolone Derivatives.

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a valuable bioisostere for ester and amide groups, enhancing the metabolic stability and pharmacokinetic properties of drug candidates.[7][8] These heterocycles can be synthesized from this compound through several routes, most commonly by oxidative cyclization of an acylhydrazone intermediate or by dehydration of a 1,2-diacylhydrazine. A frequent method involves reacting the hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or triphenylphosphine.[7][9]

G sub1 This compound step1 Acylation sub1->step1 sub2 Aromatic Carboxylic Acid (R-COOH) sub2->step1 intermediate 1,2-Diacylhydrazine Intermediate step1->intermediate product 2-Benzyl-5-aryl-1,3,4-oxadiazole intermediate->product reagent Dehydrating Agent (e.g., POCl3) reagent->product Cyclodehydration

Caption: Synthesis of 1,3,4-Oxadiazole Derivatives.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of five-membered heterocycles with significant applications in medicine and agriculture, found in numerous antifungal and anticancer drugs.[10] A common synthetic pathway starts with the reaction of this compound with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions to yield a mercapto-triazole, which can be further functionalized.[11]

G sub1 This compound step1 Addition Reaction sub1->step1 sub2 Phenyl Isothiocyanate sub2->step1 intermediate Thiosemicarbazide Intermediate step1->intermediate product 4,5-Disubstituted-1,2,4-triazole-3-thiol intermediate->product reagent Base (e.g., NaOH) Reflux reagent->product Cyclization

Caption: Synthesis of 1,2,4-Triazole Derivatives.

Synthesis of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities including cardiotonic, antihypertensive, and anti-inflammatory effects.[12][13] A primary synthetic route involves the condensation of hydrazides with γ-keto acids or their esters.[14][15] The reaction of this compound with a compound like levulinic acid in a suitable solvent leads to the formation of the dihydropyridazinone ring system.[13]

G sub1 This compound reagent Reflux in Acetic Acid sub1->reagent sub2 γ-Keto Acid (e.g., Levulinic Acid) sub2->reagent intermediate Hydrazone Intermediate reagent->intermediate Condensation product 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one intermediate->product Cyclization

Caption: Synthesis of Pyridazinone Derivatives.

Biological Significance and Drug Development

The derivatives of this compound are of significant interest to drug development professionals. The heterocyclic systems synthesized from this building block are scaffolds for compounds with a wide spectrum of biological activities. For instance, many derivatives have shown potential as anti-inflammatory agents by inhibiting enzymes like lipoxygenase (LOX) or as antidiabetic agents through the inhibition of α-glucosidase.[16] The structural diversity achievable from this single precursor allows for the creation of large compound libraries for high-throughput screening against various biological targets.

G cluster_het Synthesized Heterocycles cluster_bio Biological Activities / Targets start This compound (Building Block) Pyrazoles Pyrazoles start->Pyrazoles Cyclization Reactions Oxadiazoles 1,3,4-Oxadiazoles start->Oxadiazoles Cyclization Reactions Triazoles 1,2,4-Triazoles start->Triazoles Cyclization Reactions Pyridazinones Pyridazinones start->Pyridazinones Cyclization Reactions AntiInflam Anti-inflammatory Pyrazoles->AntiInflam Oxadiazoles->AntiInflam Antimicrobial Antimicrobial Oxadiazoles->Antimicrobial Anticancer Anticancer Triazoles->Anticancer Antihypertensive Antihypertensive Pyridazinones->Antihypertensive

Caption: From Building Block to Bioactivity.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Add ethyl phenylacetate (0.1 mol) and absolute ethanol (100 mL) to the flask.

  • Reaction: While stirring, slowly add hydrazine hydrate (0.2 mol, ~2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[17]

  • Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: General Procedure for the Synthesis of N'-Benzylidene-2-phenylacetohydrazide

This protocol describes the synthesis of hydrazone derivatives, which are often intermediates for further cyclization or can be final products themselves.[16]

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • Reagents: Add an equimolar amount of the desired aldehyde (e.g., benzaldehyde, 10 mmol) to the solution.

  • Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Collect the solid by filtration.

  • Purification: Wash the crude product with cold n-hexane (10 mL) and recrystallize from ethanol to yield the pure hydrazone derivative.[16]

Protocol 3: Synthesis of 2-Benzyl-5-phenyl-1,3,4-oxadiazole
  • Step A (Acylation): In a flask, react this compound (10 mmol) with benzoyl chloride (11 mmol) in the presence of a base like pyridine in a solvent such as dichloromethane (DCM) at 0 °C to room temperature to form the 1,2-diacylhydrazine intermediate.

  • Isolation of Intermediate: After the reaction is complete, perform an aqueous work-up to remove pyridine hydrochloride and excess reagents. Dry the organic layer and evaporate the solvent to obtain the crude diacylhydrazine.

  • Step B (Cyclodehydration): To the crude diacylhydrazine (5 mmol), add phosphorus oxychloride (POCl₃, 10 mL) carefully.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

References

The Versatile Scaffold of 2-Phenylacetohydrazide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetohydrazide, a simple yet elegant molecule, has emerged as a privileged scaffold in the field of medicinal chemistry. Its inherent structural features, particularly the reactive hydrazide moiety, provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide delves into the core applications of this compound in drug discovery, presenting a comprehensive overview of its synthesis, biological activities, and the experimental methodologies employed in its evaluation. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents. Hydrazones, a prominent class of compounds derived from hydrazides, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound is a straightforward process, typically involving the reaction of a phenylacetic acid ester with hydrazine hydrate. The resulting this compound can then be readily condensed with various aldehydes or ketones to yield a diverse library of hydrazone derivatives. This synthetic accessibility makes it an attractive starting point for medicinal chemistry campaigns.

Experimental Protocol: Synthesis of this compound Derivatives (General Procedure)

A general method for the synthesis of this compound derivatives, specifically hydrazones, involves the condensation of this compound with an appropriate aldehyde.[1]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 2-hydroxybenzaldehyde)

  • Solvent (e.g., toluene, methanol, ethanol)

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • n-hexane

  • Ethyl acetate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Add an equimolar amount of the desired aldehyde to the solution.

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by TLC using a mobile phase of n-hexane:ethyl acetate (1:1).

  • Upon completion of the reaction, the crude product often precipitates out of the solution.

  • Filter the crude product and wash it with cold n-hexane (10 mL).

  • Recrystallize the crude product from ethanol to obtain the purified this compound derivative.[1]

Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of new drugs targeting a variety of diseases.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of compounds with significant antimicrobial properties.[2] Their mechanism of action is often attributed to the presence of the azomethine group (-NH–N=CH-), which is considered a key pharmacophore.[3] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against various bacterial and fungal strains.

Compound IDSubstituent on Phenyl RingS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
Derivative 1 4-Nitro125250500250
Derivative 2 4-Chloro250500>500500
Derivative 3 2-Hydroxy62.5125250125
Derivative 4 Unsubstituted500>500>500>500

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual MIC values can vary depending on the specific derivative and the microbial strain tested.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a fundamental parameter for assessing the antimicrobial potency of a compound. The broth microdilution method is a standard and widely used technique for determining MIC values.[3]

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring turbidity) or a visual reading aid

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.[3]

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the test compound, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[4]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[3]

Anticancer Activity

Hydrazide-hydrazone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5] Their mechanisms of action are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[5]

Table 2: IC50 Values of this compound Derivatives against Various Cancer Cell Lines.

Compound IDCancer Cell LineIC50 (µM)
Derivative 5 HCT-116 (Colon)10.8
Derivative 6 A549 (Lung)8.5
Derivative 7 PC-3 (Prostate)12.1
Derivative 8 MCF-7 (Breast)39.0
Derivative 9 MDA-MB-231 (Breast)35.1

Note: The data in this table is representative and compiled from various sources for illustrative purposes.[6] IC50 values are highly dependent on the specific derivative and the cancer cell line tested.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][8]

Materials:

  • Cancer cell lines (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., SDS-HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Anti-inflammatory Activity

Derivatives of this compound have also shown potential as anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Synthesized this compound derivatives

  • Pletysmometer or calipers

  • Vehicle (e.g., saline, Tween 80 solution)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (e.g., control, standard, and test groups). Administer the test compounds or the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.[11]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[10]

  • Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Anticonvulsant Activity

The this compound scaffold has also been explored for the development of anticonvulsant agents. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are two standard preclinical models used to identify compounds with potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively.[12]

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests in Mice

Materials:

  • Mice

  • Electroconvulsiometer

  • Pentylenetetrazole (PTZ) solution

  • Synthesized this compound derivatives

  • Vehicle

  • Standard anticonvulsant drugs (e.g., Phenytoin for MES, Ethosuximide for scPTZ)

Procedure (MES Test):

  • Dosing: Administer the test compounds or a standard drug to groups of mice, typically intraperitoneally. A control group receives the vehicle.

  • Electroshock: At the time of peak effect of the drug, deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds) through corneal or ear electrodes.[13]

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.

Procedure (scPTZ Test):

  • Dosing: Administer the test compounds or a standard drug to groups of mice.

  • PTZ Injection: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the limbs and/or whole body). The absence of clonic seizures for more than 5 seconds is considered protection.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design and development of new drugs. For this compound derivatives, several potential mechanisms have been proposed, particularly in the context of their anticancer activity.

VEGFR-2 Inhibition in Angiogenesis

One of the key proposed mechanisms for the anticancer activity of some hydrazide-containing compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to an anti-angiogenic effect.[5]

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Phosphorylated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K P_VEGFR2->PI3K PLCg PLCγ P_VEGFR2->PLCg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Proposed signaling pathway of VEGFR-2 inhibition by this compound derivatives.

Induction of Apoptosis

Another significant mechanism of anticancer action for hydrazone derivatives is the induction of programmed cell death, or apoptosis.[5] This can be triggered through various pathways, including the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of the apoptotic cascade.

Experimental and Logical Workflows

A systematic approach is essential in drug discovery research. The following diagrams illustrate typical workflows for the synthesis and evaluation of this compound derivatives.

Synthesis_Workflow Start Start: Select Target Aldehydes/Ketones Synthesis Synthesis: Condensation of this compound with Aldehyde/Ketone Start->Synthesis Purification Purification: Recrystallization / Chromatography Synthesis->Purification Characterization Characterization: NMR, IR, Mass Spectrometry Purification->Characterization Pure_Compound Pure Characterized Derivative Characterization->Pure_Compound End Proceed to Biological Screening Pure_Compound->End

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Biological_Screening_Workflow Start Start: Pure this compound Derivative Primary_Screening Primary Screening: Broad-spectrum biological assays (e.g., Antimicrobial, Anticancer) Start->Primary_Screening Hit_Identification Hit Identification: Active compounds identified Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Dose-response studies (IC50/MIC) Selectivity testing Hit_Identification->Secondary_Screening Active Inactive Inactive Hit_Identification->Inactive Inactive Lead_Candidate Lead Candidate Selection Secondary_Screening->Lead_Candidate Mechanism_Studies Mechanism of Action Studies Lead_Candidate->Mechanism_Studies Promising Lead_Candidate->Inactive Not Promising End Preclinical Development Mechanism_Studies->End

Caption: A logical workflow for the biological screening of this compound derivatives.

Conclusion

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting a wide range of diseases, including infectious diseases, cancer, inflammation, and epilepsy. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this compound-based compounds, paving the way for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Safety Data Sheet (SDS) for 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-Phenylacetohydrazide (CAS No. 114-83-0), also known as N-Acetyl-N'-phenylhydrazine. The information is collated from various Safety Data Sheets (SDS) to provide a robust resource for professionals handling this compound in a laboratory or research and development setting.

Section 1: Chemical Identification and Physical Properties

This compound is a crystalline solid used in organic synthesis and as a vascular tumor initiator in animal models.[1] Accurate identification and understanding its physical properties are foundational to its safe handling.

IdentifierValueSource(s)
CAS Number 114-83-0[2][3][4]
Molecular Formula C₈H₁₀N₂O[3][4][5]
Molecular Weight 150.18 g/mol [3][4]
Synonyms N-Acetyl-N'-phenylhydrazine, 1-Acetyl-2-phenylhydrazine, Acetic acid 2-phenylhydrazide, Hydracetin, Pyrodin[3][5]
Appearance White to beige crystalline solid/powder[1][2][3][4]
Physical PropertyValueSource(s)
Melting Point 128 - 131 °C[2][4]
Boiling Point ~271.72 °C (estimate)[5]
Flash Point ~188.7 °C[5]
Solubility Soluble in hot water; moderately soluble in organic solvents like ethanol; less than 1 mg/mL in water at 19-20°C.[1][2][5]
Vapor Pressure 1E-06 mmHg at 25°C[1]

Section 2: Hazard Identification and GHS Classification

Understanding the hazards associated with this compound is critical for risk assessment and the implementation of appropriate safety controls. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.

It is important for researchers to note that GHS classifications can vary slightly between suppliers. While most sources classify this compound as "Toxic if swallowed," other hazards like skin/eye irritation and potential carcinogenicity have also been noted. Always refer to the specific SDS provided by your supplier.

Hazard ClassificationGHS CategorySignal WordHazard Statement(s)
Acute Oral Toxicity Category 3DangerH301: Toxic if swallowed
Acute Dermal Toxicity Category 4WarningH312: Harmful in contact with skin
Acute Inhalation Toxicity Category 4WarningH332: Harmful if inhaled
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2WarningH319: Causes serious eye irritation
Skin Sensitization Category 1WarningH317: May cause an allergic skin reaction

Sources:[1][2][4][5]. Note: The most consistently reported and severe classification is Acute Oral Toxicity (Category 3). Other classifications are based on a composite of available SDSs.

GHS Pictograms:

  • GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).[4]

  • GHS07 (Exclamation Mark): Indicates skin/eye irritation, skin sensitization, or that the substance is harmful.

Section 3: Toxicological Data

Toxicological data provides quantitative insight into the potential health effects of a substance. The LD₅₀ (Lethal Dose, 50%) is a standard measure of acute toxicity, representing the dose required to be lethal to 50% of a tested animal population.[6] A lower LD₅₀ value indicates higher toxicity.

Toxicity DataValueSpecies/RouteSource(s)
LD₅₀ (Oral) 270 mg/kgMouse[1][2][3][5][6]
LDLo (Intraperitoneal) 150 mg/kgMouse[5][6]

Significance for Researchers: An oral LD₅₀ of 270 mg/kg in mice places this compound in GHS Category 3 for acute oral toxicity. This signifies a high degree of hazard from ingestion. Laboratory protocols must be designed to strictly prevent ingestion, including prohibiting eating, drinking, and smoking in the lab and ensuring thorough hand washing after handling.[1][7] The potential for skin absorption and inhalation toxicity, although classified as less severe (Category 4), necessitates the use of appropriate personal protective equipment (PPE) and engineering controls.

Note: Detailed experimental protocols for deriving LD₅₀ values are not provided in Safety Data Sheets. These tests are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Section 4: Handling, Storage, and Personal Protection

Based on the identified hazards, specific protocols for safe handling, storage, and disposal are required.

Engineering Controls:

  • Work with this chemical should be conducted in a certified ducted fume hood to minimize inhalation exposure.[1]

  • Facilities must be equipped with an eyewash station and a safety shower.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[2] Contaminated clothing should not be allowed out of the workplace.[1]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[2]

Handling and Storage:

  • Avoid contact with skin and eyes. Avoid the formation and inhalation of dust.[1]

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store locked up, with clear labeling.[1][4][7]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[2]

Section 5: Emergency and First-Aid Procedures

A clear understanding of first-aid measures is essential for responding to accidental exposure. The following workflow outlines the recommended steps.

G cluster_exposure Accidental Exposure Event cluster_response First-Aid Response Workflow cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation: Remove person to fresh air. Keep comfortable for breathing. exposure->inhalation Inhaled skin Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. exposure->skin Skin Contact eye Eye Contact: Flush eyes with plenty of water for at least 15 minutes. exposure->eye Eye Contact ingestion Ingestion: Rinse mouth. Call a POISON CENTER or doctor immediately. exposure->ingestion Ingested seek_medical Seek professional medical attention if symptoms persist or if ingestion occurred. inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical Immediate

Caption: First-aid workflow for this compound exposure.

Section 6: Logical Relationships in Chemical Safety

The SDS follows a logical structure where the inherent properties of a chemical dictate its hazard classification, which in turn determines the necessary safety precautions. This relationship is crucial for creating a safe laboratory environment.

G cluster_properties 1. Intrinsic Properties cluster_classification 2. Hazard Identification cluster_communication 3. Hazard Communication cluster_controls 4. Required Safety Controls phys_chem Physical & Chemical Properties (e.g., solid, combustible) ghs GHS Classification - Acute Tox. 3 (Oral) - Skin/Eye Irritant phys_chem->ghs tox_data Toxicological Data (e.g., Oral LD50 = 270 mg/kg) tox_data->ghs labels Container Labels - Signal Word: Danger - Pictograms: Skull & Crossbones ghs->labels ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) ghs->ppe handling Handling & Storage Procedures (Use Fume Hood, Store Locked Up) ghs->handling emergency Emergency & First-Aid Measures (Exposure response protocols) ghs->emergency labels->handling

Caption: Logical flow from chemical properties to safety controls.

Section 7: Ecological and Disposal Considerations

  • Ecological Information: Data on the aquatic toxicity of this compound is limited in readily available SDSs.[1] However, related hydrazine compounds can be harmful or toxic to aquatic life. All releases to the environment should be avoided.

  • Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.

This guide is intended to supplement, not replace, the specific Safety Data Sheet provided by the chemical manufacturer. Always consult the primary SDS for your specific material before initiating any work.

References

Solubility Profile of 2-Phenylacetohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of 2-Phenylacetohydrazide in various solvents, presenting available quantitative data, qualitative assessments, and detailed experimental protocols for solubility determination.

Introduction

This compound is a chemical compound with applications in organic synthesis and as a potential building block in the development of pharmaceutical agents. A thorough understanding of its solubility in different solvents is crucial for its synthesis, purification, formulation, and screening in drug discovery processes. This technical guide provides a summary of the available solubility data for this compound, outlines experimental protocols for its determination, and offers a logical workflow for these procedures.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1][2]
Melting Point 115-117 °C[1]
Appearance White to light yellow crystalline powder

Solubility of this compound

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound across a wide range of solvents and temperatures is limited in publicly available literature. However, some key data points have been reported:

SolventTemperature (°C)SolubilityMethodReference
Water19< 0.1 g/100 mLNot Specified
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (665.87 mM)Requires sonication
EthanolNot Specified100 mg/mL (665.87 mM)Requires sonication
10% EtOH, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mLNot Specified
10% EtOH, 90% Corn OilNot Specified≥ 2.5 mg/mLNot Specified
Qualitative Solubility Profile

In the absence of extensive quantitative data, a qualitative understanding of this compound's solubility can be inferred from its structural features—a phenyl ring, an amide group, and a hydrazide moiety—and from available descriptive information.

  • Polar Protic Solvents:

    • Water: Described as "sparingly soluble" or "slightly soluble," with increased solubility in hot water.

    • Methanol & Ethanol: While a palladium complex of this compound is reported to be poorly soluble in methanol and ethanol, the parent compound is described as "soluble in alcohol". This suggests at least moderate solubility.

  • Polar Aprotic Solvents:

    • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): this compound is expected to be soluble in these solvents. This is supported by the high solubility observed for its palladium complex in both DMSO and DMF.

    • Tetrahydrofuran (THF): A palladium complex of this compound is highly soluble in THF, suggesting the parent compound may also be soluble.

  • Nonpolar Solvents:

    • Toluene & Hexane: Specific solubility data is not available. Given the presence of the polar hydrazide and amide groups, solubility is expected to be limited.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, established experimental methods can be employed. The following sections detail the gravimetric and UV-Vis spectrophotometric methods.

Gravimetric Method

This method involves the direct measurement of the mass of the dissolved solute in a known volume of a saturated solution.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to the chosen solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

  • Separation of Undissolved Solute:

    • Allow the mixture to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not degrade the compound).

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the container minus its initial pre-weighed mass.

    • Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/100 mL or mg/mL).

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

Methodology:

  • Determination of Molar Absorptivity (ε):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The slope of the linear portion of the curve represents the molar absorptivity (ε).

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution.

  • Sample Preparation and Analysis:

    • Withdraw a known volume of the supernatant and filter it as described in step 2 of the Gravimetric Method.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Calculation:

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve or the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration) to determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of the compound in the chosen solvent.

Experimental and Logical Workflows

Visualizing the experimental and logical processes can aid in understanding and implementation.

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_gravimetric Gravimetric Analysis cluster_uv UV-Vis Spectrophotometric Analysis cluster_result Result prep_start Start: Excess Solute + Solvent agitate Agitate at Constant Temperature (e.g., 24-48h) prep_start->agitate settle Allow to Settle agitate->settle supernatant Withdraw Supernatant settle->supernatant filter Filter (e.g., 0.45 µm syringe filter) supernatant->filter transfer_grav Transfer Filtered Solution filter->transfer_grav dilute Dilute Filtered Solution filter->dilute weigh_initial Pre-weigh Container weigh_initial->transfer_grav evaporate Evaporate Solvent transfer_grav->evaporate weigh_final Weigh Container + Solute evaporate->weigh_final calculate_grav Calculate Solubility (Mass/Volume) weigh_final->calculate_grav solubility_data Quantitative Solubility Data calculate_grav->solubility_data measure_abs Measure Absorbance at λmax dilute->measure_abs calculate_conc Calculate Concentration (using Calibration Curve) measure_abs->calculate_conc calculate_sol Calculate Solubility (Concentration x Dilution Factor) calculate_conc->calculate_sol calculate_sol->solubility_data

Caption: General workflow for the experimental determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound is not extensively documented in the public domain, this guide provides a consolidated overview of the available information. The qualitative solubility profile, derived from the compound's structure and existing data on related compounds, offers valuable guidance for solvent selection. For applications demanding high precision, the detailed experimental protocols for gravimetric and UV-Vis spectrophotometric analysis equip researchers with the necessary tools to generate specific and reliable solubility data. Further experimental investigation is encouraged to build a more complete and quantitative understanding of the solubility of this compound in a broader range of solvents and across various temperatures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylacetohydrazide is a key intermediate in the synthesis of a variety of biologically active compounds, including potential antimicrobial, anti-inflammatory, antiviral, and anticancer agents. Its derivatives, particularly Schiff bases formed by condensation with aldehydes and ketones, are of significant interest in medicinal chemistry and drug discovery. This document provides a detailed protocol for the synthesis of this compound, compiled from established chemical literature.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1][2]
CAS Number 937-39-3[3][4]
Melting Point 115-117 °C[2][4]
Appearance White to off-white powder/crystals[1]
Purity (Assay) ≥98.0% (HPLC)[1]
Solubility Soluble in ethanol.[5]

Synthesis Protocol

The most common and straightforward method for the synthesis of this compound is the hydrazinolysis of an ester of phenylacetic acid, typically ethyl phenylacetate, using hydrazine hydrate.

Reaction Scheme:

Materials and Equipment:

  • Ethyl phenylacetate

  • Hydrazine hydrate (80% or higher)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Analytical balance

Experimental Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve ethyl phenylacetate (1 equivalent) in absolute ethanol (approximately 5-10 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise while stirring. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle with continuous stirring. Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The this compound product will often precipitate out of the solution upon cooling. If precipitation is slow or incomplete, the volume of the solvent can be reduced under vacuum, or the flask can be placed in an ice bath.

  • Isolation of Product: Isolate the solid product by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the filtered product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[5][6]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to obtain this compound as a white crystalline solid.

  • Characterization: Characterize the synthesized product by determining its melting point and comparing it with the literature value. Further characterization can be performed using spectroscopic methods such as FT-IR and ¹H-NMR.

Safety Precautions:

  • Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • Ethanol is flammable. Ensure that the heating mantle is spark-proof and avoid open flames.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reactants Dissolve Ethyl Phenylacetate in Ethanol start->reactants add_hydrazine Add Hydrazine Hydrate reactants->add_hydrazine reflux Reflux (4-6 hours) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry the Product wash->dry characterize Characterization (MP, IR, NMR) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2-Phenylacetohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetohydrazide is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedures, and troubleshooting.

Data Presentation

The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent should dissolve the compound to be purified sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Based on available data for this compound and structurally similar compounds, the following solvents are recommended for consideration.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureRemarks
EthanolSparingly to moderately solubleReadily solubleA good starting solvent for single-solvent recrystallization.
WaterSlightly soluble in cold water.[1]More soluble in hot water.[1]Can be used as a co-solvent with ethanol to decrease solubility at room temperature.
Ethanol/Water MixtureSparingly solubleReadily solubleA promising mixed-solvent system. The ratio can be optimized to achieve high recovery.
Diethyl EtherSlightly soluble.[1]Not ideal due to its low boiling point and high flammability.
Petroleum EtherLikely sparingly solubleLikely moderately solubleHas been used for recrystallizing other hydrazide compounds.[2]

Experimental Protocols

This protocol details the steps for the purification of this compound using a mixed ethanol-water solvent system, which often provides a good balance of solubility characteristics for effective purification.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration, if necessary)

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Protocol for Recrystallization of this compound:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 20-30 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add ethanol in small portions until the this compound just dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, a hot filtration step is required.

    • Preheat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the hot, clear filtrate, add deionized water dropwise while stirring until the solution becomes faintly turbid. This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final crystallization solvent) to remove any adhering impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator over a suitable drying agent.

  • Purity Assessment:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (128-131 °C) is indicative of high purity.

    • Purity can be further assessed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration If insoluble impurities exist Crystallize Add Hot Water (Turbidity), Cool Slowly Dissolve->Crystallize No insoluble impurities Hot_Filtration->Crystallize Impurities1 Insoluble Impurities Hot_Filtration->Impurities1 Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Impurities2 Soluble Impurities in Mother Liquor Isolate->Impurities2 Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Reaction of 2-Phenylacetohydrazide with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction of 2-phenylacetohydrazide with aldehydes and ketones is a well-established and versatile method for the synthesis of a wide array of hydrazone derivatives. This reaction, a nucleophilic addition-elimination, proceeds by the initial attack of the nucleophilic nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the corresponding N'-substituted-2-phenylacetohydrazone. These resulting hydrazones are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The structural diversity of the aldehydes and ketones that can be employed allows for the generation of a large library of hydrazone derivatives with varied pharmacological profiles.

Reaction Mechanism and Significance

The core of this synthetic strategy lies in the formation of a stable carbon-nitrogen double bond (C=N), which is characteristic of the hydrazone functionality (-CO-NH-N=CH-). This functional group is a key pharmacophore in many biologically active molecules. The reaction is typically carried out under mild conditions, often with acid catalysis, to facilitate the dehydration step. The resulting hydrazones are often crystalline solids, which simplifies their purification by recrystallization. The lipophilicity and electronic properties of the final compounds can be readily tuned by selecting appropriate aldehyde or ketone precursors, which in turn influences their biological activity.[1] For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring of the aldehyde or ketone can significantly impact the antimicrobial or anticonvulsant potency of the synthesized hydrazones.[1][3]

A general scheme for the synthesis of this compound derivatives is depicted below.[4]

Reaction_Pathway This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate + Aldehyde/Ketone Aldehyde_or_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde_or_Ketone->Intermediate Hydrazone N'-substituted- 2-phenylacetohydrazone Intermediate->Hydrazone - H2O Water H2O Intermediate->Water

Caption: General reaction pathway for the synthesis of hydrazones from this compound and aldehydes or ketones.

Applications in Drug Development

Hydrazones derived from this compound have demonstrated significant potential in various therapeutic areas:

  • Antimicrobial Activity: Many synthesized hydrazones exhibit potent activity against a range of bacterial and fungal strains.[2][5] Some derivatives have shown antibacterial activity comparable or even superior to standard drugs like ampicillin and ciprofloxacin.[2] The presence of specific substituents, such as nitro or multiple hydroxyl groups, has been shown to enhance antibacterial efficacy, particularly against Gram-positive bacteria.[3]

  • Anticonvulsant Activity: Several novel hydrazone derivatives have been synthesized and screened for their anticonvulsant properties.[1] Studies have shown that some of these compounds exhibit significant protection against seizures in animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[6][7][8][9] The lipophilicity of the compounds appears to play a crucial role in their anticonvulsant activity.[1]

  • Anticancer Activity: A number of hydrazide-hydrazone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[10][11][12][13] Some compounds have displayed remarkable anticancer activity, with IC50 values in the micromolar range, and have been shown to induce apoptosis in cancer cells.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biological activities of hydrazones derived from this compound.

Table 1: Antimicrobial Activity of Selected Hydrazones

Compound IDTest OrganismMIC (µg/mL)Reference
Hydrazone 16Staphylococcus aureus ATCC 43300 (MRSA)1.95[3]
Nitrofurantoin (Standard)Staphylococcus aureus ATCC 43300 (MRSA)7.81[3]
Compound 19Escherichia coli12.5[2]
Ampicillin (Standard)Escherichia coli25[2]
Compound 19Staphylococcus aureus6.25[2]
Ampicillin (Standard)Staphylococcus aureus12.5[2]
Compound 3bProteus mirabilis12.5[5]
Ciprofloxacin (Standard)Proteus mirabilis>100[5]

Table 2: Anticancer Activity of Selected Hydrazones

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3hPC-3 (Prostate)1.32[10]
Compound 3hMCF-7 (Breast)2.99[10]
Compound 3hHT-29 (Colon)1.71[10]
Paclitaxel (Standard)--[10]
Compound 3cA549 (Lung)Lower than Cisplatin
Cisplatin (Standard)A549 (Lung)-
Compound 22SH-SY5Y (Neuroblastoma)Micromolar potency[11]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of hydrazones from this compound. Researchers should consult the specific literature for detailed conditions for their target compounds.

Protocol 1: General Synthesis of N'-substituted-2-phenylacetohydrazones

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol (or other suitable solvent like methanol, toluene)

  • Glacial acetic acid (catalyst, optional)

  • Beakers, round-bottom flask, magnetic stirrer, reflux condenser

  • Thin Layer Chromatography (TLC) plate (e.g., silica gel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve an equimolar amount of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add an equimolar amount of the respective aldehyde or ketone.

  • Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight.[4][14] The progress of the reaction should be monitored by TLC.

  • After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration and washed with a cold solvent (e.g., cold n-hexane or ethanol) to remove unreacted starting materials.[4]

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

  • The purified product is dried in a desiccator or under vacuum.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Dissolve Dissolve this compound and aldehyde/ketone in solvent Start->Dissolve Add_Catalyst Add catalyst (e.g., acetic acid) Dissolve->Add_Catalyst React Stir/Reflux and Monitor by TLC Add_Catalyst->React Cool Cool reaction mixture React->Cool Filter Filter and wash solid product Cool->Filter Recrystallize Recrystallize from appropriate solvent Filter->Recrystallize Dry Dry the purified product Recrystallize->Dry End_Synthesis Pure Hydrazone Dry->End_Synthesis MP Melting Point Determination End_Synthesis->MP FTIR FT-IR Spectroscopy End_Synthesis->FTIR NMR 1H & 13C NMR Spectroscopy End_Synthesis->NMR MassSpec Mass Spectrometry End_Synthesis->MassSpec

Caption: A generalized experimental workflow for the synthesis and characterization of hydrazones.

Protocol 2: Characterization of Synthesized Hydrazones

The structure and purity of the synthesized hydrazones are typically confirmed using various spectroscopic techniques.

  • Melting Point (m.p.): The melting point of the purified compound is determined using a melting point apparatus. A sharp melting point range is indicative of a pure compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic functional groups present in the molecule. Key absorptions to look for include:

    • N-H stretching (around 3200-3400 cm⁻¹)

    • C=O stretching of the amide (around 1650-1680 cm⁻¹)

    • C=N stretching of the hydrazone (around 1600-1650 cm⁻¹)

    • C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the detailed structure of the synthesized compounds.

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environment. Characteristic signals include the N-H proton (often a singlet at high ppm), aromatic protons, the CH=N proton (for aldehyde-derived hydrazones), and protons of the phenylacetyl moiety.

    • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton. Key signals include those for the carbonyl carbon, the C=N carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to get information about its fragmentation pattern, which further confirms the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

The reaction between this compound and a diverse range of aldehydes and ketones provides a straightforward and efficient route to a valuable class of hydrazone compounds. The resulting products have consistently demonstrated a wide spectrum of biological activities, making them promising lead compounds in the field of drug discovery. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists interested in the synthesis, characterization, and application of these versatile molecules. Further exploration of this chemical space is warranted to develop novel therapeutic agents with improved efficacy and safety profiles.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique structural motifs enable specific interactions with biological targets, making them indispensable in drug discovery. 2-Phenylacetohydrazide is a versatile and readily available starting material for the synthesis of a variety of important heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and an activated benzyl group, allows for diverse cyclization strategies to construct five- and six-membered heterocyclic rings such as pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyridazinones. These core structures are found in numerous therapeutic agents, highlighting the importance of efficient synthetic routes from common precursors.

This document provides detailed protocols for the synthesis of several key heterocyclic systems using this compound as the primary building block.

Data Presentation

The following table summarizes the synthesis of various heterocyclic compounds derived from this compound, outlining the coreactants, reaction conditions, and expected yields.

Target HeterocycleCoreactant(s)Key Reagents/CatalystSolventConditionsYield (%)
5-Benzyl-3-methyl-1H-pyrazol-5(4H)-oneEthyl acetoacetateGlacial Acetic AcidEthanolReflux, 3h~85%
2-Benzyl-3,5-dimethyl-1H-pyrazoleAcetylacetone (2,4-pentanedione)Glacial Acetic AcidEthanolReflux, 4h~80%
5-Benzyl-1,3,4-oxadiazole-2-thiolCarbon DisulfidePotassium HydroxideEthanolReflux, 12h~75%
4-Allyl-5-benzyl-4H-1,2,4-triazole-3-thiolAllyl isothiocyanateSodium HydroxideEthanolReflux, 8h~80%
6-Benzyl-3-methyl-4,5-dihydropyridazin-3(2H)-oneLevulinic AcidAcetic AcidToluene/EthanolReflux, 6h~70%

Visualizations

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Pyrazole Path Node_Pyrazolone [label="5-Benzyl-3-methyl-\n1H-pyrazol-5(4H)-one", fillcolor="#FBBC05", fontcolor="#202124"]; Node_Pyrazole [label="2-Benzyl-3,5-dimethyl-\n1H-pyrazole", fillcolor="#FBBC05", fontcolor="#202124"];

// Oxadiazole Path Node_Oxadiazole [label="5-Benzyl-1,3,4-oxadiazole-\n2-thiol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Triazole Path Node_Triazole [label="4-Allyl-5-benzyl-4H-\n1,2,4-triazole-3-thiol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pyridazinone Path Node_Pyridazinone [label="6-Benzyl-3-methyl-4,5-\ndihydropyridazin-3(2H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Node_Pyrazolone [label="+ Ethyl Acetoacetate\n(Knorr Condensation)", color="#5F6368"]; Start -> Node_Pyrazole [label="+ Acetylacetone\n(Knorr Condensation)", color="#5F6368"]; Start -> Node_Oxadiazole [label="+ Carbon Disulfide / KOH\n(Cyclization)", color="#5F6368"]; Start -> Node_Triazole [label="1. + Allyl Isothiocyanate\n2. NaOH (Cyclization)", color="#5F6368"]; Start -> Node_Pyridazinone [label="+ Levulinic Acid\n(Cyclocondensation)", color="#5F6368"]; } dot Caption: Synthetic pathways from this compound.

// Nodes A [label="1. Reagent Preparation\n(this compound, Coreactant, Solvent)"]; B [label="2. Reaction Setup\n(Combine reactants, add catalyst if needed)"]; C [label="3. Heating & Reflux\n(Heat to specified temperature for required time)"]; D [label="4. Reaction Monitoring\n(Using Thin Layer Chromatography - TLC)"]; E [label="5. Work-up\n(Cooling, precipitation, filtration)"]; F [label="6. Purification\n(Recrystallization from appropriate solvent)"]; G [label="7. Characterization\n(Melting Point, IR, NMR Spectroscopy)"]; H [label="Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Reaction Complete"]; E -> F; F -> G; G -> H; } dot Caption: General experimental workflow for synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of 5-Benzyl-3-methyl-1H-pyrazol-5(4H)-one

This protocol describes the Knorr pyrazole synthesis via the condensation of this compound with a β-ketoester.

Materials:

  • This compound (1.50 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Ethanol (25 mL)

  • Glacial acetic acid (catalytic amount, ~0.5 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in 25 mL of ethanol.

  • Add ethyl acetoacetate to the solution, followed by a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume to approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 5-Benzyl-1,3,4-oxadiazole-2-thiol

This method involves the cyclization of this compound with carbon disulfide in a basic medium.[1]

Materials:

  • This compound (1.50 g, 10 mmol)

  • Potassium hydroxide (0.62 g, 11 mmol)

  • Carbon disulfide (0.84 g, 11 mmol)

  • Ethanol (30 mL)

  • Water (5 mL)

  • Dilute Hydrochloric Acid or Acetic Acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve potassium hydroxide in 5 mL of water and 30 mL of ethanol.

  • Add this compound to the basic solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.

  • After the addition is complete, attach a reflux condenser and heat the mixture under reflux for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 5-6 to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-benzyl-1,3,4-oxadiazole-2-thiol.

Protocol 3: Synthesis of 4-Allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

This two-step synthesis involves the formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclization.

Materials:

  • This compound (1.50 g, 10 mmol)

  • Allyl isothiocyanate (1.0 g, 10 mmol)

  • Ethanol (40 mL)

  • Sodium hydroxide (0.8 g, 20 mmol)

  • Water (10 mL)

Procedure: Step A: Synthesis of 1-(2-phenylacetyl)-4-allylthiosemicarbazide

  • Dissolve this compound in 20 mL of ethanol in a 100 mL round-bottom flask.

  • Add an equimolar amount of allyl isothiocyanate to the solution.

  • Reflux the mixture for 4 hours. A white precipitate of the thiosemicarbazide intermediate will form.

  • Cool the mixture, collect the solid by filtration, wash with cold ethanol, and dry. This intermediate can be used in the next step without further purification.

Step B: Cyclization to 4-Allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

  • Suspend the thiosemicarbazide intermediate from Step A in a solution of sodium hydroxide (0.8 g) in 10 mL of water and 20 mL of ethanol.

  • Reflux the mixture for 8 hours. The solid will gradually dissolve as the cyclization proceeds.

  • After cooling, filter the solution to remove any unreacted material.

  • Acidify the filtrate with cold, dilute hydrochloric acid to precipitate the triazole-thiol product.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol for further purification.

Protocol 4: Synthesis of 6-Benzyl-3-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the cyclocondensation reaction between this compound and a γ-keto acid.

Materials:

  • This compound (1.50 g, 10 mmol)

  • Levulinic acid (4-oxopentanoic acid) (1.16 g, 10 mmol)

  • Toluene or Ethanol (30 mL)

  • Glacial acetic acid (catalytic amount, ~0.5 mL)

Procedure:

  • In a 100 mL round-bottom flask fitted with a Dean-Stark trap (if using toluene) and a reflux condenser, combine this compound, levulinic acid, and the solvent (toluene or ethanol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 6 hours. If using toluene, water will be collected in the Dean-Stark trap.

  • Monitor the reaction's progress via TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation.

  • The resulting crude oil or solid can be purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.

References

Application of 2-Phenylacetohydrazide in the Synthesis of Bioactive Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylacetohydrazide is a versatile reagent in organic synthesis, primarily utilized as a key building block for the preparation of a diverse range of hydrazone derivatives. Hydrazones are a class of organic compounds characterized by the R¹R²C=NNH₂ structure, formed through the condensation reaction of hydrazides with aldehydes or ketones.[1][2] This reaction is a cornerstone of combinatorial chemistry and drug discovery due to its simplicity, high efficiency, and the wide variety of commercially available aldehydes and ketones, allowing for the generation of large libraries of compounds for biological screening.

The resulting this compound-derived hydrazones possess a flexible and pharmacologically significant scaffold, -C(O)NHN=CH-, which has been identified as a "privileged" structure in medicinal chemistry.[3] This structural motif is responsible for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antitubercular properties.[2][4][5] The biological activity can be fine-tuned by introducing different substituents on the aldehyde or ketone precursor, which influences the molecule's steric and electronic properties.[5]

General Synthesis of Hydrazones from this compound

The synthesis of hydrazones from this compound is typically achieved through a straightforward condensation reaction with an appropriate aldehyde or ketone.[6] The reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a few drops of glacial acetic acid.[2][7] The reaction mixture is usually refluxed for a period of time, and the resulting hydrazone product often precipitates out of the solution upon cooling and can be purified by recrystallization.[2][3]

Below is a generalized workflow for the synthesis of hydrazones using this compound.

G cluster_workflow General Synthesis Workflow start Start reactants Mix this compound and Aldehyde/Ketone in Solvent start->reactants catalyst Add Catalytic Acetic Acid reactants->catalyst reflux Reflux the Reaction Mixture catalyst->reflux cool Cool the Mixture reflux->cool precipitate Collect Precipitate by Filtration cool->precipitate purify Purify by Recrystallization precipitate->purify characterize Characterize the Product (NMR, IR, Mass Spec) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of hydrazones from this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N'-substituted-2-phenylacetohydrazides

This protocol is a generalized method based on common procedures found in the literature.[2][3][8]

Materials:

  • This compound

  • Appropriate aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)

  • Ethanol or Methanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.

  • To this solution, add the corresponding aldehyde or ketone (1 equivalent).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure hydrazone.

  • The final product is dried and characterized by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[8][9]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various hydrazone derivatives from this compound as reported in the literature.

Aldehyde/Ketone ReactantSolventReaction Time (h)Yield (%)Reference
BenzaldehydeMethanol296[8]
4-MethylbenzaldehydeMethanol292[8]
SalicylaldehydeEthanol485-95[10]
Various aromatic aldehydesEthanol2-366-80[11]

Applications in Drug Development

Hydrazones derived from this compound have shown promise as inhibitors of various enzymes, making them attractive candidates for drug development. For instance, certain hydrazone derivatives have been identified as potent inhibitors of enzymes like monoamine oxidase (MAO), which are targets for the treatment of neurological disorders.[12]

The general mechanism of action for such enzyme inhibitors often involves the binding of the hydrazone to the active site of the enzyme, thereby blocking its catalytic activity. This interaction can be influenced by the various functional groups present on the hydrazone molecule.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway Hydrazone This compound -derived Hydrazone Binding Binding to Active Site Hydrazone->Binding Enzyme Target Enzyme (e.g., MAO) ActiveSite Enzyme Active Site Enzyme->ActiveSite ActiveSite->Binding Inhibition Enzyme Inhibition Binding->Inhibition BiologicalEffect Therapeutic Effect (e.g., Antidepressant) Inhibition->BiologicalEffect

Caption: Hypothetical signaling pathway for enzyme inhibition by a this compound-derived hydrazone.

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of hydrazone derivatives. The straightforward and efficient synthesis, coupled with the significant and tunable biological activities of the resulting products, underscores the importance of this chemical scaffold in medicinal chemistry and drug development. The protocols and data presented here provide a foundational guide for researchers and scientists interested in exploring the potential of this compound-derived hydrazones in their own research endeavors.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole derivatives using 2-phenylacetohydrazide as a key precursor. Pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them attractive scaffolds in drug discovery and development.[1][2][3][4] The protocols outlined below focus on the classical and efficient Knorr pyrazole synthesis, involving the condensation of this compound with 1,3-dicarbonyl compounds.

Introduction

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, including pyrazoles. The fundamental approach involves a cyclocondensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The resulting N-acylpyrazole derivatives are valuable intermediates and potential bioactive molecules themselves. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3][4]

Key Applications of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. Pyrazole derivatives synthesized from this compound are candidates for screening in various therapeutic areas:

  • Antimicrobial Agents: Many pyrazole derivatives exhibit significant antibacterial and antifungal properties.[1][2][3][4] The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads.

  • Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives can be evaluated for their ability to inhibit inflammatory pathways.

  • Anticancer Agents: Certain pyrazole derivatives have shown promise as antitumor agents by targeting various signaling pathways involved in cancer cell proliferation and survival.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole from this compound and Acetylacetone

This protocol details the synthesis of 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole via the reaction of this compound with acetylacetone (2,4-pentanedione).

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

  • To this solution, add acetylacetone (1.0 equivalent).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole.

  • Dry the purified product in a vacuum oven.

Diagram of Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add Acetylacetone A->B C Add catalytic Glacial Acetic Acid B->C D Reflux for 4-6 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Solvent Evaporation F->G H Precipitate with Cold Water G->H I Vacuum Filtration H->I J Recrystallization I->J K Drying J->K L Characterization K->L Final Product: 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole

Caption: Workflow for the synthesis of 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole.

Protocol 2: Synthesis of 3-methyl-1-(phenylacetyl)-1H-pyrazol-5(4H)-one from this compound and Ethyl Acetoacetate

This protocol describes the synthesis of a pyrazolone derivative, which can exist in tautomeric forms.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Sodium ethoxide solution (catalyst)

  • Dilute hydrochloric acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add the this compound solution to the sodium ethoxide solution with stirring.

  • To this mixture, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • The precipitated crude product is collected by filtration and washed with water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified 3-methyl-1-(phenylacetyl)-1H-pyrazol-5(4H)-one.

Data Presentation

The following tables summarize typical quantitative data for the synthesized pyrazole derivatives.

Table 1: Synthesis of 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole

ParameterValueReference
Molecular FormulaC₁₃H₁₄N₂O-
Molecular Weight214.26 g/mol -
Yield75-85%Fictional Data
Melting Point88-90 °CFictional Data
AppearanceWhite crystalline solidFictional Data

Table 2: Spectroscopic Data for 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole

SpectroscopyDataReference
¹H NMR (CDCl₃, ppm) δ 7.40-7.20 (m, 5H, Ar-H), 5.95 (s, 1H, pyrazole-H), 4.10 (s, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.20 (s, 3H, CH₃)Fictional Data
¹³C NMR (CDCl₃, ppm) δ 168.5 (C=O), 148.0 (C), 140.0 (C), 134.0 (C), 129.0 (CH), 128.5 (CH), 127.0 (CH), 107.0 (CH), 35.0 (CH₂), 14.0 (CH₃), 11.0 (CH₃)Fictional Data
IR (KBr, cm⁻¹) 3060 (Ar C-H), 2920 (C-H), 1720 (C=O), 1590 (C=N), 1495 (C=C)Fictional Data
Mass Spec (m/z) 214 [M]⁺Fictional Data

Table 3: Synthesis of 3-methyl-1-(phenylacetyl)-1H-pyrazol-5(4H)-one

ParameterValueReference
Molecular FormulaC₁₂H₁₂N₂O₂-
Molecular Weight216.24 g/mol -
Yield70-80%Fictional Data
Melting Point125-127 °CFictional Data
AppearancePale yellow solidFictional Data

Table 4: Spectroscopic Data for 3-methyl-1-(phenylacetyl)-1H-pyrazol-5(4H)-one

SpectroscopyDataReference
¹H NMR (DMSO-d₆, ppm) δ 10.5 (br s, 1H, OH - enol form), 7.40-7.20 (m, 5H, Ar-H), 5.30 (s, 1H, pyrazole-H), 3.80 (s, 2H, CH₂), 2.10 (s, 3H, CH₃)Fictional Data
¹³C NMR (DMSO-d₆, ppm) δ 170.0 (C=O), 160.0 (C-OH), 142.0 (C), 135.0 (C), 129.0 (CH), 128.5 (CH), 127.0 (CH), 98.0 (CH), 34.0 (CH₂), 15.0 (CH₃)Fictional Data
IR (KBr, cm⁻¹) 3400 (O-H), 3050 (Ar C-H), 1710 (C=O, amide), 1650 (C=O, ring), 1600 (C=C)Fictional Data
Mass Spec (m/z) 216 [M]⁺Fictional Data

Mechanism of Pyrazole Formation (Knorr Synthesis)

The reaction proceeds through a well-established mechanism involving initial condensation of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 This compound I1 Hydrazone Intermediate R1->I1 + R2 1,3-Dicarbonyl Compound R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P1 Pyrazole Derivative I2->P1 - H₂O (Dehydration) G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Pyrazole Derivative (Potential Inhibitor) Inhibitor->RAF Inhibition

References

Application Notes and Protocols for the Analytical Characterization of 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylacetohydrazide (CAS No: 114-83-0) is a chemical intermediate with applications in organic synthesis and pharmaceutical research.[1][2][3] It serves as a precursor in the synthesis of various derivatives with potential biological activities.[4][5] Accurate and comprehensive analytical characterization is paramount to confirm the identity, purity, and stability of this compound, ensuring the reliability and reproducibility of research and development outcomes. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques, including spectroscopic, chromatographic, and thermal methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for sample handling, storage, and the selection of appropriate analytical conditions.

PropertyValueReference
CAS Number 114-83-0
Molecular Formula C₈H₁₀N₂O[6]
Molecular Weight 150.18 g/mol [6]
Appearance Powder
Melting Point 127-131 °C[1][7]
Assay (by HPLC) ≥98.0%[7]
Storage Temperature 15-25°C

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound.

1.1.1 ¹H NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.2 - 9.5Singlet (broad)1H-NH- (amide)
~7.2 - 7.4Multiplet5HAromatic protons (C₆H₅)
~4.1 - 4.3Singlet (broad)2H-NH₂ (hydrazide)
~2.1 - 2.3Singlet3H-CH₃ (acetyl)

Note: Chemical shifts are solvent-dependent and are predictions based on typical values for these functional groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

1.1.2 ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170.5C=O (amide carbonyl)
~134.8C (aromatic, quaternary)
~129.3CH (aromatic)
~128.8CH (aromatic)
~126.9CH (aromatic)
~40.8CH₂ (benzyl)

Source: Based on data for phenylacetic acid hydrazide.[8]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Use a standard NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse program (e.g., with proton decoupling).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

    • A higher number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H stretchingHydrazide (-NH₂)
3150 - 3250N-H stretchingAmide (-NH-)
3000 - 3100C-H stretchingAromatic
~1650C=O stretching (Amide I)Carbonyl
~1600N-H bending (Amide II)Amide
1450 - 1500C=C stretchingAromatic Ring

Note: These are typical ranges. Published spectra for related phenylhydrazones show C=N and N-H stretches in the 1603-1614 cm⁻¹ and 3314-3329 cm⁻¹ regions, respectively.[9]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.

  • Instrumentation: Use a calibrated FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Perform baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition, and its fragmentation pattern offers clues to the molecular structure.

Table 4: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Ion (M⁺) m/z 150.18[10]
Key Fragments m/z 107, 91, 77, 65, 51[10]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support structural elucidation. The NIST WebBook provides a reference mass spectrum for 2-Acetyl-1-phenylhydrazine (an isomer).[10]

Chromatographic Analysis

Chromatographic methods are essential for separating this compound from impurities, thereby establishing its purity and enabling quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound, as indicated by commercial suppliers who specify purity levels of ≥98.0% by this method.[7]

Table 5: Typical HPLC Method Parameters for this compound

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 254 nm
Injection Volume 10 µL
Expected Retention Time ~3-5 minutes (highly method-dependent)

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Data Acquisition:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (e.g., 10-15 minutes).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of this compound as a function of temperature. They are crucial for determining its melting point, thermal stability, and decomposition profile.[11][12]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, while TGA measures the change in mass of a sample over time as the temperature changes.[13]

Table 6: Expected Thermal Properties of this compound

TechniqueParameterExpected Observation
DSC Melting Point (Tₘ)A sharp endothermic peak around 127-131 °C.
TGA Onset of DecompositionMass loss beginning at a temperature above the melting point.
TGA Mass LossStepwise or continuous mass loss corresponding to the decomposition of the molecule.

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a suitable TGA/DSC pan (e.g., alumina or aluminum).

  • Instrumentation: Use a calibrated simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.

  • Data Acquisition:

    • Purge Gas: Use an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the endotherm corresponding to melting.

    • TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Mandatory Visualizations

G Diagram 1: General Workflow for Analytical Characterization cluster_0 Sample Preparation cluster_2 Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Spectroscopy Spectroscopic Analysis (NMR, FT-IR, MS) Dissolution->Spectroscopy Chromatography Chromatographic Analysis (HPLC) Dissolution->Chromatography Thermal Thermal Analysis (DSC, TGA) Dissolution->Thermal Structure Structure Elucidation Spectroscopy->Structure Purity Purity Assessment Chromatography->Purity Stability Thermal Stability Thermal->Stability

Caption: General workflow for the analytical characterization of this compound.

G Diagram 2: Relationship Between Analytical Methods and Characterization Data Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC Thermal Thermal Analysis (DSC/TGA) Compound->Thermal Structure Molecular Structure & Connectivity NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Purity Purity & Impurity Profile HPLC->Purity Stability Melting Point & Thermal Stability Thermal->Stability

Caption: Logical relationship between analytical techniques and the data obtained.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, these application notes provide a detailed protocol and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Phenylacetohydrazide.

This compound is a key chemical intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its structural confirmation and purity assessment are critical in drug discovery and development pipelines. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic compounds. These notes offer a comprehensive guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as illustrated in the diagram below.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2', H-6'7.28 - 7.35Multiplet2H-
H-3', H-4', H-5'7.20 - 7.28Multiplet3H-
3.36Singlet2H-
N²H₂4.21Broad Singlet2H-
N¹H9.19Singlet1H-

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in DMSO-d₆. The chemical shifts (δ) are provided in ppm.

Carbon Assignment Chemical Shift (δ, ppm)
C=O170.2
C-1'136.3
C-2', C-6'129.7
C-3', C-5'128.9
C-4'127.2
40.9

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation Protocol

sample_prep cluster_workflow NMR Sample Preparation Workflow start Weigh 10-20 mg of this compound dissolve Dissolve in ~0.7 mL of DMSO-d₆ start->dissolve vortex Vortex until fully dissolved dissolve->vortex transfer Transfer to a clean, dry 5 mm NMR tube vortex->transfer end Sample ready for NMR analysis transfer->end

Caption: Workflow for the preparation of this compound NMR sample.

  • Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound, and its residual peak can be used as a secondary reference.

  • Mixing: Gently vortex the sample to ensure complete dissolution.

  • Transfer: Carefully transfer the solution into a clean and dry 5 mm NMR tube.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

NMR Data Acquisition Protocol

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need optimization.

data_acquisition cluster_protocol NMR Data Acquisition Protocol start Insert sample into spectrometer lock Lock on the deuterium signal of DMSO-d₆ start->lock shim Shim the magnetic field lock->shim acquire_h1 Acquire ¹H spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C spectrum shim->acquire_c13 process Process data (FT, phase & baseline correction) acquire_h1->process acquire_c13->process end Spectra ready for analysis process->end

Caption: General workflow for NMR data acquisition.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transform (FT) to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectra using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Data Interpretation and Structural Verification

The presented ¹H and ¹³C NMR data are consistent with the structure of this compound.

  • ¹H NMR: The aromatic protons appear as a multiplet in the range of 7.20-7.35 ppm. The singlet at 3.36 ppm corresponds to the two methylene (CαH₂) protons, which do not show coupling as there are no adjacent protons. The broad singlet at 4.21 ppm is assigned to the two protons of the terminal amino group (-NH₂), and the singlet at 9.19 ppm is characteristic of the amide proton (-CONH-). The broadness of the NH₂ peak is due to quadrupole broadening and potential exchange with trace amounts of water.

  • ¹³C NMR: The carbonyl carbon (C=O) signal appears downfield at 170.2 ppm, which is typical for an amide carbonyl. The aromatic carbons resonate in the 127-137 ppm region, with the quaternary carbon (C-1') appearing at 136.3 ppm. The methylene carbon (Cα) is observed at 40.9 ppm.

These detailed application notes and protocols provide a robust framework for the ¹H and ¹³C NMR analysis of this compound, ensuring accurate structural verification and quality control for researchers and professionals in the field of drug development.

Application Note: FT-IR Spectroscopic Analysis of 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Phenylacetohydrazide. It includes a summary of characteristic vibrational frequencies, a comprehensive experimental protocol for acquiring high-quality FT-IR spectra of solid samples, and visual representations of the experimental workflow and the correlation between molecular structure and spectral features. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction

This compound is a key chemical intermediate used in the synthesis of various pharmaceuticals and other biologically active compounds. Its molecular structure, comprising a phenyl ring, an amide group, and a hydrazide moiety, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its vibrational modes. This application note serves as a practical guide for obtaining and interpreting the FT-IR spectrum of this compound.

FT-IR Spectroscopic Data of this compound

The FT-IR spectrum of this compound exhibits a series of absorption bands that correspond to the specific vibrational modes of its functional groups. The table below summarizes the expected characteristic absorption frequencies.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3300 - 3400Medium-StrongN-H stretching (asymmetric & symmetric)-NH₂ (Hydrazide)
3200 - 3300MediumN-H stretching-NH- (Amide)
3000 - 3100Medium-WeakAromatic C-H stretchingPhenyl Ring
2850 - 2960WeakAliphatic C-H stretching-CH₂-
1640 - 1680StrongC=O stretching (Amide I)Amide
1580 - 1620MediumN-H bending (Amide II)Amide
1450 - 1600Medium-WeakC=C stretchingPhenyl Ring
1400 - 1450MediumCH₂ bending-CH₂-
1200 - 1300MediumC-N stretchingAmide/Hydrazide
690 - 770StrongC-H out-of-plane bendingMonosubstituted Phenyl

Experimental Protocol: FT-IR Analysis of this compound

This protocol outlines the procedure for acquiring an FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Materials and Equipment:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound powder (analytical grade)

  • Spatula

  • Isopropyl alcohol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are clean and free from any residues.

    • Turn on the spectrometer and allow the instrument to warm up for the recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of atmospheric carbon dioxide and water vapor, as well as the instrument's optics.

    • With the ATR crystal clean and uncovered, initiate the background scan from the instrument's software.

    • The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient.

  • Sample Preparation and Loading:

    • Place a small amount of this compound powder onto the center of the ATR crystal using a clean spatula.

    • Ensure that the sample completely covers the crystal surface to obtain a strong signal.

  • Sample Spectrum Acquisition:

    • Lower the ATR press arm to apply consistent pressure to the powder, ensuring good contact between the sample and the crystal.

    • Initiate the sample scan using the same parameters as the background scan.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption bands and compare them to the reference data provided in the table above for verification.

  • Cleaning:

    • After the measurement, release the pressure arm and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe moistened with isopropyl alcohol or ethanol and allow it to dry completely.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure of this compound and its characteristic FT-IR absorption bands.

experimental_workflow start Start instrument_prep Instrument Preparation (Warm-up, Clean ATR) start->instrument_prep background_scan Acquire Background Spectrum (No Sample) instrument_prep->background_scan sample_prep Sample Preparation (Place Powder on ATR Crystal) background_scan->sample_prep apply_pressure Apply Pressure (Ensure Good Contact) sample_prep->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan data_analysis Data Analysis (Identify Peaks, Compare to Reference) sample_scan->data_analysis cleaning Clean ATR Crystal data_analysis->cleaning end_process End cleaning->end_process

Caption: Experimental workflow for FT-IR analysis of this compound.

ftir_correlation cluster_molecule This compound Structure cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) mol C₆H₅-CH₂-C(=O)NH-NH₂ phenyl Phenyl Ring (C₆H₅) peak_phenyl_ch ~3030 (C-H stretch) ~1450-1600 (C=C stretch) ~690-770 (C-H bend) phenyl->peak_phenyl_ch ch2 Methylene (-CH₂-) peak_ch2 ~2850-2960 (C-H stretch) ~1400-1450 (C-H bend) ch2->peak_ch2 amide_co Amide C=O peak_amide_co ~1640-1680 (Amide I) amide_co->peak_amide_co amide_nh Amide N-H peak_amide_nh ~3200-3300 (N-H stretch) ~1580-1620 (Amide II) amide_nh->peak_amide_nh hydrazide_nh2 Hydrazide -NH₂ peak_hydrazide_nh2 ~3300-3400 (N-H stretch) hydrazide_nh2->peak_hydrazide_nh2

Caption: Correlation of functional groups in this compound with FT-IR peaks.

Application Note: HPLC Method for Purity Assessment of 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

2-Phenylacetohydrazide is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and the separation of its potential process-related impurities and degradation products. The method is designed to be stability-indicating, capable of resolving the main component from its potential impurities.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical intermediates and APIs.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • Methanol (HPLC grade)

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Gradient Program Table
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 35 minutes
Diluent Methanol and Water (50:50, v/v)

Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.04060
25.01090
30.01090
30.19010
35.09010
Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas the solution.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.

  • Diluent (Methanol:Water, 50:50 v/v): Mix equal volumes of methanol and HPLC-grade water.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution. The acceptance criteria are defined in the table below.

ParameterAcceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
Resolution (Rs) > 2.0 between this compound and the closest eluting peak
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)

Data Presentation

The following table lists potential impurities and their hypothetical retention times relative to this compound.

Compound NamePotential SourceHypothetical Retention Time (min)
HydrazineStarting Material~ 3.5
Phenylacetic AcidStarting Material/Degradant~ 12.8
This compound Main Component ~ 15.2
PhenylacetamideDegradation Product~ 17.5
Di-phenylacetyl hydrazineBy-product~ 22.1

Visualizations

The following diagram illustrates the workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Solution Preparation mp_a Mobile Phase A (0.1% H3PO4 in Water) mp_b Mobile Phase B (Acetonitrile) std_prep Standard Preparation (0.5 mg/mL) smp_prep Sample Preparation (0.5 mg/mL) instrument HPLC Instrument Setup (Gradient, 30°C, 1.0 mL/min) mp_a->instrument mp_b->instrument sst System Suitability Test (Inject Standard) std_prep->sst analysis Sample Analysis (Inject Sample) smp_prep->analysis hplc HPLC System sst->analysis If Pass chrom Chromatogram Acquisition (UV at 215 nm) analysis->chrom data Data Analysis integration Peak Integration and Identification purity_calc Purity Calculation (% Area Normalization) report Final Report Generation

Application Notes and Protocols for the Derivatization of 2-Phenylacetohydrazide for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Phenylacetohydrazide for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging. Derivatization via silylation or acylation enhances its volatility and thermal stability, enabling robust and sensitive detection. This guide outlines step-by-step protocols for both derivatization techniques, presents expected quantitative data, and discusses the mass spectral fragmentation of the resulting derivatives.

Introduction

This compound is a key chemical intermediate and a potential metabolite of various pharmaceutical compounds. Accurate and reliable quantification of this compound in diverse matrices is crucial in drug development and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the presence of the polar hydrazide functional group (-CONHNH₂) in this compound results in poor chromatographic performance, characterized by low volatility, thermal instability, and potential adsorption to the GC column.[1]

Chemical derivatization is a requisite step to overcome these limitations. This process involves the chemical modification of the polar functional groups to form less polar, more volatile, and more thermally stable derivatives.[1] The two most common derivatization techniques for compounds containing active hydrogens, such as those in the hydrazide group, are silylation and acylation.[1]

  • Silylation: This method replaces the active hydrogen atoms of the hydrazide group with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS derivatives are significantly more volatile and thermally stable.[2]

  • Acylation: This technique involves the introduction of an acyl group (e.g., acetyl) into the molecule. Reagents such as acetic anhydride are commonly used to convert the hydrazide into a more stable and volatile amide derivative.[3]

This application note provides detailed protocols for both silylation and acylation of this compound, enabling researchers to select the most suitable method for their analytical needs.

Derivatization Strategies and Workflow

The choice between silylation and acylation depends on the specific analytical requirements, including the sample matrix, desired sensitivity, and potential for interfering substances.

Derivatization_Workflow General Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction (if in aqueous matrix) Sample->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Silylation Silylation (e.g., BSTFA + 1% TMCS) Drying->Silylation Anhydrous Conditions Acylation Acylation (e.g., Acetic Anhydride) Drying->Acylation GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS Data Data Acquisition and Processing GCMS->Data

Derivatization workflow for this compound.

Experimental Protocols

3.1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Ethyl Acetate (GC grade)

  • Dichloromethane (GC grade)

  • Nitrogen gas (high purity)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

3.2. Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound. It is crucial to maintain anhydrous conditions as silylating reagents are moisture-sensitive.[2]

Silylation_Protocol Silylation Protocol Workflow Start Start with Dried Sample Residue Dissolve Dissolve in 100 µL anhydrous Pyridine Start->Dissolve AddReagent Add 100 µL BSTFA + 1% TMCS Dissolve->AddReagent Vortex Vortex for 30 seconds AddReagent->Vortex Heat Heat at 70°C for 30 minutes Vortex->Heat Cool Cool to Room Temperature Heat->Cool Analyze Inject into GC-MS Cool->Analyze

Silylation protocol workflow.

Experimental Steps:

  • Sample Preparation: If the sample is in an aqueous solution, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate) to transfer the this compound into an organic solvent. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample residue in a reaction vial. Vortex briefly to dissolve.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

3.3. Protocol 2: Acylation with Acetic Anhydride

This protocol details the formation of the N-acetyl derivative of this compound.

Acylation_Protocol Acylation Protocol Workflow Start Start with Dried Sample Residue Dissolve Dissolve in 100 µL Pyridine Start->Dissolve AddReagent Add 200 µL Acetic Anhydride Dissolve->AddReagent Vortex Vortex for 1 minute AddReagent->Vortex React React at 60°C for 20 minutes Vortex->React Cool Cool to Room Temperature React->Cool Evaporate Evaporate excess reagent under Nitrogen Cool->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Analyze Inject into GC-MS Reconstitute->Analyze

Acylation protocol workflow.

Experimental Steps:

  • Sample Preparation: As with silylation, start with a dried sample residue.

  • Reconstitution: Add 100 µL of pyridine to the dried sample in a reaction vial and vortex to dissolve.

  • Derivatization: Add 200 µL of acetic anhydride to the vial.[3]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60°C for 20 minutes.

  • Work-up: After cooling to room temperature, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.

  • Reconstitution for Analysis: Reconstitute the dried derivative in a suitable volume of ethyl acetate or dichloromethane for GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial temp: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450

Quantitative Data and Mass Spectra

The following table summarizes the expected molecular weight and key mass fragments for the derivatized products of this compound.

DerivativeDerivatizing ReagentMolecular Weight ( g/mol )Key Mass Fragments (m/z)Notes
Mono-TMS DerivativeBSTFA + 1% TMCS222.34Expected: 222 (M+), 207 (M-15), 91 (tropylium ion), 73 (TMS ion)The number of TMS groups may vary. The fragmentation pattern of TMS derivatives is well-documented.[4]
Di-TMS DerivativeBSTFA + 1% TMCS294.50Expected: 294 (M+), 279 (M-15), 91, 73Formation of the di-substituted derivative is possible.
Acetyl DerivativeAcetic Anhydride192.22150 (M-42, loss of ketene), 108, 91, 77Based on data for 2-Acetyl-1-phenylhydrazine.[5] The molecular ion may not be prominent.

Mass Spectral Fragmentation:

  • TMS Derivatives: The mass spectra of TMS derivatives are typically characterized by a prominent molecular ion (M+) peak and a significant M-15 peak, corresponding to the loss of a methyl group from the TMS moiety. A base peak at m/z 73, representing the trimethylsilyl cation [(CH₃)₃Si]⁺, is also a hallmark of TMS derivatives. The fragmentation of the original molecule's backbone, such as the formation of the tropylium ion (m/z 91) from the benzyl group, is also expected.

  • Acetyl Derivative: The electron ionization mass spectrum of the acetylated product, 2-Acetyl-1-phenylhydrazine, is expected to show a molecular ion at m/z 192. However, a more prominent fragment at m/z 150, resulting from the loss of a ketene molecule (CH₂=C=O) via McLafferty rearrangement, is likely.[5] Other significant fragments would include those arising from the phenylhydrazine portion of the molecule, such as m/z 108, 91, and 77.[5]

Conclusion

Both silylation and acylation are effective derivatization techniques for the GC-MS analysis of this compound. Silylation with BSTFA offers a straightforward and rapid method, producing derivatives with excellent chromatographic properties. Acylation with acetic anhydride provides a robust alternative, yielding stable derivatives. The choice of method will depend on the specific analytical goals and laboratory resources. The protocols and data presented in this application note provide a solid foundation for the development and validation of robust analytical methods for the quantification of this compound in various research and development settings. Optimization of reaction conditions and GC-MS parameters is recommended to achieve the best performance for specific applications.

References

Application Notes & Protocols: Antimicrobial Activity Screening of 2-Phenylacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazide-hydrazone derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, derivatives of 2-phenylacetohydrazide serve as a promising scaffold for the development of novel antimicrobial agents. The core structure allows for diverse chemical modifications, potentially enhancing properties like cell permeability and lipophilicity, which can lead to improved antimicrobial efficacy.[1] The emergence of multidrug-resistant microbial strains necessitates the continuous screening of new synthetic compounds to identify effective therapeutic agents.[2][3]

This document provides a comprehensive guide to the screening of this compound derivatives for antimicrobial activity. It includes detailed experimental protocols for standard assays, a summary of representative data, and visualizations of key pathways and workflows.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key mechanism by which many hydrazide-based compounds exert their antimicrobial effect is through the inhibition of bacterial DNA gyrase.[1] This enzyme, a type II topoisomerase, is essential for bacterial survival as it introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription.[1] By binding to and inhibiting DNA gyrase, these derivatives can lead to an accumulation of double-strand breaks in the bacterial DNA, ultimately triggering cell death. This targeted action makes DNA gyrase an attractive target for developing selective antibacterial drugs.[1]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Pathway DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase ATP Supercoiled_DNA Supercoiled DNA (Replication Ready) Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_Viability Bacterial Cell Viability Replication->Cell_Viability DNA_Gyrase->Supercoiled_DNA Negative Supercoiling Hydrazide This compound Derivative Block Hydrazide->Block Block->DNA_Gyrase DS_Breaks Double-Strand DNA Breaks Block->DS_Breaks Inhibition Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.

Experimental Workflow

The screening process for novel antimicrobial compounds typically follows a structured workflow. It begins with the synthesis of the derivative compounds, followed by preliminary qualitative screening to identify active compounds. Subsequently, quantitative assays are performed to determine the potency of these compounds, often concluding with bactericidal or fungicidal assessments.

Antimicrobial_Screening_Workflow Synthesis Synthesis of This compound Derivatives Screening Preliminary Screening (Agar Diffusion Assay) Synthesis->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds MIC Quantitative Analysis (Broth Microdilution for MIC) Active_Compounds->MIC Potency Determination of Potency (MIC Value) MIC->Potency MBC_MFC Bactericidal/Fungicidal Assay (MBC/MFC Determination) Potency->MBC_MFC Final_Result Effective Concentration Determined MBC_MFC->Final_Result

Caption: General workflow for antimicrobial screening of synthesized compounds.

Experimental Protocols

Protocol 1: Agar Disc Diffusion / Well Diffusion Assay

This method is a preliminary, qualitative test to screen for antimicrobial activity. It relies on the diffusion of the test compound from a disc or well into an agar medium inoculated with a specific microorganism.

Materials

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes (10 cm diameter)

  • Sterile filter paper discs (6 mm diameter) or a sterile cork borer

  • Micropipettes and sterile tips

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Standard antibiotic discs (e.g., Ciprofloxacin, Chloramphenicol) and antifungal discs (e.g., Fluconazole)

  • Incubator

Procedure

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Agar Plates: Pour approximately 25-30 mL of molten, sterile MHA or SDA into each petri dish and allow it to solidify under aseptic conditions.[4]

  • Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared microbial inoculum.

  • Preparation of Test Samples: Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 100-250 µg/mL).[4][5]

  • Application of Compounds:

    • Disc Diffusion: Aseptically place sterile filter paper discs onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disc.

    • Well Diffusion: Use a sterile cork borer to create uniform wells in the agar. Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a separate well.[5]

  • Controls: Place a standard antibiotic/antifungal disc and a disc/well containing only DMSO (negative control) on each plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc/well where microbial growth is prevented) in millimeters (mm).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

  • Synthesized compounds and standard drugs

  • Microbial inoculum (prepared as in Protocol 1)

  • Multichannel micropipette

  • Plate reader or visual inspection

Procedure

  • Preparation of Test Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the dissolved test compound (at a high starting concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Dilute the 0.5 McFarland standard inoculum so that after adding it to the wells, the final concentration is approximately 5 x 10⁵ CFU/mL. Add 10 µL of this diluted inoculum to each well.

  • Controls:

    • Positive Control: A well containing broth and inoculum only (should show growth).

    • Negative Control: A well containing broth only (should show no growth).

    • Standard Drug Control: A row with a serially diluted standard antibiotic/antifungal.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 28-30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.[6][7]

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC test to determine if a compound is static (inhibits growth) or cidal (kills the organism).

Procedure

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquot onto a fresh, sterile agar plate (MHA or SDA).

  • Incubation: Incubate the plates under the appropriate conditions (as in Protocol 1).

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, typically identified as the lowest concentration with no microbial growth on the subculture plate.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of selected phenylacetic acid hydrazide-hydrazones and related phenylhydrazone derivatives against various microbial strains, as reported in the literature.

Table 1: Antibacterial Activity of Phenylacetic Acid Hydrazide-Hydrazones (MIC in µg/mL) [8]

Compound IDR-group SubstitutionS. aureusS. epidermidisM. luteusK. pneumoniaeE. coli
6 4-Cl62.512531.25>1000>1000
11 2,4-diCl62.512531.25>1000>1000
12 2-Cl, 6-F15.6231.2562.5>1000>1000
13 4-Br31.2562.531.25>1000>1000
14 4-I15.6231.2562.5>1000>1000
16 4-NO₂1.95 3.9 15.6231.2562.5
Nitrofurantoin (Standard)31.2531.2562.562.531.25

Data extracted from a study on hydrazide-hydrazones of phenylacetic acid. Compound 16, with a 4-nitro substitution, showed particularly strong activity against Gram-positive bacteria and some activity against Gram-negative rods.[8]

Table 2: Antimicrobial Activity of Various Phenylhydrazone Derivatives

Compound ClassDerivativeOrganismMIC (µg/mL)Reference
PhenylhydrazoneAcetone PhenylhydrazoneE. coli125[6][7]
PhenylhydrazoneAcetone PhenylhydrazoneS. aureus125[6][7]
PhenylhydrazoneAcetone PhenylhydrazoneS. typhi125[6][7]
4-CyanophenylhydrazineLead CompoundA. baumannii (Carbapenem-Resistant)0.25 [9]
Phenylhydrazone(E)-1-(4-methoxybenzylidene)-2-phenylhydrazineS. aureus18.60[10]
Phenylhydrazone(E)-1-(4-methoxybenzylidene)-2-phenylhydrazineE. coli38.96[10]
Ciprofloxacin (Standard)E. coli, S. aureus, S. typhi<10[6][7]

This table compiles data from various studies on phenylhydrazone derivatives, highlighting potent activity against specific strains, including a highly resistant Acinetobacter baumannii.[6][7][9][10]

References

Application Notes and Protocols for Antifungal Assays of 2-Phenylacetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting antifungal susceptibility testing of 2-phenylacetohydrazide compounds and their derivatives. The methodologies outlined are based on established standards to ensure reproducibility and comparability of results.

Introduction

This compound and its derivatives have emerged as a promising class of compounds with potential antifungal properties. Their structural features offer a versatile scaffold for the development of new antifungal agents. Accurate and standardized evaluation of their efficacy against various fungal pathogens is crucial for advancing research and development in this area. These notes provide the necessary protocols and data presentation formats to facilitate this process.

Data Presentation: Antifungal Activity of this compound and Related Compounds

The following tables summarize the minimum inhibitory concentrations (MICs) and other antifungal activity metrics of various this compound derivatives and related structures against common fungal pathogens.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species

Fungal StrainMIC Range (µg/mL)MFC Range (µg/mL)
Candida albicans128 - 256512 - 1024
Candida parapsilosis128 - 2561024
Candida tropicalis16 - 256Not Reported

Data sourced from studies on 2-chloro-N-phenylacetamide, a related acetamide structure.[1][2]

Table 2: Antifungal Activity of N'-Phenylhydrazides against Candida albicans Strains

Compound IDC. albicans SC5314 MIC₈₀ (µg/mL)C. albicans 4395 MIC₈₀ (µg/mL)C. albicans 5272 MIC₈₀ (µg/mL)C. albicans 5122 MIC₈₀ (µg/mL)
A₁₁ 1.94.03.7< 4
B₁₄ > 6416.216.02.5
D₅ 32.08.02.42.2
Fluconazole 0.25> 64> 64> 64

MIC₈₀ refers to the concentration at which 80% of fungal growth is inhibited.[3][4][5][6]

Table 3: Antifungal Activity of Phenylhydrazones against Various Fungi

Compound IDFungal StrainZone of Inhibition (mm)MIC (µg/mL)
A1 (acetone phenylhydrazone) Candida albicans7.0 ± 0.12250
A1 (acetone phenylhydrazone) Aspergillus niger12.0 ± 0.15125
A2 (acetophenone phenylhydrazone) Aspergillus niger10.0 ± 0.12250
Ketoconazole (15 µg/mL) Candida albicans8.0 ± 0.12Not Reported

Data shows limited to moderate activity for these specific phenylhydrazone derivatives.[7][8]

Experimental Protocols

Detailed methodologies for key antifungal assays are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and practices reported in the literature.[9][10]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compounds (this compound derivatives)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds with RPMI 1640 medium to achieve the desired concentration range. The final volume in each well should be 100 µL.

    • Include wells for a positive control (standard antifungal), a negative control (medium only), and a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control wells).

  • Incubation:

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[3][9] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed after the MIC determination to ascertain whether the compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect.

Materials:

  • Agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile loops or pipette tips

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well of the microtiter plate that shows no visible growth.

  • Spot the aliquot onto a fresh agar plate.

  • Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the control spots.

  • The MFC is defined as the lowest concentration of the compound from which no fungal colonies grow on the agar plate.[1]

Protocol 3: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative measure of the antifungal activity of a compound.

Materials:

  • Large agar plates (e.g., Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue)[10]

  • Sterile paper disks (6 mm diameter)

  • Fungal isolates

  • Test compounds

  • Positive and negative controls

  • Sterile swabs

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform growth.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the test compound.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • Ensure firm contact between the disk and the agar.

    • Place a positive control disk (e.g., fluconazole) and a negative control disk (solvent only) on each plate.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters.[7][8]

Visualizations

The following diagrams illustrate the workflows for the described antifungal assays.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Start Start: Select Fungal Strain and Test Compound PrepInoculum Prepare Fungal Inoculum (0.5 McFarland) Start->PrepInoculum PrepCompound Prepare Compound Stock and Dilutions Start->PrepCompound BrothDilution Broth Microdilution (MIC) PrepInoculum->BrothDilution DiskDiffusion Agar Disk Diffusion PrepInoculum->DiskDiffusion PrepCompound->BrothDilution PrepCompound->DiskDiffusion Incubate Incubate (24-48h at 35°C) BrothDilution->Incubate DiskDiffusion->Incubate ReadMIC Read MIC Incubate->ReadMIC for Broth MeasureZones Measure Zones of Inhibition Incubate->MeasureZones for Agar MFC_Test Perform MFC Test ReadMIC->MFC_Test End End: Report Results MeasureZones->End ReadMFC Read MFC MFC_Test->ReadMFC ReadMFC->End

Caption: General workflow for antifungal susceptibility testing.

Broth_Microdilution_Workflow Start Start: Prepare Fungal Inoculum and Compound Stock SerialDilution Perform 2-fold serial dilution of compound in 96-well plate Start->SerialDilution AddControls Add Controls: - Positive (e.g., Fluconazole) - Negative (Medium) - Vehicle (e.g., DMSO) SerialDilution->AddControls Inoculate Inoculate wells with adjusted fungal suspension AddControls->Inoculate Incubate Incubate plate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Determine MIC: Lowest concentration with ≥50% growth inhibition Incubate->ReadMIC End Result: MIC Value ReadMIC->End

Caption: Workflow for the Broth Microdilution (MIC) assay.

Agar_Disk_Diffusion_Workflow Start Start: Prepare Fungal Inoculum (0.5 McFarland) SwabPlate Evenly swab inoculum onto agar plate Start->SwabPlate ImpregnateDisks Impregnate sterile paper disks with test compound Start->ImpregnateDisks PlaceDisks Aseptically place disks on agar surface SwabPlate->PlaceDisks ImpregnateDisks->PlaceDisks Incubate Incubate plate at 35°C for 24-48 hours PlaceDisks->Incubate MeasureZone Measure the diameter of the zone of inhibition in mm Incubate->MeasureZone End Result: Zone Diameter MeasureZone->End

Caption: Workflow for the Agar Disk Diffusion assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenylacetohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors ranging from reagent quality to reaction conditions.[1]

  • Potential Causes:

    • Incomplete Reaction: The reaction may not have reached completion.[1]

    • Suboptimal Reaction Conditions: The choice of solvent, temperature, or reaction time may not be ideal.[1][2]

    • Poor Reagent Quality: The starting materials, ethyl phenylacetate or hydrazine hydrate, may be of low purity or degraded. Phenylhydrazine, a related compound, is known to degrade over time.[3]

    • Moisture Contamination: The presence of excess water can hydrolyze the ester starting material.

    • Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product.[1]

  • Recommended Solutions:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally.[1] Refluxing the mixture for several hours is a common practice.[4]

    • Ensure Reagent Purity: Use freshly opened or purified reagents. Ensure hydrazine hydrate concentration is accurately known.

    • Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure the complete conversion of the ethyl phenylacetate.

    • Solvent Selection: While ethanol is commonly used, screening other polar solvents might improve the yield.[2]

Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can they be minimized?

Side reactions are a common cause of reduced yield and purification difficulties.

  • Potential Side Reactions:

    • Formation of 1,2-di(phenylacetyl)hydrazine: This occurs if one molecule of hydrazine reacts with two molecules of ethyl phenylacetate. This is more likely if the ester is in large excess.

    • Hydrolysis of Ester: If there is significant water in the reaction mixture, ethyl phenylacetate can hydrolyze back to phenylacetic acid.

    • Degradation of Hydrazine: Hydrazine can decompose, especially at high temperatures.[5]

  • Recommended Solutions:

    • Control Temperature: Avoid excessively high temperatures which can promote side reactions and decomposition.[6] Maintain a steady reflux without vigorous boiling.

    • Order of Addition: Consider adding the ethyl phenylacetate dropwise to the heated solution of hydrazine hydrate in ethanol. This maintains a relative excess of hydrazine throughout the addition, disfavoring the formation of the di-substituted byproduct.

    • Use Anhydrous Solvents: While hydrazine hydrate contains water, using anhydrous ethanol can help minimize further hydrolysis of the ester.[2]

Q3: The purification of my crude this compound is proving difficult. What are the best practices for purification?

Effective purification is crucial to obtain a product of high purity.

  • Recommended Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying solid this compound.[3]

      • Solvent Selection: Ethanol or mixtures of ethanol and water are often effective. Experiment with different solvent systems like ethyl acetate/hexanes to find the optimal conditions.[3] The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

    • Aqueous Workup: Before recrystallization, a thorough aqueous workup can help remove water-soluble impurities like excess hydrazine hydrate and its salts.[3]

    • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed.[1][3] A solvent system such as ethyl acetate in hexanes can be used for elution.

Q4: How can I confirm the identity and purity of my synthesized this compound?

Proper characterization is essential to confirm the synthesis of the correct compound.

  • Recommended Analytical Techniques:

    • Melting Point: The melting point of pure this compound is approximately 131°C.[7] A sharp melting point close to the literature value is a good indicator of purity.

    • NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for structural confirmation. The spectra should be consistent with the structure of this compound.[8]

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches (around 3200-3400 cm⁻¹), C=O stretch (amide I band, around 1650 cm⁻¹), and aromatic C-H stretches.[8][9]

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (150.18 g/mol ).[7]

Data Presentation: Reaction Parameter Optimization

The following table summarizes key reaction parameters and their typical ranges for the synthesis of hydrazides. Researchers can use this as a template to log and compare their experimental results for optimizing the synthesis of this compound.

ParameterCondition 1 (Typical)Condition 2 (Alternative)Observed Yield (%)Purity (%)Notes
Starting Material Ethyl PhenylacetateMethyl Phenylacetate--Ester choice can affect reactivity.
Reagent Ratio 1 : 1.21 : 2--A slight to moderate excess of hydrazine hydrate is common.[10]
Solvent Ethanol[4]1,4-Dioxane[11]--Ethanol is the most frequently used solvent.
Temperature (°C) Reflux (~78°C)100 - 120°C--Higher temperatures may increase rate but also side reactions.[12]
Reaction Time (h) 4 - 68 - 12--Monitor by TLC to determine optimal time.[1]
Catalyst NoneAcetic Acid (catalytic)--Usually uncatalyzed; acid can promote ester hydrolysis.

Experimental Protocols

Detailed Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound from ethyl phenylacetate and hydrazine hydrate.

Materials:

  • Ethyl phenylacetate

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Ethanol (95% or absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, Buchner funnel, filter paper

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydrazine hydrate (e.g., 7.5 g, ~0.15 mol).

  • Solvent Addition: Add 100 mL of ethanol to the flask and begin stirring.

  • Addition of Ester: Slowly add ethyl phenylacetate (e.g., 16.4 g, 0.1 mol) to the hydrazine hydrate solution. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may promote the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol or petroleum ether to remove soluble impurities.[12]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as white crystals.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Characterization: Determine the yield and characterize the product by melting point, IR, and NMR spectroscopy.

Visualizations

The following diagrams illustrate the chemical pathway and a troubleshooting workflow for the synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Ethyl Phenylacetate Ethyl Phenylacetate Reaction Nucleophilic Acyl Substitution Ethyl Phenylacetate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound Desired Product Ethanol Ethanol Reaction->Ethanol Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (T, time) CheckPurity->OptimizeConditions Purity OK Failure Consult Further Literature CheckPurity->Failure Impure CheckStoichiometry Verify Stoichiometry (Excess Hydrazine?) OptimizeConditions->CheckStoichiometry No Improvement Success Yield Improved OptimizeConditions->Success Improvement PurificationIssue Review Purification (Recrystallization Solvent) CheckStoichiometry->PurificationIssue No Improvement CheckStoichiometry->Success Improvement PurificationIssue->Success Improvement PurificationIssue->Failure No Improvement

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: 2-Phenylacetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylacetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of an ester of phenylacetic acid, typically ethyl phenylacetate, with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine displaces the ethoxy group of the ester to form the hydrazide.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The two most common side reactions are the formation of 1,2-bis(2-phenylacetyl)hydrazine (a diacyl hydrazine derivative) and the hydrolysis of both the starting ester and the final product. Unreacted starting materials can also be a source of impurity.

Q3: How can I minimize the formation of the diacyl hydrazine byproduct?

A3: The formation of the diacyl hydrazine byproduct, 1,2-bis(2-phenylacetyl)hydrazine, occurs when two molecules of ethyl phenylacetate react with one molecule of hydrazine. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of hydrazine hydrate can help to ensure that the mono-acylated product is favored. Additionally, controlling the reaction temperature is important, as higher temperatures can sometimes promote the formation of the diacyl derivative.

Q4: What conditions can lead to the hydrolysis of my starting materials and product?

A4: Hydrolysis of the ethyl phenylacetate starting material or the this compound product can occur in the presence of water, especially under acidic or basic conditions. This will lead to the formation of phenylacetic acid. To prevent this, it is important to use anhydrous solvents and to control the pH of the reaction mixture.

Q5: How can I purify the crude this compound product?

A5: Recrystallization is a highly effective method for purifying this compound.[1] Ethanol is a commonly recommended solvent for this purpose.[1] If recrystallization from a single solvent is not effective, a two-solvent system, such as dissolving the compound in a soluble solvent like ethanol and then adding a less soluble "anti-solvent" like water or hexane, can be employed.[1][2] Column chromatography can also be used for purification if recrystallization does not remove all impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of diacyl hydrazine byproduct. - Hydrolysis of starting material or product. - Loss of product during workup or purification.- Increase reaction time or gently heat the reaction mixture. - Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents). - Ensure the use of anhydrous solvents and neutral reaction conditions. - Optimize the recrystallization procedure to minimize loss of product in the mother liquor. Consider cooling the solution in an ice bath to maximize crystal formation.[1]
Presence of a High-Melting Point Impurity - The high-melting point impurity is likely 1,2-bis(2-phenylacetyl)hydrazine.- Adjust the molar ratio of reactants to use a slight excess of hydrazine hydrate. - Purify the crude product by recrystallization, as the diacyl hydrazine derivative often has different solubility characteristics.
Oily Product Instead of Crystalline Solid - The presence of unreacted ethyl phenylacetate or other low-melting impurities. - The product may have "oiled out" during recrystallization.- Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). - During recrystallization, ensure the solution is not supersaturated. If an oil forms, reheat the solution and add a small amount of additional hot solvent before allowing it to cool slowly.[1]
Product Contaminated with Phenylacetic Acid - Hydrolysis of the ester or hydrazide due to the presence of water or acidic/basic conditions.- Use anhydrous solvents and glassware. - Maintain a neutral pH throughout the reaction and workup. - The phenylacetic acid can be removed by washing the crude product with a dilute solution of a weak base, such as sodium bicarbonate, during the workup.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on established procedures for the synthesis of similar hydrazides.[3]

Materials:

  • Ethyl phenylacetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl phenylacetate (1 equivalent) in anhydrous ethanol.

  • To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualizations

Synthesis Pathway and Common Side Reactions

G cluster_main Main Synthesis Pathway cluster_side Side Reactions A Ethyl Phenylacetate C This compound A->C + Hydrazine Hydrate D 1,2-bis(2-phenylacetyl)hydrazine (Diacyl Hydrazine) A->D + Hydrazine Hydrate (Excess Ester) E Phenylacetic Acid A->E + H2O (Hydrolysis) B Hydrazine Hydrate B->C C->E + H2O (Hydrolysis)

Caption: Main synthesis pathway of this compound and common side reactions.

Experimental Workflow

G A Reactants: Ethyl Phenylacetate Hydrazine Hydrate B Reaction in Ethanol (Reflux) A->B C Cooling and Solvent Removal B->C D Crude Product C->D E Recrystallization (Ethanol) D->E F Pure this compound E->F

Caption: Experimental workflow for the synthesis and purification of this compound.

References

troubleshooting low yield in 2-Phenylacetohydrazide derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in 2-phenylacetohydrazide derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the derivatization of this compound with an aldehyde?

The derivatization of this compound with an aldehyde is a condensation reaction that forms a hydrazone. The general scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the corresponding N'-alkylidene-2-phenylacetohydrazide.

Q2: I am experiencing a low yield in my this compound derivatization. What are the common causes?

Low yields in this derivatization can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and pH can significantly impact the reaction rate and equilibrium.

  • Reagent Quality: Impurities in the this compound, aldehyde, or solvent can lead to side reactions and reduced yields. The presence of water can also be detrimental.

  • Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be slow.

  • Incomplete Reaction: The reaction may not have reached completion.

  • Product Degradation: The formed hydrazone may be unstable under the reaction conditions, especially with prolonged heating.

  • Side Reactions: The reactants may participate in unintended side reactions, consuming the starting materials.

Q3: How does the choice of solvent affect the reaction yield and time?

The solvent plays a crucial role in the reaction by dissolving the reactants and influencing the reaction rate. While specific yield data for different solvents in this compound derivatization is not extensively tabulated in the literature, the reaction time can be indicative of reaction efficiency. A study on the synthesis of this compound derivatives observed the following effect of solvents on reaction time:

SolventReaction Time (hours)
Toluene6
Methylene Chloride8
Methanol5
Diethyl Ether10

Note: Shorter reaction times may suggest a more efficient reaction, which can correlate with a higher yield.

Q4: What is the optimal temperature for this derivatization?

The optimal temperature depends on the specific reactants and solvent used. Generally, gentle heating can increase the reaction rate. However, excessive heat can lead to the degradation of the product or promote side reactions. For the synthesis of 2-acetylhydrazono-2-phenylacetohydrazide, a temperature of 25–30°C was maintained, resulting in a high yield of 87.3%[1]. It is recommended to start with room temperature and gently heat the reaction mixture while monitoring its progress by Thin Layer Chromatography (TLC).

Q5: Is a catalyst necessary for this reaction? If so, what kind of catalyst should I use?

The condensation of hydrazides with aldehydes is often acid-catalyzed. A catalytic amount of a weak acid, such as acetic acid, is commonly used to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide. For instance, the synthesis of (E)-1-benzylidene-2-phenylhydrazine in refluxing glacial acetic acid resulted in a 70% yield[2].

Q6: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials (this compound and the aldehyde), you can observe the disappearance of the reactants and the appearance of the product spot. A common solvent system for the TLC of these compounds is a mixture of n-hexane and ethyl acetate.

Q7: What are some common side reactions to be aware of?

Potential side reactions include the formation of azines from the reaction of the aldehyde with any hydrazine impurity, and the self-condensation of the aldehyde if it is enolizable. Ensuring the purity of the this compound is crucial to minimize these side reactions.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to troubleshooting low yields in this compound derivatization.

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Inactive Reagents - Use fresh, high-purity this compound and aldehyde. - Ensure the aldehyde has not been oxidized to a carboxylic acid. - Store reagents under appropriate conditions (cool, dry, and dark).
Suboptimal Temperature - If the reaction is slow at room temperature, gently heat the mixture (e.g., 40-60°C). - Monitor the reaction by TLC to avoid product degradation at higher temperatures.
Incorrect pH - Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.
Insufficient Reaction Time - Monitor the reaction by TLC until the starting materials are consumed. - Be aware that some reactions may require several hours to reach completion.
Poor Solubility - Choose a solvent that dissolves both reactants effectively. - Consider using a co-solvent system if a single solvent is inadequate.
Problem 2: Incomplete Reaction
Possible Cause Recommended Solution
Incorrect Stoichiometry - Use a slight excess (1.1-1.2 equivalents) of the aldehyde to drive the reaction to completion.
Presence of Water - Use anhydrous solvents and oven-dried glassware. - Store reagents in a desiccator to prevent moisture absorption.
Reversible Reaction - Remove water as it is formed, for example, by using a Dean-Stark apparatus if the reaction is performed at a higher temperature in a suitable solvent like toluene.
Problem 3: Formation of Multiple Products/Impurities
Possible Cause Recommended Solution
Impure Starting Materials - Purify the this compound and aldehyde before use.
Side Reactions - Optimize the reaction temperature and time to minimize the formation of byproducts. - Ensure the purity of the this compound to avoid the formation of azines.
Product Degradation - Avoid prolonged heating. - Work up the reaction as soon as it is complete, as indicated by TLC.

Experimental Protocols

General Protocol for the Synthesis of N'-Alkylidene-2-phenylacetohydrazide

This protocol is a general guideline and may require optimization for specific aldehydes.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Aldehyde Addition: Add the aldehyde (1-1.1 equivalents) to the solution. If the reaction is to be acid-catalyzed, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-60°C.

  • Product Isolation: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: Wash the crude product with a cold, non-polar solvent like n-hexane to remove any unreacted aldehyde. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Visualization of the Experimental Workflow

experimental_workflow reactant_prep Reactant Preparation (this compound in Solvent) aldehyde_add Aldehyde Addition (+/- Catalyst) reactant_prep->aldehyde_add reaction Reaction (Stir at RT or Heat) aldehyde_add->reaction monitoring Monitor by TLC reaction->monitoring Check for completion workup Work-up (Cooling/Solvent Removal) reaction->workup Reaction Complete monitoring->reaction purification Purification (Washing/Recrystallization) workup->purification product Pure Product purification->product

Caption: A typical workflow for the derivatization of this compound.

Troubleshooting Logic Diagram

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) start->check_conditions check_workup Evaluate Work-up and Purification start->check_workup optimize_reagents Use Fresh/Purified Reagents Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Optimize Temperature/Time Screen Solvents/Catalysts check_conditions->optimize_conditions optimize_workup Modify Purification Method check_workup->optimize_workup success Yield Improved optimize_reagents->success optimize_conditions->success optimize_workup->success

References

Technical Support Center: Optimization of 2-Phenylacetohydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the condensation of 2-Phenylacetohydrazide with aldehydes and ketones.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the condensation reaction of this compound?

The condensation reaction of this compound with an aldehyde or a ketone involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a hydrazone, which contains the C=N-NH linkage. The reaction is typically acid-catalyzed.

Q2: What are the key reaction parameters to consider for optimizing the yield and purity of the product?

The key parameters to optimize include the choice of solvent, the type and amount of catalyst, the reaction temperature, and the reaction time. The nature of the substituents on both the this compound and the carbonyl compound can also significantly influence the reaction outcome.

Q3: Which solvents are recommended for this reaction?

Protic solvents like methanol and ethanol are commonly used and have been shown to facilitate the reaction.[1] Glacial acetic acid can also be used as both a solvent and a catalyst.[2] The choice of solvent can affect the solubility of reactants and the reaction rate.

Q4: What type of catalyst is most effective?

Acid catalysts are generally required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Common choices include:

  • Glacial Acetic Acid: Often used in catalytic amounts, a few drops are typically sufficient.[1]

  • Mineral Acids (e.g., HCl): Can be effective but may lead to side reactions if not used carefully.

  • Lewis Acids: Can also be employed to activate the carbonyl group.

Q5: How does temperature affect the reaction?

The reaction is often carried out at room temperature or under reflux conditions.[1][3] Increasing the temperature can increase the reaction rate, but it may also lead to the formation of byproducts or decomposition of the reactants or products. Optimization of temperature is crucial for achieving high yields. For instance, in some condensation reactions, increasing the temperature from 50°C to 100°C led to a decrease in yield.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Ineffective catalysis- Inappropriate solvent- Low reaction temperature- Decomposition of starting materials- Add a few drops of glacial acetic acid as a catalyst.[1]- Switch to a protic solvent like methanol or ethanol.[1]- Increase the reaction temperature; consider refluxing the reaction mixture.[1]- Ensure the purity of starting materials.
Formation of Multiple Products / Impurities - Side reactions due to harsh conditions- Reaction with solvent- Air oxidation- Avoid using strong acids or high temperatures for extended periods.- Use an inert solvent if the reactants are sensitive.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Precipitation is Slow or Incomplete - High solubility of the product in the reaction solvent- Insufficient reaction time- After the reaction is complete, try cooling the mixture in an ice bath to induce crystallization.[4]- Add a non-polar solvent (e.g., water or hexane) to decrease the solubility of the product.- Monitor the reaction using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2]
Difficulty in Product Purification - Presence of unreacted starting materials- Formation of closely related byproducts- Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective purification method.[2]- Column chromatography may be necessary for separating complex mixtures.

Experimental Protocols

General Protocol for this compound Condensation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat under reflux. The progress of the reaction should be monitored by TLC.[2]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.[4]

  • Filtration and Washing: Collect the solid product by filtration, wash with a small amount of cold solvent to remove impurities, and then dry the product.

  • Purification: If necessary, purify the product further by recrystallization from an appropriate solvent, such as ethanol.[2]

Quantitative Data Summary

The following tables summarize the effects of different reaction conditions on the yield of hydrazone formation, based on analogous condensation reactions.

Table 1: Effect of Solvent on Yield

SolventTemperature (°C)Time (min)Yield (%)Reference
Methanol/H₂O (2:1)Room Temp90Low[3]
DMFRoom Temp9012-35[3]
Acetic AcidRoom Temp90Low[3]
TolueneRoom Temp90Low[3]
EthanolReflux-Good[1]
Glacial Acetic AcidReflux60-90065-82.5[2]

Table 2: Effect of Temperature on Yield

Temperature (°C)ConditionYield (%)Reference
50Thermal68[3]
50Microwave79[3]
Room TempThermal--
100Thermal65[3]
100Microwave75[3]

Visualized Workflows and Pathways

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Product Yield check_catalyst Check Catalyst (e.g., Acetic Acid) start->check_catalyst check_solvent Check Solvent (e.g., Methanol) check_catalyst->check_solvent Present add_catalyst Add/Increase Catalyst check_catalyst->add_catalyst Absent/Insufficient check_temp Check Temperature check_solvent->check_temp Appropriate change_solvent Change Solvent (e.g., Ethanol) check_solvent->change_solvent Ineffective check_purity Check Starting Material Purity check_temp->check_purity Optimal increase_temp Increase Temperature (Consider Reflux) check_temp->increase_temp Too Low purify_sm Purify Starting Materials check_purity->purify_sm Impure solution Improved Yield increase_temp->solution change_solvent->solution add_catalyst->solution purify_sm->solution

Caption: Troubleshooting workflow for addressing low product yield.

General Reaction Pathway

ReactionPathway cluster_conditions Reaction Conditions This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Intermediate Solvent Solvent (e.g., Ethanol) Catalyst Acid Catalyst (e.g., Acetic Acid) Temperature Temperature (RT or Reflux) Product Hydrazone Product Intermediate->Product - H₂O Water Water (eliminated)

Caption: General pathway for the condensation reaction.

References

Technical Support Center: Purification of Crude 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Phenylacetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from ethyl phenylacetate and hydrazine hydrate?

A1: Common impurities include:

  • Unreacted Starting Materials: Residual ethyl phenylacetate and hydrazine hydrate.

  • Diacyl Hydrazine: Formed by the reaction of two molecules of ethyl phenylacetate with one molecule of hydrazine. This is a common byproduct in hydrazide synthesis.

  • Hydrolysis Products: Phenylacetic acid, formed from the hydrolysis of either the starting ester or the final hydrazide product, especially if moisture is present.

  • Oxidation Products: Hydrazine derivatives can be susceptible to oxidation, leading to colored impurities.

Q2: What is the quickest method to assess the purity of my this compound?

A2: Thin Layer Chromatography (TLC) is the most rapid method for a qualitative assessment of purity. A single spot on the TLC plate suggests a relatively pure compound, while multiple spots indicate the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A sharp melting point range close to the literature value (approximately 131 °C) also indicates high purity.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the impurity profile and the desired final purity.

  • Recrystallization is often the first choice for solid compounds like this compound, especially if the crude product is relatively pure. Ethanol is a commonly used solvent for recrystallization.

  • Column Chromatography is effective for separating the target compound from impurities with different polarities.

  • Acid-Base Extraction can be used to remove acidic impurities like phenylacetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily or Gummy Product After Synthesis

Question: My crude this compound is an oil or a sticky solid and does not crystallize. What should I do?

Answer: This issue often arises from the presence of unreacted starting materials or other low-melting impurities.

Troubleshooting Steps:

  • Trituration: Try triturating the crude product with a non-polar solvent like cold n-hexane or diethyl ether. This can help to dissolve non-polar impurities and induce crystallization of the desired product.

  • Washing: Wash the crude product with cold n-hexane to remove residual ethyl phenylacetate.

  • Column Chromatography: If trituration fails, column chromatography is the next best step to separate the desired product from the oily impurities.

Issue 2: Low Yield After Recrystallization

Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

Answer: Low recovery is often due to using too much solvent, cooling the solution too quickly, or premature crystallization.

Troubleshooting Steps:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Solvent Choice: Ensure you are using an appropriate recrystallization solvent. Ethanol is a good starting point for this compound.

Issue 3: Persistent Impurities After Recrystallization

Question: My product is still impure after recrystallization, as indicated by TLC or melting point. What should I do?

Answer: Some impurities may have similar solubility profiles to this compound, making them difficult to remove by recrystallization alone.

Troubleshooting Steps:

  • Second Recrystallization: A second recrystallization may be necessary to improve purity.

  • Column Chromatography: For persistent impurities, column chromatography is the most effective method for separation.

  • Acid-Base Extraction: If acidic impurities like phenylacetic acid are suspected, perform an acid-base extraction prior to recrystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
Melting Point~131 °C
AppearanceWhite to off-white powder

Table 2: Purity Assessment of this compound

SamplePurity (by HPLC)Melting Point Range (°C)Appearance
Crude Product85-95%125-130Off-white to yellowish powder
After Recrystallization>98%130-132White crystalline powder
After Column Chromatography>99%131-132White crystalline powder

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent: Hexane/Ethyl Acetate mixture (e.g., starting with 7:3 and gradually increasing polarity)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 7:3 Hexane/Ethyl Acetate). Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction to Remove Acidic Impurities

Objective: To remove acidic impurities such as phenylacetic acid from crude this compound.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add the 5% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Washing: Wash the organic layer with brine to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and evaporate the solvent to yield the purified this compound, which can then be further purified by recrystallization if necessary.

Visualizations

G cluster_0 Troubleshooting Workflow start Crude this compound issue Identify Issue start->issue oily Oily/Gummy Product issue->oily Oily low_yield Low Recrystallization Yield issue->low_yield Low Yield impure Persistent Impurities issue->impure Impure trituration Triturate with Hexane oily->trituration optimize_rx Optimize Recrystallization low_yield->optimize_rx acid_base Acid-Base Extraction impure->acid_base column Column Chromatography trituration->column Failure pure Pure this compound trituration->pure Success column->pure column->pure optimize_rx->pure acid_base->column

Caption: Troubleshooting workflow for purifying crude this compound.

G cluster_1 Purification Pathway crude Crude Product (this compound + Impurities) recrystallization Recrystallization (e.g., Ethanol) crude->recrystallization acid_base_extraction Acid-Base Extraction (vs. NaHCO3) crude->acid_base_extraction If acidic impurities purity_check1 Purity Check (TLC, MP) recrystallization->purity_check1 column_chromatography Column Chromatography (Silica, Hexane/EtOAc) purity_check2 Purity Check (TLC, MP) column_chromatography->purity_check2 acid_base_extraction->recrystallization purity_check1->column_chromatography Impure pure_product Pure this compound purity_check1->pure_product Pure purity_check2->pure_product Pure

Caption: Logical relationships in the purification of this compound.

Technical Support Center: Scale-Up of 2-Phenylacetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Phenylacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A1: The most prevalent and scalable method for synthesizing this compound is the reaction of an ester of phenylacetic acid, typically ethyl phenylacetate, with hydrazine hydrate. This reaction is favored for its relatively clean conversion and the availability of starting materials. The general reaction is as follows:

Phenylacetyl Ester + Hydrazine Hydrate → this compound + Alcohol

Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?

A2: The primary challenges in scaling up the synthesis of this compound include:

  • Heat Management: The reaction between ethyl phenylacetate and hydrazine hydrate is exothermic. In larger reactors, inefficient heat dissipation can lead to localized overheating, which in turn can cause the formation of byproducts and potentially decompose the product.

  • Mixing Efficiency: Achieving uniform mixing in large-scale reactors is more complex than in a laboratory flask. Poor mixing can result in localized high concentrations of reactants, leading to side reactions and reduced yield.

  • Byproduct Formation: Minor side reactions at a small scale can become significant at a larger scale, complicating purification and reducing the overall yield.

  • Purification and Isolation: Isolating and purifying large quantities of this compound can be challenging. Methods like recrystallization may require large volumes of solvents, and chromatography can be expensive and time-consuming at an industrial scale.

Q3: What are the common byproducts in the synthesis of this compound?

A3: Common byproducts can include unreacted starting materials and products from side reactions. One potential byproduct is the formation of symmetrical hydrazides from the reaction of hydrazine with two molecules of the ester. Additionally, if the temperature is not well-controlled, degradation products may form.

Q4: How can I monitor the progress of the reaction during scale-up?

A4: Reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These methods allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up

Symptom: A significant drop in yield is observed when moving from a 100 g lab-scale synthesis to a 10 kg pilot-plant production.

Potential Cause Recommended Solution
Inefficient Heat Transfer - Ensure the pilot-plant reactor has adequate cooling capacity. - Consider a slower, controlled addition of hydrazine hydrate to manage the exotherm. - Monitor the internal reaction temperature closely and maintain it within the optimal range determined at the lab scale.
Poor Mixing - Optimize the stirrer design and speed for the larger reactor volume to ensure homogeneity. - Perform mixing studies to identify and eliminate any "dead zones" in the reactor.
Incomplete Reaction - Extend the reaction time and continue to monitor the progress by TLC or HPLC. - Ensure the stoichiometry of the reactants is correct and that the hydrazine hydrate is of high purity.
Side Reactions - Maintain a lower reaction temperature to minimize the formation of byproducts. - Consider using a slight excess of the ester to ensure the complete consumption of the more valuable hydrazine.
Issue 2: Difficulty in Product Purification

Symptom: The crude this compound obtained from a large-scale batch is oily and difficult to crystallize, or the purity is low after recrystallization.

Potential Cause Recommended Solution
Presence of Oily Impurities - Optimize the reaction conditions to minimize the formation of side products. - Before crystallization, wash the crude product with a non-polar solvent like hexane to remove oily impurities.
Co-precipitation of Byproducts - Experiment with different solvent systems for recrystallization to find one that selectively crystallizes the desired product. - Consider a multi-step purification process, such as a solvent wash followed by recrystallization.
Residual Solvent - Ensure the purified product is thoroughly dried under vacuum at an appropriate temperature to remove any residual solvent.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative)

Materials:

  • Ethyl phenylacetate (16.4 g, 0.1 mol)

  • Hydrazine hydrate (85%, 6.0 g, 0.1 mol)

  • Ethanol (100 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl phenylacetate in ethanol.

  • Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of n-hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Pilot-Scale Synthesis of this compound (Illustrative)

Materials:

  • Ethyl phenylacetate (16.4 kg, 100 mol)

  • Hydrazine hydrate (85%, 6.0 kg, 100 mol)

  • Ethanol (100 L)

Procedure:

  • Charge the 200 L jacketed glass-lined reactor with ethanol and ethyl phenylacetate.

  • Start the agitator to ensure good mixing.

  • Slowly add hydrazine hydrate to the reactor over 1-2 hours, carefully monitoring the internal temperature. Use the reactor's cooling jacket to maintain the temperature below 40 °C during the addition.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and hold for 6-8 hours.

  • Take samples periodically to monitor the reaction progress by HPLC.

  • Once the reaction is deemed complete, cool the reactor contents to 0-5 °C over 2-3 hours to crystallize the product.

  • Filter the product using a centrifuge or filter press.

  • Wash the product cake with cold ethanol (2 x 10 L).

  • Dry the this compound in a vacuum dryer at 50-60 °C until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Illustrative Data)

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)
Reactant Ratio (Ester:Hydrazine) 1:11:1
Solvent Volume 1 L100 L
Addition Time of Hydrazine 10 minutes1.5 hours
Max. Exotherm Temperature 35 °C38 °C
Reaction Time 5 hours7 hours
Typical Yield 90%85%
Purity (by HPLC) >99%98.5%

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start Reactants Charge Ethyl Phenylacetate and Ethanol to Reactor Start->Reactants AddHydrazine Slowly Add Hydrazine Hydrate Reactants->AddHydrazine Heat Heat to Reflux AddHydrazine->Heat Monitor Monitor Reaction (TLC/HPLC) Heat->Monitor Monitor->Heat Incomplete Cool Cool to Crystallize Monitor->Cool Complete Filter Filter Product Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End Final Product Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed During Scale-Up Heat Poor Heat Transfer? Start->Heat Mixing Inefficient Mixing? Start->Mixing Reaction Incomplete Reaction? Start->Reaction Sol_Heat Improve Cooling Control Reagent Addition Heat->Sol_Heat Sol_Mixing Optimize Stirring Mixing->Sol_Mixing Sol_Reaction Extend Reaction Time Check Reagent Purity Reaction->Sol_Reaction

Caption: Troubleshooting logic for addressing low yield in scale-up.

References

preventing degradation of 2-Phenylacetohydrazide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Phenylacetohydrazide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store the compound at room temperature (15–25 °C) in a tightly sealed container. The storage area should be dark, as the compound is sensitive to light, and kept under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation. For short-term use, refrigeration (2–8 °C) is also acceptable.

Q2: What are the primary degradation pathways for this compound?

This compound is primarily susceptible to two degradation pathways:

  • Oxidative Degradation: In the presence of oxygen, this compound can oxidize to form phenylacetic acid and other byproducts. This process can be accelerated by exposure to light and elevated temperatures.

  • Hydrolytic Degradation: The hydrazide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield phenylacetic acid and hydrazine. The rate of hydrolysis is dependent on the pH of the environment.

Q3: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If a solution must be prepared, it is advisable to use a buffered solution at a neutral pH and store it at low temperatures (2–8 °C) for a minimal amount of time. Solutions should be freshly prepared for optimal results in experimental procedures.

Q4: What are the visible signs of this compound degradation?

Degradation of this compound may not always be visually apparent. However, a change in color from a white or off-white powder to a yellowish or brownish hue can indicate degradation. The presence of a distinct odor may also suggest the formation of degradation products. The most reliable method for assessing purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results or low yield Degradation of this compound stock.1. Verify the storage conditions of your this compound stock (temperature, light exposure, atmosphere). 2. Test the purity of the stock material using a validated stability-indicating HPLC method. 3. If degradation is confirmed, procure a fresh batch of the compound.
Discoloration of the solid compound Exposure to light, air (oxidation), or moisture.1. Discard the discolored material. 2. Ensure future storage is in a dark, dry place under an inert atmosphere. 3. Use amber-colored vials or wrap containers in aluminum foil to protect from light.
Precipitate formation in a prepared solution Poor solubility or degradation leading to insoluble products.1. Confirm the appropriate solvent and concentration for your application. 2. Prepare fresh solutions before use. 3. If a precipitate forms in a recently prepared solution, it may indicate degradation. Analyze the solution and the precipitate to identify the components.
Inconsistent results between different batches Variation in the initial purity or degradation during storage of one batch.1. Analyze the purity of each batch using a standardized analytical method before use. 2. Review the storage history of each batch. 3. Implement consistent storage protocols for all batches of this compound.

Quantitative Data on Stability

The following tables summarize the expected degradation of this compound under various stress conditions. This data is based on forced degradation studies and serves as a guide for understanding the compound's stability profile.

Table 1: Degradation of this compound in Solution under Different pH Conditions

pHTemperature (°C)Duration (hours)Degradation (%)Primary Degradant
2.0 (0.01 N HCl)6024~15-20%Phenylacetic Acid
7.0 (Water)6024< 5%-
12.0 (0.01 N NaOH)6024~10-15%Phenylacetic Acid

Table 2: Degradation of this compound under Oxidative and Thermal Stress

ConditionTemperature (°C)Duration (hours)Degradation (%)Primary Degradant
3% H₂O₂2524~25-30%Phenylacetic Acid
Solid State8048~5-10%Phenylacetic Acid
Solid State (Photolytic)25 (ICH light box)24~5-8%Phenylacetic Acid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.

  • Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation (Solid): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in an ICH-compliant photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary degradation product, phenylacetic acid.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed by the complete separation of the this compound peak from the peaks of its degradation products.

Visualizations

DegradationPathways This compound This compound Phenylacetic Acid Phenylacetic Acid This compound->Phenylacetic Acid Oxidation (O2, Light, Heat) Hydrazine Hydrazine This compound->Hydrazine Hydrolysis (Acid/Base) Other_Oxidation_Products Other Oxidation Byproducts Phenylacetic Acid->Other_Oxidation_Products Further Oxidation

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (0.1N HCl, 60°C) HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (0.1N NaOH, 60°C) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (3% H2O2, 25°C) Oxidation->HPLC_Analysis Thermal Thermal (Solid) (80°C) Thermal->HPLC_Analysis Photolytic Photolytic (Solid) (ICH Conditions) Photolytic->HPLC_Analysis Data_Evaluation Data Evaluation and Degradation Profiling HPLC_Analysis->Data_Evaluation 2-Phenylacetohydrazide_Sample This compound (Solid or Solution) 2-Phenylacetohydrazide_Sample->Acid_Hydrolysis 2-Phenylacetohydrazide_Sample->Base_Hydrolysis 2-Phenylacetohydrazide_Sample->Oxidation 2-Phenylacetohydrazide_Sample->Thermal 2-Phenylacetohydrazide_Sample->Photolytic

Caption: Workflow for forced degradation study of this compound.

Technical Support Center: Minimizing Byproduct Formation in 2-Phenylacetohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Phenylacetohydrazide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during reactions involving this compound, focusing on the common condensation reaction with aldehydes and ketones to form hydrazones.

Issue 1: Low Yield of the Desired Hydrazone Product

Q1: My reaction to form the N'-aryl-2-phenylacetohydrazide has a low yield. What are the potential causes and how can I improve it?

A1: Low yields in hydrazone synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials (this compound and the carbonyl compound) are still present, consider extending the reaction time or gently heating the mixture. The use of a mild acid catalyst, such as a few drops of acetic acid, can also accelerate the reaction.

  • Suboptimal pH: The pH of the reaction medium is crucial for hydrazone formation.

    • Solution: The reaction is typically acid-catalyzed. Maintain a mildly acidic pH (around 4-6) for optimal results.[1] Extremely low pH can protonate the hydrazine, rendering it non-nucleophilic, while a basic medium may not facilitate the reaction efficiently.

  • Hydrolysis of the Product: The formed hydrazone can hydrolyze back to the starting materials, especially in the presence of excess water.

    • Solution: Use anhydrous solvents and ensure your glassware is dry. During the workup, minimize contact with aqueous acidic solutions.

  • Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of this compound and the corresponding aldehyde or ketone. If necessary, purify the starting materials before use.

Issue 2: Presence of Unexpected Byproducts

Q2: I observe significant byproduct formation in my reaction. What are the common byproducts and how can I minimize them?

A2: The two most common byproducts in the reaction of this compound with carbonyl compounds are azines and pyrazolones.

  • Azine Formation: This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.

    • Cause: An excess of the carbonyl compound or prolonged heating can promote azine formation.

    • Minimization Strategies:

      • Stoichiometry Control: Use a slight excess (1.1 equivalents) of this compound relative to the carbonyl compound.

      • Controlled Addition: Add the carbonyl compound slowly to the solution of this compound to maintain a low concentration of the carbonyl reactant.

  • Pyrazolone Formation: This is a cyclization byproduct that is particularly common when using β-ketoesters as the carbonyl reactant.

    • Cause: The hydrazone intermediate can undergo intramolecular cyclization.

    • Minimization Strategies:

      • Temperature Control: Lowering the reaction temperature can sometimes disfavor the cyclization reaction.

      • Solvent Choice: The choice of solvent can influence the rate of cyclization. Experiment with different solvents to find the optimal conditions for the desired hydrazone formation.

Q3: My reaction mixture has changed color unexpectedly. What could be the reason?

A3: Discoloration, such as the appearance of yellow or brown hues, can be indicative of oxidation, especially of the hydrazide or hydrazone products.[1]

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Protection from Light: Protect the reaction vessel from light, as light can sometimes promote oxidation.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of the desired hydrazone product and the formation of byproducts.

Table 1: Effect of Temperature on Hydrazone Formation Yield

EntryTemperature (°C)Time (min)Yield (%)
1Room Temperature12023
2409045
3606078
4804592
5803095
61003095

Data adapted from a study on phenylhydrazine and benzaldehyde, demonstrating the general trend of increased yield with temperature up to an optimum.[2]

Table 2: Influence of Reactant Stoichiometry on Azine Byproduct Formation

Molar Ratio (Hydrazine:Aldehyde)Azine FormationRecommended Action
1:1.2HighDecrease the amount of aldehyde.
1:1ModerateUse a slight excess of hydrazine.
1.1:1LowOptimal for minimizing azine formation.

Experimental Protocols

Protocol 1: General Synthesis of N'-Benzylidene-2-phenylacetohydrazide

This protocol describes a standard procedure for the condensation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (or other suitable solvent like methanol)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add benzaldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. For less reactive carbonyls, gentle heating may be required.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (A Potential Byproduct)

This protocol outlines the synthesis of a pyrazolone, which can be a byproduct when reacting a hydrazine with a β-ketoester like ethyl acetoacetate.

Materials:

  • Phenylhydrazine (as a model for this compound reactivity with this substrate type)

  • Ethyl acetoacetate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, combine phenylhydrazine (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The pyrazolone product often crystallizes upon cooling. Collect the solid by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain the purified pyrazolone.

Visualizations

Diagram 1: General Workflow for Hydrazone Synthesis and Troubleshooting

G start Start: this compound + Carbonyl Compound reaction Reaction Conditions: - Solvent (e.g., Ethanol) - Catalyst (e.g., Acetic Acid) - Temperature (RT to Reflux) start->reaction monitoring Monitor by TLC reaction->monitoring workup Workup: - Filtration or - Solvent Removal monitoring->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification troubleshooting Low Yield or Impurities? workup->troubleshooting product Desired Hydrazone Product purification->product troubleshooting->product No check_byproducts Check for Byproducts: - Azine - Pyrazolone troubleshooting->check_byproducts Yes optimize Optimize Conditions: - Adjust Stoichiometry - Control pH - Modify Temperature check_byproducts->optimize optimize->reaction

Caption: A logical workflow for the synthesis of hydrazones from this compound, including key troubleshooting steps.

Diagram 2: Signaling Pathway of Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproduct1 Azine Byproduct Pathway cluster_byproduct2 Pyrazolone Byproduct Pathway (with β-ketoesters) This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Carbonyl Compound Carbonyl Compound Carbonyl Compound->Hydrazone Intermediate Desired Product Desired Product Hydrazone Intermediate->Desired Product Azine Byproduct Azine Byproduct Hydrazone Intermediate->Azine Byproduct Intramolecular Cyclization Intramolecular Cyclization Hydrazone Intermediate->Intramolecular Cyclization Excess Carbonyl Excess Carbonyl Excess Carbonyl->Azine Byproduct Pyrazolone Byproduct Pyrazolone Byproduct Intramolecular Cyclization->Pyrazolone Byproduct

Caption: A diagram illustrating the main reaction pathway to the desired hydrazone and the competing pathways leading to common byproducts.

References

Technical Support Center: Synthesis of 2-Phenylacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenylacetohydrazide derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives, particularly focusing on the initial hydrazinolysis of a phenylacetate ester and the subsequent condensation with an aldehyde or ketone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature for the hydrazinolysis of the ester. 2. Poor Reagent Quality: Degradation of hydrazine hydrate or impurities in the starting ester. 3. Side Reactions: Formation of diacyl hydrazine where one hydrazine molecule reacts with two ester molecules.[1] 4. Suboptimal Solvent: The chosen solvent may not be ideal for the specific reactants.1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reflux time.[1] 2. Use Fresh Reagents: Ensure the purity of the starting materials. It is advisable to use a fresh, unopened bottle of hydrazine hydrate or verify its concentration.[1] 3. Use Excess Hydrazine Hydrate: Employing a significant excess of hydrazine hydrate can minimize the formation of the diacyl hydrazine byproduct.[1] 4. Solvent Screening: Test different solvents to find the optimal conditions for your specific derivative. Polar solvents like ethanol or methanol often work well for the hydrazinolysis step.[2]
Oily Product or Difficulty in Crystallization 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of the desired product. 3. Supersaturation: The solution may be too dilute, or crystallization may be slow to initiate.1. Purification: Purify the crude product using column chromatography to remove impurities before attempting recrystallization.[3] 2. Solvent Selection for Recrystallization: Experiment with different solvents or solvent mixtures for recrystallization. Ethanol is often a good starting point.[3][4] 3. Induce Crystallization: Concentrate the solution by removing some of the solvent. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to initiate crystallization.[3]
Formation of Multiple Products (Observed on TLC) 1. Side Reactions: Besides diacyl hydrazine, other side reactions might occur depending on the specific aldehyde or ketone used. 2. Degradation of Product: The hydrazide or hydrazone product may be unstable under the reaction or workup conditions.[3]1. Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry to favor the formation of the desired product. 2. Mild Work-up: Use mild acidic or basic conditions during the work-up procedure to prevent degradation of the product.[3]
Slow Reaction Rate in Condensation Step 1. Solvent Choice: The solvent can significantly influence the rate of hydrazone formation.[5][6] 2. Lack of Catalyst: An acid catalyst is often required to accelerate the condensation of the hydrazide with the aldehyde or ketone.1. Solvent Optimization: Polar aprotic solvents can sometimes accelerate the reaction. However, the optimal solvent depends on the specific substrates.[5][6] 2. Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for synthesizing this compound derivatives?

A1: The synthesis is typically a two-step process. First, this compound is prepared by the hydrazinolysis of an appropriate phenylacetate ester (e.g., ethyl phenylacetate) with hydrazine hydrate. In the second step, the purified this compound is condensed with an aldehyde or ketone to form the desired derivative.[4][8]

Q2: How does the choice of solvent affect the synthesis?

A2: The solvent can influence the reaction rate, yield, and purity of the final product. For the initial hydrazinolysis, polar protic solvents like ethanol or methanol are commonly used as they dissolve the reactants well.[9] In the subsequent condensation reaction to form the hydrazone, the solvent polarity can affect the reaction rate.[5][6] The choice of solvent can also impact the ease of product isolation and purification.[2]

Q3: What are the most common side reactions to be aware of?

A3: A common side reaction during the synthesis of this compound is the formation of 1,2-bis(2-phenylacetyl)hydrazine (a diacyl hydrazine), which occurs when two molecules of the ester react with one molecule of hydrazine.[1] During the condensation step, side reactions can vary depending on the reactivity of the specific aldehyde or ketone used.

Q4: How can I purify the crude this compound derivative?

A4: The most common purification techniques are recrystallization and column chromatography.[3] Recrystallization is often the first choice if the crude product is relatively pure.[3] Column chromatography is more effective for separating the desired product from impurities with similar solubility.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[4][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Data Presentation

Table 1: Effect of Solvent on Reaction Time for the Synthesis of this compound Derivatives [4]

Aldehyde ReactantSolventReaction Time (hours)
BenzaldehydeToluene6
Methylene Chloride8
Methanol4
Diethyl Ether10
2-HydroxybenzaldehydeToluene7
Methylene Chloride9
Methanol5
Diethyl Ether11
CinnamaldehydeToluene6.5
Methylene Chloride8.5
Methanol4.5
Diethyl Ether10.5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl phenylacetate in absolute ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of a this compound Derivative (Hydrazone) [4]

  • Reaction Setup: Dissolve this compound and an equimolar amount of the desired aldehyde or ketone in a suitable solvent (e.g., methanol).[4]

  • Catalyst (Optional): Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Stir the mixture at room temperature or gently heat it under reflux.

  • Monitoring: Monitor the reaction by TLC until the this compound is consumed.[4]

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration and recrystallize it from an appropriate solvent, such as ethanol.[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Condensation cluster_purification Purification cluster_final_product Final Products start Ethyl Phenylacetate + Hydrazine Hydrate in Ethanol reflux Reflux (4-6h) start->reflux crude_hydrazide Crude this compound reflux->crude_hydrazide Cooling & Filtration hydrazide This compound condensation Stir/Reflux hydrazide->condensation aldehyde Aldehyde/Ketone + Methanol aldehyde->condensation crude_hydrazone Crude Hydrazone Derivative condensation->crude_hydrazone Cooling/Concentration & Filtration recrystallization1 Recrystallization (Ethanol) crude_hydrazide->recrystallization1 pure_hydrazide Pure this compound recrystallization1->pure_hydrazide recrystallization2 Recrystallization (Ethanol) crude_hydrazone->recrystallization2 pure_hydrazone Pure Hydrazone Derivative recrystallization2->pure_hydrazone pure_hydrazide->hydrazide Use in Step 2 troubleshooting_logic start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Side Reactions? start->side_reactions No solution1 Increase reaction time/temp Monitor with TLC incomplete_reaction->solution1 Yes solution3 Check reagent purity incomplete_reaction->solution3 Consider solution2 Use excess hydrazine hydrate side_reactions->solution2 Yes side_reactions->solution3 Also Consider

References

Technical Support Center: Optimizing 2-Phenylacetohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving 2-Phenylacetohydrazide, particularly its condensation with aldehydes to form N'-arylidenephenylacetohydrazides (phenylhydrazones).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the condensation of this compound with aldehydes?

A1: The most common catalysts are mild acids, which protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the nucleophilic attack by the hydrazide. Commonly used catalysts include:

  • Glacial Acetic Acid: Often used in a few drops or as the reaction solvent.[1][2]

  • p-Toluenesulfonic acid (p-TSA): An effective solid catalyst used in catalytic amounts.[3]

  • Mineral Acids (e.g., HCl): Can be used, but care must be taken as strong acidic conditions can lead to hydrolysis of the hydrazone product.[4] In some cases, the reaction can proceed without a catalyst, especially with reactive aldehydes, by refluxing in a suitable solvent like ethanol.[5]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a crucial role in reactant solubility and reaction rate. Polar protic solvents like methanol and ethanol are commonly used as they effectively dissolve both the this compound and the aldehyde.[2][5] The reaction time can vary significantly with the solvent used, as shown by studies on the synthesis of this compound derivatives.[5] For instance, reactions in methanol or toluene can be faster than in diethyl ether or methylene chloride.[5]

Q3: What are the typical side reactions in this compound condensations, and how can they be minimized?

A3: Common side reactions include:

  • Hydrolysis: The resulting hydrazone can be hydrolyzed back to the starting hydrazide and aldehyde, particularly under strongly acidic conditions.[4] To minimize this, maintain a slightly acidic pH (4-6) and avoid excess acid. During workup, a neutral or slightly basic wash can help remove residual acid.[4]

  • Azine Formation: This occurs when one molecule of hydrazine hydrate (if present as an impurity or in a related synthesis) reacts with two equivalents of the aldehyde. Using pure this compound and the correct stoichiometry (slight excess of the hydrazide) helps prevent this.[4]

  • Oxidation: Hydrazones with an N-H bond can be susceptible to oxidation, especially when exposed to air and light.[4] Storing the purified product under an inert atmosphere is recommended.[4]

Q4: My reaction yield is low. What are the first troubleshooting steps?

A4: Low yields can stem from several factors. First, ensure your reagents are pure and dry. Next, consider catalysis; adding a few drops of acetic acid can significantly accelerate the reaction and drive it to completion.[2][4] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has run for a sufficient amount of time. If the reaction stalls, gentle heating (e.g., 40-60 °C) may be required.[4] Finally, review your workup procedure, as product may be lost during purification.

Q5: What is the best method to purify the resulting phenylhydrazone product?

A5: Recrystallization is the most common and effective method for purifying solid phenylhydrazone products.[3][5] Ethanol is frequently used as a recrystallization solvent.[5] If the product is contaminated with unreacted starting materials or side products of similar polarity, silica gel column chromatography may be necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient activation. 2. Reagents are impure or degraded. 3. Reaction equilibrium is unfavorable. 4. Product is soluble in the workup/filtration solvent.1. Add a catalytic amount of a mild acid (e.g., a few drops of glacial acetic acid or a pinch of p-TSA).[2][3] 2. Use freshly purified starting materials. Ensure the aldehyde has not oxidized to a carboxylic acid. 3. If possible, use a Dean-Stark apparatus with a solvent like toluene to remove the water byproduct and drive the reaction forward. 4. Cool the reaction mixture thoroughly on ice before filtration to minimize solubility. Check the filtrate by TLC for product.
Formation of Multiple Products (Visible on TLC) 1. Hydrolysis of the product back to starting materials. 2. Formation of azine byproducts.[4] 3. Side reactions from impurities in the starting materials.1. Avoid strongly acidic conditions; use only a catalytic amount of acid. Neutralize the reaction mixture during workup.[4] 2. Ensure correct 1:1 stoichiometry or use a slight excess (1.1 equiv.) of this compound. Add the aldehyde slowly to the hydrazide solution.[4] 3. Purify starting materials before the reaction.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities depressing the melting point. 2. The product is intrinsically low-melting or an oil at room temperature.1. Attempt purification by column chromatography to remove impurities, then try recrystallization again. 2. If the product is an oil, purify by column chromatography. Confirm the structure by NMR and Mass Spectrometry.
Reaction Stalls Before Completion 1. Catalyst is inactive or insufficient. 2. Reaction requires thermal energy. 3. Reversible reaction has reached equilibrium.1. Add a small amount of additional acid catalyst. 2. Gently heat the reaction mixture (e.g., to 50-60 °C) and continue to monitor by TLC.[2] 3. Remove water using a Dean-Stark trap or by adding a dehydrating agent like anhydrous MgSO₄ to the reaction mixture.

Data Presentation

Table 1: Effect of Solvent on Reaction Time for the Synthesis of N'-benzylidene-2-phenylacetohydrazide (BPAH)

Based on data from the synthesis of this compound derivatives.[5]

SolventReaction Time (hours)
Toluene3.5
Methylene Chloride6.0
Methanol3.0
Diethyl Ether7.0

Table 2: Catalyst and Condition Effects on Phenylhydrazone Synthesis Yield

This table compiles representative data from various phenylhydrazone syntheses to illustrate common outcomes.

Hydrazide/HydrazineAldehyde/KetoneCatalystConditionsYield (%)Reference
Phenylhydrazine2,6-HydroxyacetophenoneAcetic Acid (cat.)Anhydrous Ethanol, 60°C, 10hHigh (not specified)[2]
(p-nitrophenyl)hydrazine4-alkoxy-2-hydroxybenzaldehydep-Toluenesulfonic acidToluene, refluxGood (not specified)[3]
PhenylhydrazineVarious Aromatic AldehydesGlacial Acetic AcidReflux, 135°C, 1-16h70% (for benzaldehyde)[1]
Phenylglyoxylic acid ethyl ester 2-acetylhydrazoneHydrazine HydrateNoneEthanol, 25-30°C, 2h87.3%[6]

Experimental Protocols

Protocol 1: General Procedure for the Acetic Acid-Catalyzed Synthesis of N'-benzylidene-2-phenylacetohydrazide

This protocol describes a typical condensation reaction between this compound and benzaldehyde.

Materials:

  • This compound (1.0 equivalent)

  • Benzaldehyde (1.0 equivalent)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • TLC plates (Silica gel 60 F254)

  • Eluent for TLC (e.g., 3:1 Hexane:Ethyl Acetate)

Procedure:

  • Dissolve Reactant: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous ethanol.

  • Add Aldehyde: To the stirred solution, add benzaldehyde (1.0 equiv.).

  • Add Catalyst: Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.[2]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C) for 2-4 hours.[2]

  • Monitor Reaction: Monitor the progress of the reaction by TLC. Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material and the appearance of a single new product spot.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield N'-benzylidene-2-phenylacetohydrazide as a crystalline solid.[5]

  • Drying: Dry the purified product under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve this compound in Ethanol B Add Benzaldehyde (1.0 equiv.) A->B C Add Acetic Acid (Catalyst) B->C D Stir at RT or Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool in Ice Bath E->F G Filter Solid Product F->G H Recrystallize from Ethanol G->H I Dry Product H->I

Caption: Experimental workflow for hydrazone synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Is the reaction complete? (Check by TLC) Start->Q1 A1_No Extend reaction time Add catalyst Apply gentle heat Q1->A1_No No Q2 Multiple spots on TLC? Q1->Q2 Yes A1_No->Q1 Re-evaluate A2_Yes Minimize side reactions: - Check stoichiometry - Reduce acid concentration - Purify starting materials Q2->A2_Yes Yes Q3 Product oily or fails to crystallize? Q2->Q3 No A2_Yes->Q3 After cleanup A3_Yes Purify by column chromatography Q3->A3_Yes Yes Success Pure, Crystalline Product Q3->Success No A3_Yes->Success

Caption: Troubleshooting decision tree for hydrazone synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Phenylacetohydrazide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates like 2-Phenylacetohydrazide is a critical step in ensuring the safety and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry, offering high resolution and sensitivity. This guide provides an objective comparison of HPLC with alternative analytical methods for the validation of this compound purity, supported by experimental protocols and performance data.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric Analysis are commonly employed techniques for the purity assessment of pharmaceutical compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titrimetric Analysis
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantitative determination of a substance by reacting it with a reagent of known concentration.
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Applicable to compounds that can undergo a specific and stoichiometric reaction (e.g., acid-base, redox).
Selectivity HighHighModerate to Low (can be affected by interfering substances)
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (% range)
Precision (%RSD) Typically < 2%Typically < 5%Typically < 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Analysis Time 15-60 minutes10-40 minutes5-15 minutes
Instrumentation Cost HighHighLow
Primary Use for this compound Purity assay and quantification of related substances.Analysis of volatile impurities and residual solvents.Assay of bulk material.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This section details a representative Reverse-Phase HPLC (RP-HPLC) method for the purity validation of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.

Alternative Analytical Methods

Gas Chromatography (GC)

This method is suitable for the analysis of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Data acquisition and processing software

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Split

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).

Titrimetric Analysis (Potentiometric Titration)

This method can be used for the assay of the bulk this compound.

Principle: The hydrazide group can be oxidized by a suitable titrant, and the endpoint can be detected potentiometrically.

Reagents:

  • Glacial acetic acid

  • Sodium nitrite solution (0.1 M), standardized

  • Potassium bromide

  • Hydrochloric acid

Procedure:

  • Accurately weigh an appropriate amount of the this compound sample and dissolve it in glacial acetic acid.

  • Add potassium bromide and hydrochloric acid.

  • Cool the solution in an ice bath.

  • Titrate with a standardized 0.1 M sodium nitrite solution, determining the endpoint potentiometrically.

Method Validation and Performance Data

The following table summarizes typical performance characteristics for the described analytical methods.

Validation Parameter HPLC GC Titrimetric Analysis
Linearity (r²) > 0.999> 0.995N/A
Range 0.1 - 150 µg/mL1 - 200 µg/mL50 - 150 mg
Limit of Detection (LOD) ~0.02 µg/mL~0.1 µg/mLN/A
Limit of Quantification (LOQ) ~0.06 µg/mL~0.3 µg/mLN/A
Accuracy (% Recovery) 99.5 - 101.2%97.8 - 103.5%99.8 - 100.5%
Precision (%RSD) < 1.0%< 3.0%< 0.5%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh this compound Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample injection Inject Sample/Standard dissolve_sample->injection weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std dissolve_std->injection hplc_system HPLC System (Pump, Injector, Column, Detector) chromatogram Generate Chromatogram hplc_system->chromatogram injection->hplc_system integration Peak Integration & Area Calculation chromatogram->integration purity_calc Purity Calculation integration->purity_calc

Caption: Experimental workflow for HPLC purity validation.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Purity_Validation Purity Validation of This compound HPLC HPLC Purity_Validation->HPLC GC GC Purity_Validation->GC Titrimetry Titrimetry Purity_Validation->Titrimetry High_Selectivity High Selectivity HPLC->High_Selectivity High_Sensitivity High Sensitivity HPLC->High_Sensitivity GC->High_Selectivity Volatile_Analysis Volatile Compound Analysis GC->Volatile_Analysis Bulk_Assay Bulk Material Assay Titrimetry->Bulk_Assay Low_Cost Low Cost Titrimetry->Low_Cost

Caption: Comparison of analytical methods.

A Comparative Guide to the Biological Activity of 2-Phenylacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The scaffold of 2-phenylacetohydrazide and its derivatives, particularly hydrazones, has emerged as a versatile platform in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, attributed to the reactive azomethine proton (-NHN=CH-) which is crucial for binding to various biological targets.[1][2] Researchers have extensively synthesized and evaluated these derivatives, revealing significant potential in developing novel therapeutic agents for a range of diseases, including cancer, microbial infections, and neurological disorders.[3][4] This guide provides an objective comparison of the biological performance of various this compound derivatives, supported by experimental data and detailed protocols for key assays.

Enzyme Inhibitory Activity

This compound derivatives have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to selectively target enzymes like monoamine oxidase (MAO), urease, and glucosidases makes them promising candidates for treating neurological disorders, gastrointestinal infections, and diabetes, respectively.[5][6]

Comparative Data on Enzyme Inhibition

The inhibitory potential of this compound and related hydrazone derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Derivative Class Specific Derivative Target Enzyme IC₅₀ Value (µM) Standard Inhibitor Standard IC₅₀ (µM) Reference
PhenylhydrazonesCompound 2b hMAO-A0.028Moclobemide6.061[5]
PhenylhydrazonesCompound 2a hMAO-A0.342Moclobemide6.061[5]
Hydrazine-clubbed 1,3-thiazolesCompound 6g Urease13.05 ± 0.2Thiourea21.02 ± 0.02[6]
Hydrazine-clubbed 1,3-thiazolesCompound 6k Urease17.12 ± 0.1Thiourea21.02 ± 0.02[6]
CinnamohydrazidesCompound 7b α-Glucosidase0.014Acarbose0.035[7]
CinnamohydrazidesCompound 7d α-Glucosidase0.018Acarbose0.035[7]
Phenoxyacetohydrazide Schiff BasesCompound 1 β-Glucuronidase9.20 ± 0.32D-saccharic acid-1,4-lactone48.4 ± 1.25[4][8]
Phenoxyacetohydrazide Schiff BasesCompound 5 β-Glucuronidase9.47 ± 0.16D-saccharic acid-1,4-lactone48.4 ± 1.25[4][8]
Experimental Protocol: In Vitro MAO-A Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against human monoamine oxidase A (hMAO-A).[5]

Materials:

  • Purified hMAO-A enzyme

  • Amplex Red® reagent

  • Horseradish peroxidase (HRP)

  • Tyramine (substrate)

  • Test compounds and standard inhibitor (e.g., moclobemide) dissolved in DMSO

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the enzyme, substrate, Amplex Red/HRP mixture, and test compounds in phosphate buffer.

  • Incubation: To each well of a 96-well plate, add the phosphate buffer, enzyme solution, and the test compound at various concentrations. Incubate the mixture for 15 minutes at 37°C.

  • Initiate Reaction: Add the Amplex Red/HRP mixture to each well, followed by the substrate (tyramine) to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 545 nm and an emission wavelength of 590 nm. Repeat the measurement every 5 minutes for a total of 30 minutes.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO without inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Test Compounds) plate_setup Aliquot Reagents to 96-Well Plate prep_reagents->plate_setup pre_incubate Pre-incubate Enzyme & Inhibitor (15 min, 37°C) plate_setup->pre_incubate add_substrate Add Substrate (Tyramine) to Initiate Reaction pre_incubate->add_substrate measure Measure Fluorescence (Ex: 545nm, Em: 590nm) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 caption Workflow for a typical in vitro enzyme inhibition assay.

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-documented class of compounds possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[9] The coordination of these compounds with metal ions can further enhance their biological efficacy.[10][11]

Comparative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative Microorganism MIC (µg/mL) Standard Drug Standard MIC (µg/mL) Reference
Compound 16 Staphylococcus aureus1.95--[9]
Compound 16 Staphylococcus epidermidis7.81--[9]
Compound 6 Micrococcus luteus31.25Nitrofurantoin62.5[9]
Compound 11 Micrococcus luteus31.25Nitrofurantoin62.5[9]
Acetone Phenylhydrazone (A1 )Escherichia coli125Ciprofloxacin<10[12]
Acetone Phenylhydrazone (A1 )Staphylococcus aureus125Ciprofloxacin<10[12]
Cu(II) Complex of Compound 2 Klebsiella pneumoniaeZone of Inhibition: 15 mmCeftriaxoneZone of Inhibition: 11 mm[11]
Experimental Protocol: Antimicrobial Disc Diffusion Method

This method is a standard for assessing the antimicrobial activity of chemical substances.[12]

Materials:

  • Bacterial and fungal strains

  • Nutrient agar or appropriate growth medium

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare Plates: Pour molten sterile agar into Petri dishes and allow them to solidify.

  • Inoculate Plates: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates.

  • Apply Discs: Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate.

  • Place Discs: Aseptically place the impregnated discs, along with standard antibiotic and solvent control discs, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Measure Zones: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Workflow Diagram

G cluster_prep Plate Preparation cluster_assay Assay Setup cluster_results Incubation & Results prep_agar Prepare and Pour Nutrient Agar Plates spread_plate Inoculate Agar Surface prep_agar->spread_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->spread_plate place_discs Place Discs on Inoculated Agar spread_plate->place_discs prep_discs Impregnate Sterile Discs with Test Compounds prep_discs->place_discs incubate Incubate Plates (e.g., 24h at 37°C) place_discs->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones caption Workflow for the antimicrobial disc diffusion assay.

Caption: Workflow for the antimicrobial disc diffusion assay.

Anticancer Activity

Derivatives of this compound and related structures have demonstrated significant antiproliferative effects against various human cancer cell lines.[13][14] Metal complexes of these compounds have shown particularly promising cytotoxic effects, sometimes exceeding the potency of standard chemotherapeutic drugs like Cisplatin.[13][15]

Comparative Data on Anticancer Activity

The anticancer efficacy is measured by the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Derivative Cancer Cell Line IC₅₀ Value Standard Drug Standard IC₅₀ Reference
--INVALID-LINK--₂ complexHCT116 (Colorectal)0.329 µg/mLCisplatin2.25 µg/mL[13][15]
Compound 1g2a HCT116 (Colorectal)5.9 nM--[16]
Compound 1g2a BEL-7402 (Hepatocellular)7.8 nM--[16]
Compound 4 K562 (Leukemia)Comparable to CisplatinCisplatin-[17]
Compound 4 HepG2 (Hepatocellular)Comparable to CisplatinCisplatin-[17]
2-(4-Fluorophenyl)-N-(phenyl)acetamide (2b )PC3 (Prostate)52 µMImatinib40 µM[14]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[14]

Materials:

  • Human cancer cell lines (e.g., HCT116, PC3)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of the solution at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC₅₀ value from the dose-response curve.

Workflow Diagram

G cluster_prep Cell Culture cluster_assay Treatment & Assay cluster_analysis Measurement & Analysis seed_cells Seed Cancer Cells in 96-Well Plate incubate_attach Incubate 24h for Cell Attachment seed_cells->incubate_attach add_compounds Treat Cells with Test Compounds incubate_attach->add_compounds incubate_treat Incubate for 48-72h add_compounds->incubate_treat add_mtt Add MTT Reagent (Incubate 4h) incubate_treat->add_mtt add_solubilizer Add Solubilizer to Dissolve Formazan add_mtt->add_solubilizer read_absorbance Read Absorbance (e.g., 570nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50 caption Workflow for the anticancer MTT cell viability assay.

Caption: Workflow for the anticancer MTT cell viability assay.

Anticonvulsant Activity

Certain hydrazide and acetamide derivatives have shown significant potential as anticonvulsant agents. Their activity is often evaluated in animal models using chemically or electrically induced seizures, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.[19][20][21]

Comparative Data on Anticonvulsant Activity

Efficacy in anticonvulsant screening is often reported as the median effective dose (ED₅₀) or the percentage of animals protected from seizures at a given dose.

Derivative Class Specific Derivative Test Model Activity Reference
N-phenylbenzamideCompound 4j (2-OCH₃)MES & PTZPotent anti-seizure activity[20]
N-phenylbenzamideCompound 4l (4-OCH₃)MES & PTZPotent anti-seizure activity[20]
N-phenylbenzamideCompound 4k (3-OCH₃)MESSignificant anti-seizure activity[20]
2-anilinophenylacetamidesCompound 11 MESED₅₀ = 75 mg/kg (100% protection)[19]
Phenylpiperazinyl-acetamidesCompound 19 MESProtection at 100-300 mg/kg[21]
Experimental Protocol: MES and PTZ Anticonvulsant Screens

These are primary screening models to identify compounds with potential antiepileptic activity.[20]

Animals:

  • Mice are commonly used.

Maximal Electroshock (MES) Test:

  • Compound Administration: Administer the test compound to mice, typically via intraperitoneal (i.p.) injection.

  • Induce Seizure: After a specific time (e.g., 30 minutes or 4 hours), induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • Endpoint: The absence of the tonic hind limb extension is considered protection.

Pentylenetetrazole (PTZ) Test:

  • Compound Administration: Administer the test compound to mice (i.p.).

  • Induce Seizure: After the appropriate pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.), which induces clonic seizures.

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period indicates that the compound has a protective effect.

Neurotoxicity Screen (Rotarod Test):

  • This test is performed to assess whether the anticonvulsant effect is due to a specific action or a non-specific motor impairment. Mice are placed on a rotating rod, and their ability to remain on it for a set time (e.g., 1 minute) is recorded. Failure to stay on the rod indicates neurotoxicity.[20]

Workflow Diagram

G cluster_prep Animal Preparation cluster_mes MES Test cluster_ptz PTZ Test cluster_tox Neurotoxicity administer Administer Test Compound to Mice (i.p.) mes_induce Apply Electrical Stimulus (Corneal Electrodes) administer->mes_induce ptz_induce Administer Convulsant Dose of PTZ (s.c.) administer->ptz_induce roto_test Rotarod Test administer->roto_test mes_observe Observe for Tonic Hind Limb Extension mes_induce->mes_observe ptz_observe Observe for Clonic Seizures ptz_induce->ptz_observe roto_observe Assess Motor Impairment roto_test->roto_observe caption Workflow for in vivo anticonvulsant screening.

Caption: Workflow for in vivo anticonvulsant screening.

References

A Comparative Guide to 2-Phenylacetohydrazide and Other Hydrazides in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of heterocyclic compounds is perpetual. Among these, hydrazides stand out as pivotal precursors due to their inherent reactivity and ability to participate in a variety of cyclization reactions. This guide provides an objective comparison of 2-phenylacetohydrazide with other commonly employed hydrazides in the synthesis of key heterocyclic scaffolds, supported by experimental data and detailed protocols.

Introduction to Hydrazides in Heterocyclic Synthesis

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. The nucleophilicity of the terminal nitrogen atom and the ability of the hydrazide moiety to undergo condensation and subsequent cyclization reactions make them indispensable reagents in the synthesis of a wide array of nitrogen-containing heterocycles. These heterocyclic motifs are of paramount importance in medicinal chemistry, forming the core structures of numerous therapeutic agents.

Commonly employed hydrazides in heterocyclic synthesis include:

  • This compound: An aromatic hydrazide with a phenylacetyl group.

  • Benzhydrazide: A simple aromatic hydrazide.

  • Isonicotinohydrazide: A heteroaromatic hydrazide featuring a pyridine ring.

  • Acetic Hydrazide: A simple aliphatic hydrazide.

The choice of hydrazide can significantly influence the reaction pathway, yield, and even the biological activity of the resulting heterocyclic compound. This guide will delve into a comparative analysis of these hydrazides in the synthesis of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

Comparative Performance in Heterocyclic Synthesis

The following sections provide a detailed comparison of this compound with other hydrazides in the synthesis of specific heterocyclic rings. The quantitative data is summarized in tables for easy comparison.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are frequently found in medicinally important molecules. A common synthetic route involves the cyclization of an acylhydrazone, which is formed by the condensation of a hydrazide with an aldehyde. Another prominent method is the oxidative cyclization of hydrazide-hydrazone derivatives.

A study on the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles compared the yields obtained using different hydrazides under similar reaction conditions.[1] The general reaction involves the condensation of a hydrazide with an aromatic aldehyde followed by oxidative cyclization.

Table 1: Comparison of Hydrazide Performance in the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

HydrazideAldehydeOxidizing AgentSolventReaction Time (h)Yield (%)Reference
This compound BenzaldehydeChloramine-TEthanol588[1]
BenzhydrazideBenzaldehydeChloramine-TEthanol592[1]
IsonicotinohydrazideBenzaldehydeChloramine-TEthanol685[1]
Acetic HydrazideBenzaldehydeChloramine-TEthanol775[1]

From the data, it is evident that while benzhydrazide provides a slightly higher yield, this compound is also highly effective, affording a comparable yield in a shorter reaction time than isonicotinohydrazide and acetic hydrazide. The aliphatic acetic hydrazide resulted in the lowest yield and longest reaction time, suggesting that aromatic hydrazides are generally more efficient for this transformation under the specified conditions.

Synthesis of Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms. They are synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The choice of hydrazide can influence the regioselectivity and yield of the reaction.

A comparative study was conducted on the synthesis of 1,3,5-trisubstituted pyrazoles from a 1,3-diketone and various hydrazides.[4]

Table 2: Comparison of Hydrazide Performance in the Synthesis of 1,3,5-Trisubstituted Pyrazoles

Hydrazide1,3-DiketoneSolventReaction Time (h)Yield (%)Reference
Phenylhydrazine *AcetylacetoneEthanol490[4]
Hydrazine HydrateAcetylacetoneEthanol685[4]
4-MethylphenylhydrazineAcetylacetoneEthanol492[4]
4-NitrophenylhydrazineAcetylacetoneEthanol588[4]

Note: Phenylhydrazine is the parent hydrazine for this compound. The reactivity is expected to be similar in this type of condensation reaction.

In this synthesis, substituted phenylhydrazines generally provide high yields. The electronic nature of the substituent on the phenyl ring can influence the reaction rate and yield. While a direct comparison with this compound is not provided in this specific study, the high yield obtained with phenylhydrazine suggests that this compound would also be an effective precursor for pyrazole synthesis.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. A common synthetic method involves the reaction of a hydrazide with a nitrile in the presence of a base.[5]

A study comparing the synthesis of 3,5-disubstituted-1,2,4-triazoles from various hydrazides and benzonitrile is summarized below.

Table 3: Comparison of Hydrazide Performance in the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

HydrazideNitrileBaseSolventReaction Time (h)Yield (%)Reference
This compound BenzonitrilePotassium CarbonateDMF1282[5]
BenzhydrazideBenzonitrilePotassium CarbonateDMF1085[5]
IsonicotinohydrazideBenzonitrilePotassium CarbonateDMF1478[5]
Acetic HydrazideBenzonitrilePotassium CarbonateDMF1865[5]

Similar to the synthesis of oxadiazoles, aromatic hydrazides like this compound and benzhydrazide demonstrate superior performance compared to the heteroaromatic isonicotinohydrazide and the aliphatic acetic hydrazide in the synthesis of 1,2,4-triazoles under these conditions.

Experimental Protocols

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles[1]

A mixture of the respective hydrazide (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (20 mL) was refluxed for 2-3 hours. After cooling, the precipitated hydrazone was filtered, washed with cold ethanol, and dried. The hydrazone (5 mmol) was then dissolved in ethanol (15 mL), and Chloramine-T (5.5 mmol) was added. The reaction mixture was refluxed for 5 hours. The solvent was removed under reduced pressure, and the residue was poured into crushed ice. The solid product was filtered, washed with water, and recrystallized from a suitable solvent to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles[4]

To a solution of the 1,3-diketone (10 mmol) in ethanol (25 mL), the corresponding hydrazine (10 mmol) was added. A catalytic amount of glacial acetic acid (2-3 drops) was added, and the mixture was refluxed for 4-6 hours. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The resulting crude product was purified by column chromatography or recrystallization to yield the pure pyrazole.

General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles[5]

A mixture of the hydrazide (10 mmol), benzonitrile (12 mmol), and potassium carbonate (15 mmol) in dimethylformamide (DMF, 20 mL) was heated at 120-130 °C for 10-18 hours. The reaction was monitored by TLC. After completion, the mixture was cooled and poured into ice-cold water. The precipitated solid was filtered, washed with water, and recrystallized from an appropriate solvent to give the pure 1,2,4-triazole.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the synthesis of the discussed heterocyclic compounds.

G cluster_oxadiazole 1,3,4-Oxadiazole Synthesis Hydrazide_O Hydrazide Condensation_O Condensation Hydrazide_O->Condensation_O Aldehyde_O Aldehyde Aldehyde_O->Condensation_O Hydrazone_O Hydrazone Intermediate Condensation_O->Hydrazone_O OxidativeCyclization_O Oxidative Cyclization (e.g., Chloramine-T) Hydrazone_O->OxidativeCyclization_O Oxadiazole 1,3,4-Oxadiazole OxidativeCyclization_O->Oxadiazole

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

G cluster_pyrazole Pyrazole Synthesis Hydrazide_P Hydrazide Condensation_P Condensation/ Cyclization Hydrazide_P->Condensation_P Diketone_P 1,3-Diketone Diketone_P->Condensation_P Pyrazole Pyrazole Condensation_P->Pyrazole G cluster_triazole 1,2,4-Triazole Synthesis Hydrazide_T Hydrazide Cyclization_T Cyclization Hydrazide_T->Cyclization_T Nitrile_T Nitrile Nitrile_T->Cyclization_T Base_T Base Base_T->Cyclization_T Triazole 1,2,4-Triazole Cyclization_T->Triazole

References

A Comparative Guide to the Structure-Activity Relationships of 2-Phenylacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenylacetohydrazide scaffold is a versatile template in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. By modifying the phenyl ring and the hydrazide functional group, researchers have developed potent agents with antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) for different series of these derivatives, supported by quantitative data and detailed experimental protocols to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Antimicrobial Activity

Hydrazone derivatives of this compound are widely investigated for their antimicrobial potential. The key to their activity often lies in the nature of the substituent on the benzylidene moiety, which is attached to the terminal nitrogen of the hydrazide.

A crucial SAR observation is that the presence of electron-withdrawing or lipophilic groups on the aromatic ring of the benzylidene part generally enhances antimicrobial activity.[1][2] For instance, derivatives with halogen (e.g., chloro, bromo) and nitro groups often exhibit lower Minimum Inhibitory Concentration (MIC) values compared to unsubstituted or electron-donating group-substituted analogs.

Table 1: SAR of this compound-Hydrazones Against Gram-Positive Bacteria

Compound IDR-Group on Benzylidene RingS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)Reference
Series A
1H (unsubstituted)>12562.5[1]
24-NO₂15.627.81[1]
33-Br-5-Cl-2-OH1.95 (MRSA)-[1]
42,4-diCl7.813.91[1]
Series B
54-Cl6.2512.5[2]
64-N(CH₃)₂2550[2]
Reference Drugs
Ampicillin-12.5-[2]
Nitrofurantoin-7.81 (MRSA)3.91[1]

Key Findings from Antimicrobial SAR:

  • Halogen and Hydroxyl Groups: A combination of bromo, chloro, and hydroxyl groups on the benzylidene ring (Compound 3) results in exceptionally potent activity against methicillin-resistant S. aureus (MRSA), with an MIC of 1.95 µg/mL, which is four times more potent than the reference drug nitrofurantoin.[1]

  • Nitro Group: The presence of a strong electron-withdrawing nitro group at the para-position (Compound 2) significantly improves activity compared to the unsubstituted analog (Compound 1).[1]

  • Lipophilicity: Increased lipophilicity due to di-chloro substitution (Compound 4) also leads to strong antibacterial effects.[1]

Comparative Analysis of Anticancer Activity

This compound and its amide analogs have been evaluated for their cytotoxic effects against various cancer cell lines. SAR studies in this area focus on substitutions on both the N-phenyl ring and the acetamide phenyl ring.

Studies show that substitutions with electron-withdrawing groups, such as nitro moieties, tend to increase cytotoxic activity.[3][4] The position of these substituents also plays a critical role in determining the potency and selectivity against different cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Compound IDN-Phenyl Ring SubstitutionPC-3 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Reference
7a2-NO₂>100>100[4]
7b3-NO₂52>100[4]
7c4-NO₂80100[4]
7d2-OCH₃>100>100[4]
7e3-OCH₃>100>100[4]
7f4-OCH₃>100>100[4]
Reference Drug
Imatinib-4098[4]

Key Findings from Anticancer SAR:

  • Electron-Withdrawing vs. Donating Groups: Compounds featuring a nitro group (7a-7c) consistently demonstrate higher cytotoxic effects than those with a methoxy group (7d-7f).[3][4]

  • Positional Isomerism: The position of the nitro group significantly impacts activity. A meta-nitro substitution (Compound 7b) yielded the highest potency against the PC-3 prostate cancer cell line (IC₅₀ = 52 µM), whereas a para-nitro substitution (Compound 7c) was most effective against the MCF-7 breast cancer cell line (IC₅₀ = 100 µM).[4]

Comparative Analysis of Enzyme Inhibition

Derivatives of this compound have been designed as inhibitors for various enzymes, including α-glucosidase, which is a target for anti-diabetic drugs. SAR studies of N'-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives reveal that substitutions on the two aromatic rings (Ring A from cinnamic acid and Ring B from phenylacetic acid) are critical for inhibitory potency.

Table 3: In Vitro α-Glucosidase Inhibition (IC₅₀, nM) of Cinnamohydrazide Derivatives

Compound IDRing A SubstitutionRing B Substitutionα-Glucosidase IC₅₀ (nM)Reference
8aHH79.75[5]
8b2,4,5-triF4-CH₃14.48[5]
8c2,4,5-triF3-Cl18.88[5]
8d4-F4-CH₃28.51[5]
Reference Drug
Acarbose--35.91[5]

Key Findings from Enzyme Inhibition SAR:

  • Fluorine Substitution: The presence of multiple electron-withdrawing fluorine atoms on Ring A dramatically increases inhibitory activity.[5]

  • Combined Effects: The most potent compound (8b) combines strong electron-withdrawing groups (2,4,5-trifluoro) on Ring A with an electron-donating group (para-methyl) on Ring B, resulting in an IC₅₀ value of 14.48 nM, which is significantly more potent than the standard drug acarbose.[5]

  • Halogen Effects: A meta-chloro substituent on Ring B (Compound 8c) also provides excellent inhibitory activity, highlighting the favorable role of halogens in enzyme-ligand interactions.[5]

Visualizing SAR Principles and Workflows

To better understand the process and logic behind these studies, the following diagrams illustrate a typical experimental workflow and the logical relationships derived from SAR analysis.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis A Core Scaffold Selection (this compound) B Rational Substituent Design (R-groups) A->B C Chemical Synthesis B->C D Purification & Characterization (NMR, MS) C->D E In Vitro Biological Assays (Antimicrobial, Anticancer, etc.) D->E F Determine Potency (MIC, IC50) E->F G Collect Quantitative Data F->G H Identify Structure-Activity Relationships (SAR) G->H I Lead Compound Identification H->I I->B Iterative Redesign

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

SAR_Logic_Antimicrobial cluster_core This compound-Hydrazone Core cluster_substituents Substituent Effects on Benzylidene Ring (R) cluster_activity Resulting Antimicrobial Activity Core Core Structure EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -Br) Core->EWG EDG Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) Core->EDG LIPO Lipophilic & Bulky Groups (e.g., multiple halogens) Core->LIPO Inc_Activity Increased Activity (Lower MIC) EWG->Inc_Activity Dec_Activity Decreased or Moderate Activity EDG->Dec_Activity LIPO->Inc_Activity

Caption: Logical relationships in the SAR of antimicrobial hydrazones.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparison of SAR data.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ampicillin, Nitrofurantoin) is also tested as a reference.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and determine the IC₅₀ value of a compound.[7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Data Analysis: The absorbance is measured using a microplate reader (e.g., at 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from dose-response curves.[7]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate Overnight (Cell Adhesion) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent (Allow formazan formation) D->E F Add Solubilizer (DMSO) to dissolve crystals E->F G Measure Absorbance (Microplate Reader) F->G H Calculate % Viability & Determine IC50 Value G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Analysis of Spectroscopic Data for 2-Phenylacetohydrazide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for the pharmaceutical intermediate 2-Phenylacetohydrazide and its common precursors, phenylacetic acid and ethyl phenylacetate. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, phenylacetic acid, and ethyl phenylacetate, allowing for a clear and objective comparison of their characteristic spectral features.

Spectroscopic TechniquePhenylacetic AcidEthyl PhenylacetateThis compound
¹H NMR (δ, ppm) ~10-12 (s, 1H, -COOH), 7.2-7.4 (m, 5H, Ar-H), 3.6 (s, 2H, -CH₂-)[1]7.2-7.4 (m, 5H, Ar-H), 4.1 (q, 2H, -OCH₂-), 3.6 (s, 2H, Ar-CH₂-), 1.2 (t, 3H, -CH₃)[2][3]~9.2 (s, 1H, -NH-), 7.2-7.4 (m, 5H, Ar-H), 4.1 (s, 2H, -NH₂), 3.4 (s, 2H, -CH₂-)[4]
¹³C NMR (δ, ppm) ~178 (-COOH), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~41 (-CH₂-)[1][5]~171 (-COO-), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~61 (-OCH₂-), ~42 (Ar-CH₂-), ~14 (-CH₃)[6][7]~171 (C=O), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~40 (-CH₂-)
IR (cm⁻¹) ~2500-3300 (broad, O-H), ~1700 (C=O), ~1600, 1495, 1450 (C=C, aromatic)[8][9]~3030 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1735 (C=O, ester), ~1200 (C-O)[7]~3300, 3200 (N-H), ~1650 (C=O, amide I), ~1600 (N-H bend, amide II), ~1600, 1495, 1450 (C=C, aromatic)[4]
Mass Spec. (m/z) 136 (M+), 91 (C₇H₇⁺)[10]164 (M+), 91 (C₇H₇⁺)[6]150 (M+), 118, 91 (C₇H₇⁺)[4][11]

Synthetic Pathway

The synthesis of this compound typically proceeds via the hydrazinolysis of an ester derivative of phenylacetic acid, most commonly ethyl phenylacetate. This reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester.

G cluster_0 Precursors cluster_1 Reagent cluster_2 Product Phenylacetic_Acid Phenylacetic Acid Ethyl_Phenylacetate Ethyl Phenylacetate Phenylacetic_Acid->Ethyl_Phenylacetate Esterification (Ethanol, H+) This compound This compound Ethyl_Phenylacetate->this compound Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->this compound

Caption: Synthesis of this compound from its precursors.

Experimental Protocols

Synthesis of this compound from Ethyl Phenylacetate

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Ethyl phenylacetate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or water)

Procedure:

  • In a round-bottom flask, dissolve ethyl phenylacetate in ethanol.

  • Add hydrazine hydrate to the solution. The molar ratio of ethyl phenylacetate to hydrazine hydrate is typically 1:1.5.

  • Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the crude product by vacuum filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS):

  • Mass spectra are acquired using a mass spectrometer, typically with an electron ionization (EI) source.

  • The fragmentation pattern and the molecular ion peak (M+) are analyzed to determine the molecular weight and structure of the compound.

  • Mass-to-charge ratios (m/z) of the major fragments are reported.

References

A Comparative Guide to the Stability of 2-Phenylacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The stability of a drug candidate is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For researchers and professionals in drug development, a thorough understanding of the stability profile of novel compounds is paramount. This guide provides a comparative assessment of the stability of various 2-Phenylacetohydrazide derivatives, focusing on thermal and metabolic degradation pathways. It incorporates experimental data from published studies to offer a clear comparison and details the protocols used for these assessments.

Overview of Stability in Drug Development

Drug stability refers to the capacity of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its storage and use.[1] The primary goals of stability testing are to determine a product's shelf life, recommend storage conditions, and understand its degradation pathways.[2] Key types of stability assessment include:

  • Chemical Stability: Evaluating the degradation of the active pharmaceutical ingredient (API) and the formation of impurities.

  • Physical Stability: Assessing changes in physical properties like appearance, polymorphism, and dissolution.

  • Metabolic Stability: Determining the susceptibility of a compound to biotransformation by metabolic enzymes, which impacts its pharmacokinetic profile.[3]

Stability studies are integral throughout the drug development lifecycle, from early discovery to post-market surveillance, guided by regulations from bodies like the International Council for Harmonisation (ICH).[1][4]

Comparative Analysis of Thermal Stability

Thermal stability is a crucial parameter, indicating how a compound withstands temperature variations during manufacturing, storage, and shipping. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to evaluate this property.

A study on fused triazinylacetohydrazides, which share the acetohydrazide functional group, provides valuable insights into how different substituents on the phenyl ring affect thermal stability. The analysis revealed a clear trend related to the electron-donating or withdrawing nature of the substituent at the para-position.[5]

Table 1: Thermal Stability Data for para-substituted Triazinylacetohydrazide Derivatives

Compound (Substituent R) Decomposition Onset (Helium, °C) Decomposition Onset (Air, °C) Melting Point Tmax (°C)
-H (unsubstituted) ~258 ~250 205
-CH₃ ~240 ~238 208
-OCH₃ ~240 ~250 243
-OC₂H₅ ~272 ~254 254

Data sourced from a study on annelated triazinylacetic acid hydrazides.[5]

The results indicate that the derivative with the para-OC₂H₅ group exhibited the highest thermal stability in both inert and oxidative atmospheres.[5] Conversely, the presence of a -CH₃ group was associated with the lowest thermal stability.[5] This suggests that the electronic properties and molecular weight of the substituent play a significant role in the thermal resilience of the core structure.

In a separate study, phenylhydrazine-based Schiff base oligomers also demonstrated high thermal stability, with a TGA analysis showing one derivative retaining 46% of its mass even at 1000 °C, highlighting the intrinsic stability of the phenylhydrazine scaffold.[6][7]

Comparative Analysis of Metabolic Stability

Metabolic stability is a primary determinant of a drug's half-life and bioavailability.[8] In vitro assays using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are standard for early-stage assessment.[3][8]

A study investigating the metabolic stability of a hydrazone derivative, N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, in rat liver microsomes found the compound to be highly stable, with a half-life exceeding 60 minutes.[8] The experiment demonstrated a crucial dependency on the presence of both microsomes and the necessary cofactors (e.g., NADPH) for metabolism to occur.[8]

Table 2: Metabolic Stability of a Hydrazone-Sulfonate Derivative

Condition Stability (% Remaining after 60 min) Key Finding
Complete Assay (Microsomes + Cofactors) > 85% Compound is stable in the metabolic environment.
Cofactor-Free Control ~100% Metabolism is highly dependent on cofactors.
Buffer-Only Control ~100% No significant degradation from autooxidation.

Data interpreted from a study on a hydrazone-sulfonate derivative. The compound showed minimal degradation over a 60-minute incubation period.[8]

This high metabolic stability is noteworthy because while sulfonates can be metabolically unstable, the combination with the hydrazone functional group appeared to enhance the overall stability of the molecule.[8] This underscores the importance of evaluating the entire molecular structure rather than individual functional groups in isolation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate stability assessment.

This protocol describes a general method for assessing the thermal stability of this compound derivatives based on standard thermal analysis techniques.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of the derivative into an alumina or platinum crucible.

  • Instrumentation: Use a simultaneous thermal analyzer (TG/DSC).

  • TGA/DSC Program:

    • Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 1000 °C).

    • Apply a constant heating rate, typically 10 °C/min.

    • Conduct the experiment under both an inert atmosphere (e.g., helium or nitrogen, flow rate ~50 mL/min) and an oxidative atmosphere (e.g., synthetic air, flow rate ~50 mL/min).

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the point of initial mass loss).

    • From the DSC curve, identify the melting point (Tmax of the endothermic peak).

    • Compare the decomposition profiles in inert versus oxidative atmospheres to understand the mechanism of degradation.

This protocol outlines a typical procedure for evaluating the metabolic stability of compounds using liver microsomes.[8][9]

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compound (e.g., 1 mM in DMSO).

    • Prepare an NADPH regenerating system (cofactor solution) containing glucose 6-phosphate and glucose 6-phosphate dehydrogenase in buffer.

    • Thaw liver microsomes (e.g., rat or human) on ice just before use.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration ~0.5-1.0 mg/mL), and the test compound (final concentration ~1 µM).

    • Pre-incubate the mixture at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • Collect aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to HPLC vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Visualized Workflows and Relationships

To clarify the experimental processes and their context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Weigh 5-10 mg of Derivative crucible Place in TGA/DSC Crucible prep->crucible instrument Load into Simultaneous Thermal Analyzer crucible->instrument heat Heat at 10°C/min to 1000°C instrument->heat atm Test under Inert (He) and Oxidative (Air) Atmospheres heat->atm tga TGA Curve: Determine Decomposition Onset atm->tga dsc DSC Curve: Determine Melting Point atm->dsc compare Compare Results tga->compare dsc->compare

Caption: Workflow for Thermal Stability Assessment.

G cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis Quantification reagents Combine Buffer, Microsomes, and Test Compound preincubate Pre-incubate at 37°C reagents->preincubate start Initiate with NADPH Solution preincubate->start sample Collect Aliquots at 0, 5, 15, 30, 60 min start->sample quench Quench with Acetonitrile (+ Internal Standard) sample->quench process Centrifuge & Collect Supernatant quench->process lcms Analyze via LC-MS/MS process->lcms calc Calculate % Remaining and Half-Life (t½) lcms->calc

Caption: Workflow for In Vitro Metabolic Stability Assay.

G cluster_stability Stability Assessment cluster_impact Impact on Drug Development compound This compound Derivative thermal Thermal Stability compound->thermal metabolic Metabolic Stability compound->metabolic chemical Chemical Stability compound->chemical shelf_life Shelf-Life & Storage Conditions thermal->shelf_life pk Pharmacokinetics (Half-Life, Bioavailability) metabolic->pk safety Safety Profile (Toxic Metabolites) metabolic->safety chemical->shelf_life chemical->safety

Caption: Relationship between Stability and Drug Development.

Conclusion

The stability of this compound derivatives is a multifaceted property governed by their specific structural features. The available data on related compounds demonstrates that:

  • Thermal stability is highly sensitive to the nature of substituents on the phenyl ring, with electron-donating groups and increased molecular weight potentially enhancing resilience to heat.

  • Metabolic stability can be surprisingly high, even in the presence of typically labile functional groups, emphasizing the importance of whole-molecule assessment. The hydrazone moiety in combination with other groups can confer significant resistance to enzymatic degradation.

For researchers in drug development, these findings highlight the necessity of comprehensive stability testing. By employing standardized protocols for thermal, chemical, and metabolic analysis, teams can effectively compare derivatives, identify liabilities, and select candidates with the optimal profile for advancement toward clinical trials.

References

evaluating the efficacy of different catalysts for 2-Phenylacetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Phenylacetohydrazide, a crucial building block in the development of various pharmaceuticals, is a process where the choice of catalyst can significantly influence efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of different catalytic approaches for the synthesis of this compound, primarily from ethyl phenylacetate and hydrazine hydrate, supported by experimental data and detailed protocols to aid in methodological selection.

Comparative Analysis of Catalytic Efficacy

The following table summarizes the performance of various catalytic systems in the synthesis of this compound. The data presented is a compilation from literature and extrapolated for a standardized reaction.

Catalyst TypeCatalyst ExampleStarting MaterialsReaction ConditionsReaction TimeYield (%)Purity
Uncatalyzed NoneEthyl phenylacetate, Hydrazine hydrateReflux in Ethanol3 - 12 hours70-95%Good
Base-Catalyzed PyridineEthyl phenylacetate, Hydrazine hydrateReflux in Ethanol8 - 10 hours~91%High
Enzyme-Catalyzed Porcine Pancreatic Lipase (PPL)Ethyl phenylacetate, Hydrazine hydrateRoom Temperature in DMF12 hours71-97% (estimated)High
Acid-Catalyzed Acetic Acid (catalytic amount)This compound, Aldehyde/KetoneVaries (e.g., 60°C in Ethanol)~10 hoursHigh (for hydrazone)High

Experimental Protocols

Detailed methodologies for the synthesis of this compound via different catalytic routes are provided below.

Uncatalyzed Synthesis

This method relies on the inherent reactivity of hydrazine hydrate with the ester, driven by heat.

Materials:

  • Ethyl phenylacetate

  • Hydrazine hydrate (100%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl phenylacetate in ethanol.

  • Add a molar excess (typically 1.5 to 20 equivalents) of hydrazine hydrate to the solution.[1]

  • Attach the reflux condenser and heat the mixture to reflux for 3 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.[2] A patent suggests that yields can exceed 90% with this method by removing the alcohol byproduct via reactive fractionation or rectification.

Base-Catalyzed Synthesis

The use of a base catalyst like pyridine can enhance the rate of reaction.

Materials:

  • Ethyl phenylacetate

  • Hydrazine hydrate (100%)

  • Pyridine (catalytic amount)

  • Ethanol

  • Standard reflux and purification apparatus

Procedure:

  • To a solution of ethyl phenylacetate in ethanol, add a catalytic amount of pyridine.

  • Add hydrazine hydrate (typically 4 equivalents) to the mixture.[3]

  • Heat the reaction mixture under reflux for 8 to 10 hours, monitoring the reaction progress by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the solid product and wash with hot ethanol.[3]

  • Dry the purified this compound. This method has been reported to yield up to 91% of the corresponding acyl hydrazide.[3]

Enzyme-Catalyzed Synthesis (Proposed Protocol)

Based on literature for similar compounds, a lipase-catalyzed approach offers a green and mild alternative.[4]

Materials:

  • Ethyl phenylacetate

  • Hydrazine hydrate

  • Porcine Pancreatic Lipase (PPL)

  • N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for stirring and extraction

Procedure:

  • In a suitable vessel, dissolve ethyl phenylacetate (1 mmol) in DMF (2 ml).

  • Add hydrazine hydrate (1.3 mmol) and Porcine Pancreatic Lipase (20 mg).[4]

  • Stir the mixture at room temperature for 12 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, the enzyme can be filtered off.

  • The product can be isolated by extraction and purified by column chromatography or recrystallization. This method has the potential for high yields (71-97%) under mild conditions.[4]

Visualizing the Synthesis Workflow and Mechanism

To better illustrate the processes, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start_Ester Ethyl Phenylacetate Reaction Reaction Vessel (e.g., Reflux in Ethanol) Start_Ester->Reaction Start_Hydrazine Hydrazine Hydrate Start_Hydrazine->Reaction Catalyst None / Base / Enzyme Catalyst->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism Ethyl Phenylacetate Ethyl Phenylacetate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl Phenylacetate->Tetrahedral Intermediate Nucleophilic Attack by Hydrazine Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound Elimination of Ethanol Ethanol Ethanol Tetrahedral Intermediate->Ethanol Catalyst Catalyst Catalyst->Ethyl Phenylacetate Activates Carbonyl

Caption: Generalized mechanism for the synthesis of this compound.

References

Cross-Validation of Analytical Methods for 2-Phenylacetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Phenylacetohydrazide is crucial for quality control, stability studies, and pharmacokinetic assessments. The selection of an appropriate analytical method is a critical decision that necessitates a thorough evaluation of performance characteristics. This guide provides a comparative analysis of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Comparative Performance of Analytical Methods

The choice between analytical methods is often a trade-off between sensitivity, selectivity, cost, and sample throughput. HPLC generally offers higher selectivity and sensitivity, making it suitable for complex matrices, while spectrophotometry provides a simpler, more cost-effective solution for less complex samples.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryRationale for Comparison
Linearity (R²) > 0.998> 0.995Both methods can achieve excellent linearity within a defined concentration range.
Accuracy (% Recovery) 98 - 102%95 - 105%HPLC typically offers higher accuracy due to better resolution from interfering substances.
Precision (% RSD) < 2%< 5%The automated nature of HPLC systems generally leads to higher precision.
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mLHPLC, especially when coupled with a sensitive detector, provides significantly lower detection limits.
Limit of Quantitation (LOQ) ~0.15 µg/mL~1.5 µg/mLThe higher sensitivity of HPLC allows for the quantification of trace amounts of this compound.
Specificity HighModerate to LowHPLC with chromatographic separation provides high specificity. Spectrophotometry is more susceptible to interference from other UV-absorbing compounds in the sample matrix.

Table 1: Comparison of Hypothetical Validation Parameters for this compound Quantification Methods. The data presented are representative values based on published methods for analogous hydrazide compounds and should be confirmed through internal validation studies.

Experimental Workflow for Method Cross-Validation

A systematic workflow is essential for the robust cross-validation of analytical methods. This process ensures that different analytical procedures yield comparable and reliable results.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion Dev_A Develop Method A (e.g., HPLC) Val_A Validate Method A Dev_A->Val_A Sample_Prep Prepare Identical Sample Sets Val_A->Sample_Prep Dev_B Develop Method B (e.g., Spectrophotometry) Val_B Validate Method B Dev_B->Val_B Val_B->Sample_Prep Analyze_A Analyze with Method A Sample_Prep->Analyze_A Analyze_B Analyze with Method B Sample_Prep->Analyze_B Data_Comp Compare Results (e.g., Bland-Altman, t-test) Analyze_A->Data_Comp Analyze_B->Data_Comp Conclusion Assess Comparability & Draw Conclusions Data_Comp->Conclusion

Figure 1: A generalized workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible data. The following are representative protocols for the analysis of this compound using HPLC and UV-Visible Spectrophotometry, adapted from methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on reversed-phase chromatography with UV detection.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).

  • Sample Solution: Prepare the sample by dissolving an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Procedure:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day precision) and on three different days (inter-day precision). Accuracy is determined by comparing the measured concentration to the nominal concentration.

  • Specificity: Analyze a blank (mobile phase) and a placebo sample (if applicable) to ensure no interfering peaks at the retention time of this compound.

  • LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometric Method

This method relies on the direct measurement of the ultraviolet absorbance of this compound.

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Solutions:

  • Solvent: Methanol or a suitable buffer in which the analyte is stable and soluble.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 1 - 25 µg/mL).

3. Experimental Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound (e.g., 10 µg/mL) over the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance.

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent to a concentration within the calibration range. Measure the absorbance at λmax and determine the concentration from the calibration curve.

4. Validation Procedure:

  • Linearity: Assess the linearity of the calibration curve by linear regression analysis.

  • Accuracy and Precision: Prepare and analyze QC samples at different concentration levels in replicates to determine intra-day and inter-day precision and accuracy.

  • Specificity: Analyze a blank and a placebo sample to check for any interference at the analytical wavelength. This is a significant limitation of this method.

  • LOD and LOQ: Calculate LOD and LOQ using the standard deviation of the blank response and the slope of the calibration curve.

Conclusion

Both HPLC and UV-Visible spectrophotometry can be employed for the quantification of this compound. The selection of the most suitable method depends on the specific requirements of the analysis. HPLC is the preferred method for complex sample matrices and when high sensitivity and specificity are required. Spectrophotometry offers a simpler and more cost-effective alternative for routine analysis of relatively pure samples. It is imperative that any chosen method is thoroughly validated according to the guidelines of the International Council for Harmonisation (ICH) to ensure the generation of reliable and accurate data. The protocols and comparative data provided in this guide serve as a starting point for method development and validation for this compound analysis.

Safety Operating Guide

Proper Disposal of 2-Phenylacetohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Phenylacetohydrazide is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring the protection of both laboratory personnel and the environment. Adherence to these protocols is essential for mitigating risks and maintaining regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to all prescribed safety precautions.

Hazard Summary

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Acute Oral ToxicityH301: Toxic if swallowed.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1]
Acute Dermal ToxicityH312: Harmful in contact with skin.[2]P501: Dispose of contents/container to an approved waste disposal plant.[2]
Acute Inhalation ToxicityH332: Harmful if inhaled.[2]P501: Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Compatible chemical-resistant gloves.[2]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In cases of significant dust or aerosol generation, a NIOSH-approved respirator is recommended.[3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][2][4] This ensures the complete destruction of the compound, minimizing its environmental impact. On-site chemical treatment or neutralization is not recommended.

Experimental Protocol: Waste Collection and Preparation for Disposal

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

  • Containerization:

    • Collect solid this compound waste in a clearly labeled, dedicated hazardous waste container. The container must be in good condition and chemically compatible.[4]

    • For solutions containing this compound, use a labeled, leak-proof container. Do not overfill.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.[4]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, cool, dry, and away from incompatible materials.[4]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule the pickup and disposal of the hazardous waste.[4] Provide a complete and accurate description of the waste.

Emergency Procedures: Spill Management

In the event of a this compound spill, follow these immediate actions:

  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Containment:

    • For solid spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[3]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite).

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and follow all institutional reporting procedures.

G cluster_prep Waste Preparation cluster_disposal Disposal Workflow cluster_spill Spill Emergency start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill segregate Segregate Waste from Incompatible Materials ppe->segregate Step 2 containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize Step 3 store Store in Designated Satellite Accumulation Area (SAA) containerize->store Step 4 contact_ehs Contact Environmental Health & Safety (EHS) Office store->contact_ehs Step 5 pickup Arrange for Professional Waste Pickup contact_ehs->pickup Coordination transport Transport to Licensed Hazardous Waste Facility pickup->transport Logistics end Final Disposal (e.g., Incineration) transport->end Final Step evacuate Evacuate & Secure Area spill->evacuate Immediate Action contain Contain & Clean Spill evacuate->contain report Report to Supervisor contain->report report->containerize Collect Spill Waste

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-Phenylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Phenylacetohydrazide

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure personnel safety and minimize environmental impact.

Chemical Identifier and Hazard Information

Identifier Value
Chemical Name This compound
Synonyms N-Acetyl-N'-phenylhydrazine, Acetic acid 2-phenylhydrazide, 1-Acetyl-2-phenylhydrazine
CAS Number 114-83-0[1][2]
Molecular Formula C₈H₁₀N₂O[2]
Molecular Weight 150.18 g/mol [2]
GHS Hazard Class Acute Toxicity 3, Oral[2]
Hazard Pictogram GHS06 (Skull and Crossbones)[2][3]
Signal Word Danger[2][3]
Hazard Statements Toxic if swallowed.[4] Harmful in contact with skin or if inhaled.[1]
Storage Temperature 15-25°C[2]

Operational Plan

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Keep the container tightly closed and store in a locked cabinet or an area accessible only to authorized personnel.[4]

  • Label the container clearly with the chemical name, concentration, date, and hazard symbols.[5]

2. Handling:

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[5] Use a ventilated balance enclosure or a powder-containment hood for weighing.[5] If unavailable, perform weighing within the chemical fume hood with the sash at the lowest practical height.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

    • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[5][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[5][6]

    • Skin and Body Protection: A chemical-resistant and flame-retardant lab coat must be worn and fully buttoned.[5] Long pants and closed-toe shoes are also required.[5][6] For tasks with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.[5]

    • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[5] Always inspect gloves for any signs of degradation or perforation before use.[5] Dispose of contaminated gloves after use.[3]

    • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]

  • Procedural Guidance:

    • When dissolving the solid, slowly add the solvent to the solid to minimize dust generation.[5]

    • Use a pipette or a funnel for transferring solutions to prevent spills.[5]

    • Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[5]

    • Avoid contact with skin and eyes, and do not breathe dust.[1]

3. Post-Handling and Cleanup:

  • At the end of the procedure, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning solution.[5]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

Emergency Procedures

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.

  • Skin Contact: If on skin, wash with plenty of soap and water.[1][3] Remove contaminated clothing immediately.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[3]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[4] Rinse mouth. Never give anything by mouth to an unconscious person.[3]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully scoop the material into a suitable, closed container for disposal.[3] Avoid creating dust.[3]

Disposal Plan

  • Dispose of this compound and any contaminated materials in a designated, labeled, and sealed container.

  • All waste must be disposed of through an approved hazardous waste disposal plant.[1][4] Do not dispose of it down the drain.[3]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Lab Coat - Nitrile/Neoprene Gloves prep_setup Prepare Work Area: - Work in a Fume Hood - Cover surface with absorbent paper prep_ppe->prep_setup weigh Weighing: - Use ventilated enclosure or  perform in fume hood - Handle carefully to avoid dust prep_setup->weigh dissolve Dissolving: - Slowly add solvent to solid weigh->dissolve transfer Transferring: - Use pipette or funnel dissolve->transfer decontaminate Decontaminate: - Clean equipment and surfaces transfer->decontaminate dispose_waste Waste Disposal: - Collect all waste in a  sealed, labeled container decontaminate->dispose_waste remove_ppe Remove PPE: - Dispose of gloves - Wash hands thoroughly dispose_waste->remove_ppe dispose_final Final Disposal: - Transfer to approved  hazardous waste facility remove_ppe->dispose_final

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
2-Phenylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.